3-[(Phenylsulfonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-7-10-15(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDWBJMSUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329051 | |
| Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31867-78-4 | |
| Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(Phenylsulfonyl)amino]propanoic Acid
This guide provides a comprehensive overview of the synthesis and characterization of 3-[(phenylsulfonyl)amino]propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a critical class of compounds in the realm of medicinal chemistry. The incorporation of a sulfonyl group can significantly modulate the physicochemical properties of the parent amino acid, influencing its acidity, lipophilicity, and conformational flexibility. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This compound, an N-sulfonylated derivative of β-alanine, serves as a valuable scaffold in the design of various bioactive molecules, including potential enzyme inhibitors and receptor modulators.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between β-alanine and benzenesulfonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily under aqueous basic conditions.
Reaction Mechanism: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols. In the context of this synthesis, the reaction is a nucleophilic acyl substitution at the sulfonyl group. The key steps are as follows:
-
Deprotonation of the Amino Group: In the presence of a base, such as sodium hydroxide, the amino group of β-alanine is deprotonated to a small extent, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of β-alanine attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Ion as a Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Proton Transfer: A final proton transfer step yields the stable sulfonamide product, this compound.
The use of an aqueous biphasic system with a base is crucial. The base neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the unreacted amine and thereby driving the reaction to completion.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a flask equipped with a magnetic stirrer, dissolve β-alanine (1 equivalent) and sodium hydroxide (2.5 equivalents) in deionized water. Cool the solution in an ice bath.
-
-
Reaction:
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred, cooled solution of β-alanine. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid precipitate with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Part 2: Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Logical Flow of Characterization
Caption: Logical workflow for the characterization of the synthesized product.
Spectroscopic Data
| Technique | Functional Group/Proton Environment | **Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) ** | Expected Multiplicity/Appearance |
| ¹H NMR | Phenyl protons (Ar-H) | 7.5 - 7.9 | Multiplet |
| Methylene protons (-CH₂-N) | ~3.3 | Triplet | |
| Methylene protons (-CH₂-C=O) | ~2.5 | Triplet | |
| Sulfonamide proton (-SO₂NH-) | Broad singlet | Variable, depends on solvent and concentration | |
| Carboxylic acid proton (-COOH) | > 10 | Broad singlet | |
| IR | Carboxylic acid O-H stretch | 2500 - 3300 | Very broad |
| Aromatic C-H stretch | ~3050 | Sharp, weak to medium | |
| Carboxylic acid C=O stretch | 1700 - 1725 | Strong, sharp | |
| Sulfonamide N-H stretch | ~3250 | Medium, sharp | |
| Asymmetric SO₂ stretch | 1330 - 1370 | Strong | |
| Symmetric SO₂ stretch | 1140 - 1180 | Strong | |
| Mass Spec. | Molecular Ion [M]⁺ | 229.05 (for C₉H₁₁NO₄S) | Dependent on ionization method |
| [M-COOH]⁺ | 184 | Fragment corresponding to loss of the carboxylic acid group | |
| [SO₂Ph]⁺ | 141 | Phenylsulfonyl cation fragment | |
| [Ph]⁺ | 77 | Phenyl cation fragment |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule by providing information about the chemical environment of the hydrogen atoms.
-
Aromatic Protons: The protons on the phenyl ring will appear as a multiplet in the aromatic region (typically δ 7.5-7.9 ppm).
-
Methylene Protons: The two methylene groups will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the nitrogen (-CH₂-N) will be deshielded and appear at a higher chemical shift (around δ 3.3 ppm) compared to the methylene group adjacent to the carbonyl group (-CH₂-C=O, around δ 2.5 ppm).
-
Labile Protons: The sulfonamide proton (-SO₂NH-) and the carboxylic acid proton (-COOH) are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
-
Carboxylic Acid Group: The presence of the carboxylic acid is confirmed by a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O stretching vibration between 1700 and 1725 cm⁻¹.[1]
-
Sulfonamide Group: The sulfonamide group is characterized by an N-H stretching vibration around 3250 cm⁻¹ and two strong S=O stretching vibrations: an asymmetric stretch between 1330 and 1370 cm⁻¹ and a symmetric stretch between 1140 and 1180 cm⁻¹.
-
Aromatic Ring: The presence of the phenyl group is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO₄S, MW = 229.25).
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S and S-N bonds. Characteristic fragments would include the phenylsulfonyl cation ([SO₂Ph]⁺, m/z = 141) and the phenyl cation ([Ph]⁺, m/z = 77).
Conclusion
This guide has detailed a reliable and well-understood method for the synthesis of this compound via the Schotten-Baumann reaction. Furthermore, a comprehensive analytical workflow has been presented to ensure the unequivocal characterization of the final product. The information provided herein is intended to empower researchers and scientists to confidently synthesize and validate this valuable chemical entity for their drug discovery and development endeavors.
References
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LookChem. This compound. Available at: [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. 2021. Available at: [Link]
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White, T. D., et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 2012, 16(5), 939–957. Available at: [Link]
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Perez, C. N., et al. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 2015, 47(12), 2695-2705. Available at: [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]
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Filo. Carefully study the attached IR and ¹H NMR spectra and predict the structure. 2025. Available at: [Link]
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Mickevičius, V., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 2024, 13(2), 193. Available at: [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018. Available at: [Link]
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Physicochemical properties of 3-[(Phenylsulfonyl)amino]propanoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-[(Phenylsulfonyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the structural basis for the compound's behavior. We present established data, detail robust protocols for empirical determination of key parameters like pKa and logP, and explore the stability profile. This guide is structured to serve as a foundational resource for scientists, enabling informed decision-making in drug discovery, formulation, and development processes by synthesizing technical accuracy with field-proven insights.
Introduction: A Structural Overview and Rationale for Study
This compound (CAS No. 31867-78-4) is a molecule characterized by three key functional domains: a phenylsulfonyl group, a secondary sulfonamide linkage, and a propanoic acid tail. This unique combination imparts a balance of lipophilic and hydrophilic character, making a thorough understanding of its physicochemical properties essential for predicting its pharmacokinetic and pharmacodynamic profile. In drug development, properties such as solubility, lipophilicity (logP), and acid dissociation constants (pKa) are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides the necessary technical framework for a comprehensive evaluation of this compound.
Core Physicochemical Data
The foundational physicochemical properties of this compound are summarized below. These values are critical inputs for computational modeling, formulation design, and preliminary assessment of drug-like characteristics.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₉H₁₁NO₄S | - | Defines the elemental composition and exact mass.[1] |
| Molecular Weight | 229.26 g/mol | Calculated | Impacts diffusion rates and stoichiometric calculations.[1] |
| Boiling Point | 437.7 °C at 760 mmHg | Predicted | Indicates thermal stability and volatility.[1] |
| Density | 1.367 g/cm³ | Predicted | Relevant for formulation, especially for solid dosage forms.[1] |
| logP (Octanol/Water) | 1.91 | Predicted | Measures lipophilicity, a key factor in membrane permeability and absorption.[1] |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Estimated | Governs ionization at physiological pH, directly impacting solubility and receptor interaction. |
| pKa (Sulfonamide N-H) | ~9.0 - 10.0 | Estimated | Influences charge state in basic environments and hydrogen bonding potential. |
| Aqueous Solubility | To be Determined | Experimental | A critical parameter that dictates dissolution rate and bioavailability. |
Note: pKa and solubility values are estimated based on analogous structures. This guide provides detailed protocols for their precise experimental determination.
Experimental Methodologies: A Self-Validating Approach
The integrity of physicochemical data is contingent upon the rigor of the experimental protocols. The following sections detail step-by-step, self-validating workflows for determining the most influential parameters.
Determination of Acid Dissociation Constants (pKa)
Expertise & Rationale: The molecule possesses two key ionizable centers: a carboxylic acid and a sulfonamide N-H. Potentiometric titration is the gold-standard method for determining the pKa of the more acidic carboxylic group. However, due to the high pKa of the sulfonamide proton, a UV-metric titration is often more accurate for this group, as it can measure pKa values in more extreme pH ranges where potentiometry may be less reliable. The choice of a co-solvent (e.g., methanol) is often necessary to ensure the compound remains fully dissolved throughout the titration range.
Protocol: Potentiometric Titration for Carboxylic Acid pKa
-
System Calibration: Calibrate a high-resolution pH meter using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately prepare a ~5 mM solution of this compound in a suitable solvent system (e.g., 50:50 Methanol:Water) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration: Titrate the sample solution with a standardized, carbonate-free titrant (e.g., 0.1 M KOH). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value and titrant volume.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined by calculating the pH at the half-equivalence point from the first derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of the Partition Coefficient (logP)
Expertise & Rationale: The shake-flask method is the traditional and most referenced technique for logP determination. Its trustworthiness stems from its direct measurement of the compound's partitioning between two immiscible phases (n-octanol and water). Pre-saturation of each phase with the other is a critical, non-negotiable step to prevent volume changes during the experiment, which would otherwise invalidate the results. The choice of a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) is essential to ensure the compound exists in a defined ionization state, as the logP of an ionizable compound is pH-dependent.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Vigorously mix n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely. This creates pre-saturated phases.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a concentration that is detectable in both phases post-partitioning.
-
Partitioning: Combine a precise volume of the stock solution with the same volume of pre-saturated n-octanol in a screw-cap vial.
-
Equilibration: Gently invert the vial for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibrium to be reached without forming an emulsion.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[2][3]
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Experimental workflow for logP determination by the shake-flask method.
Structural Analysis and Property Correlation
The physicochemical characteristics of this compound are a direct manifestation of its molecular structure.
Caption: Correlation between molecular structure and key physicochemical properties.
Stability Profile
A comprehensive understanding of a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants.
-
Hydrolytic Stability: Sulfonamides are generally considered hydrolytically stable under typical environmental pH and temperature conditions.[4] However, stability can decrease under strongly acidic (pH < 2) or basic conditions, where cleavage of the S-N bond can occur.[5] Stability studies according to OECD Guideline 111 are recommended for definitive characterization.
-
Thermal Stability: The predicted high boiling point suggests good thermal stability in the solid state under normal storage conditions (2-8 °C).[1] Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to precisely determine decomposition temperatures and identify potential phase transitions.
-
Photostability: The presence of the phenyl ring makes the molecule a potential chromophore, suggesting susceptibility to photodegradation upon exposure to UV light. Solutions and solid material should be handled and stored in light-protected conditions.
Conclusion
This guide has detailed the key physicochemical properties of this compound from both a data-centric and methodological perspective. The compound's characteristics are defined by a delicate balance between the lipophilic phenyl group and the ionizable sulfonamide and carboxylic acid moieties. The provided protocols offer a robust framework for the empirical validation of predicted values, ensuring data integrity for downstream applications. For drug development professionals, a rigorous and early-stage characterization of these properties is not merely procedural but is fundamental to mitigating risks and successfully advancing a candidate compound.
References
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Review of Analytical Methods for Sulfonamides. (2020). Journal of AOAC INTERNATIONAL. [Link]
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Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER. [Link]
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Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.). Journal of AOAC INTERNATIONAL. [Link]
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Analysis of sulfonamides. (2015). Slideshare. [Link]
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This compound. (n.d.). LookChem. [Link]
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Stability of sulphonamide drugs in meat during storage. (1998). Food Additives & Contaminants. [Link]
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Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]
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Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate. [Link]
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Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. [Link]
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The Phenylsulfonylamino Acid Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures," demonstrating a remarkable capacity to interact with a diverse array of biological targets. The phenylsulfonylamino acid scaffold is a prime example of such a versatile pharmacophore. Its journey from an incidental observation in the early 20th century to its central role in the design of targeted therapies for a range of diseases is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide provides an in-depth exploration of the discovery and history of phenylsulfonylamino acid compounds, tracing their evolution from the foundational sulfonamide antibiotics to their modern applications as highly specific modulators of complex biological systems. For the researcher, this guide aims to provide not only a historical perspective but also a deeper understanding of the chemical and biological principles that have made this scaffold a cornerstone of modern drug discovery.
The Genesis: A Legacy of Sulfonamides
The story of phenylsulfonylamino acids is inextricably linked to the groundbreaking discovery of sulfonamide antibiotics. In the 1930s, the German bacteriologist and pathologist Gerhard Domagk, working at I.G. Farben, systematically screened newly synthesized dyes for antibacterial activity.[1][2] This research was inspired by the work of Paul Ehrlich, who had pioneered the concept of a "magic bullet" that could selectively target pathogens.[1] Domagk's persistence led to the discovery in 1932 that a red azo dye, later named Prontosil, was remarkably effective in treating streptococcal infections in mice.[1][3] This was a landmark achievement, as it represented one of the first synthetic agents capable of combating systemic bacterial infections.[3][4]
Domagk's discovery was so significant that he was awarded the 1939 Nobel Prize in Physiology or Medicine.[1][4] However, due to the policies of the Nazi regime in Germany at the time, he was initially forced to decline the award, though he was able to accept it after the war.[2][5] Subsequent research revealed that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide.[5] This discovery opened the floodgates for the development of a vast arsenal of "sulfa drugs," which revolutionized medicine and saved countless lives before the widespread availability of penicillin.[5]
The early success of sulfonamides also laid the conceptual groundwork for the principle of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to enhance or modify the biological activity of a molecule. The sulfonamide group was recognized as an early bioisostere of the carboxylic acid group, a concept that would become central to the development of future phenylsulfonylamino acid-based drugs.[6]
A Serendipitous Turn: The Dawn of the Sulfonylureas
The next chapter in the history of phenylsulfonylamino acids unfolded through an unexpected clinical observation. During the treatment of typhoid fever with a sulfonamide derivative, p-amino-sulfonamide-isopropyl-thiodiazole (IPTD), in 1942, the French physician Marcel Janbon noted that some patients experienced hypoglycemic side effects. This serendipitous finding piqued the interest of his colleague, Auguste Loubatières, who in 1946 demonstrated that these compounds stimulated the release of insulin from the pancreas.
This crucial insight paved the way for the development of the sulfonylureas, a new class of oral antidiabetic agents. The first sulfonylurea to be marketed for the treatment of diabetes was carbutamide, which was synthesized in East Germany in 1945 by Ernst Carstens and later tested clinically in the early 1950s. The timeline of the development of sulfonylureas is marked by the introduction of successive generations of drugs with improved potency and safety profiles.
| Generation | Compound | Year of Introduction | Key Characteristics |
| First | Tolbutamide | 1956 (Germany) | First-generation sulfonylurea for clinical use. |
| Second | Glyburide (Glibenclamide) | 1984 (US) | More potent than first-generation agents. |
| Second | Glipizide | 1984 (US) | Shorter duration of action compared to glyburide. |
| Third | Glimepiride | 1995 (US) | High potency, once-daily dosing. |
This evolution from an antibacterial agent to a treatment for diabetes highlighted the remarkable versatility of the sulfonamide scaffold and set the stage for the exploration of phenylsulfonylamino acids in other therapeutic areas.
The Core Structure and its Synthesis: A Chemical Perspective
The fundamental structure of a phenylsulfonylamino acid consists of a phenylsulfonyl group attached to the nitrogen atom of an amino acid. This arrangement creates a stable and versatile scaffold that can be readily modified to achieve desired pharmacological properties.
A general and illustrative synthesis of a simple N-phenyl-N-(phenylsulfonyl)glycine can be achieved through a two-step process. This method provides a foundational understanding of the chemistry involved in creating the core scaffold.[7]
Experimental Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine[7]
Step 1: Synthesis of N-Phenylglycine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in an aqueous solution of sodium hydroxide.
-
Addition of Reagent: Slowly add a solution of chloroacetic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the N-phenylglycine. The crude product can be collected by filtration and purified by recrystallization.
Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine
-
Reaction Setup: Dissolve the N-phenylglycine from Step 1 in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, and add a base like pyridine.
-
Sulfonylation: Cool the mixture in an ice bath and slowly add benzenesulfonyl chloride. This step is performed under Schotten-Baumann conditions.
-
Reaction Conditions: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and the solvent is evaporated. The final product, N-Phenyl-N-(phenylsulfonyl)glycine, can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.
This synthetic approach allows for significant diversification. By varying the starting amino acid and the substituted benzenesulfonyl chloride, a vast library of phenylsulfonylamino acid derivatives can be generated, enabling extensive structure-activity relationship (SAR) studies.
Expanding Horizons: Endothelin Receptor Antagonists
The late 1980s witnessed the discovery of endothelin, a potent vasoconstrictor peptide, which opened up a new avenue for cardiovascular drug discovery.[8] The identification of endothelin receptors and their role in various pathological conditions, including pulmonary arterial hypertension (PAH), spurred the search for receptor antagonists.[6] Phenylsulfonylamino acid derivatives emerged as a promising class of compounds for this purpose.
The development of bosentan marked a significant milestone. Researchers at Roche synthesized this nonpeptide, orally active dual endothelin receptor antagonist (ERA) in the early 1990s.[4] After extensive preclinical and clinical evaluation, bosentan (Tracleer®) was approved for the treatment of PAH in the United States in November 2001 and in the European Union in May 2002.[2][5] It was the first oral treatment approved for this debilitating condition.[2]
The success of bosentan validated the therapeutic potential of targeting the endothelin system and solidified the importance of the phenylsulfonylamino acid scaffold in this field. This led to the development of other ERAs, including ambrisentan and macitentan, which are also used in the management of PAH.[9]
Caption: Key milestones in the discovery and development of phenylsulfonylamino acid compounds.
Contemporary Applications and Future Directions
The versatility of the phenylsulfonylamino acid scaffold continues to be explored in modern drug discovery. Recent research has identified phenylsulfonylamino-benzanilide derivatives as inhibitors of solute carrier family 10 (SLC10) members, such as the apical sodium-dependent bile acid transporter (ASBT) and the sodium-dependent organic anion transporter (SOAT).[1][10] These transporters are implicated in various physiological processes, and their inhibition holds promise for the treatment of conditions like cholestasis and certain types of cancer.[1][11]
Furthermore, the core principles learned from the long history of phenylsulfonylamino acid compounds continue to inform the design of novel therapeutics. The understanding of their structure-activity relationships, their utility as bioisosteres, and their favorable pharmacokinetic properties make them an attractive starting point for the development of inhibitors for a wide range of new targets.
Conclusion
The journey of phenylsulfonylamino acid compounds from their conceptual origins in the early sulfonamide antibiotics to their current status as highly specific therapeutic agents is a testament to the power of observation, scientific rigor, and innovative chemistry. What began with the groundbreaking work of pioneers like Gerhard Domagk has evolved into a rich and diverse field of medicinal chemistry. The phenylsulfonylamino acid scaffold has proven to be a remarkably adaptable framework, leading to life-changing therapies for bacterial infections, diabetes, and pulmonary arterial hypertension. As researchers continue to unravel the complexities of human biology, it is certain that this privileged structure will continue to play a vital role in the development of the next generation of targeted medicines.
References
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Nobel Prize Outreach AB. Gerhard Domagk – Facts. NobelPrize.org. Accessed January 20, 2026. [Link]
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Colome, JS. Domagk Discovers That Sulfonamides Can Save Lives. EBSCO. Accessed January 20, 2026. [Link]
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Wikipedia. Gerhard Domagk. Accessed January 20, 2026. [Link]
- Wannowius, M, Neelen, C, Lotz, P, et al. Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PubMed. Published online November 14, 2024.
- Barton, M. Endothelin: 20 years from discovery to therapy. Canadian Journal of Physiology and Pharmacology. 2008;86(8):485-494.
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An In-depth Technical Guide to 3-[(Phenylsulfonyl)amino]propanoic Acid and its Structural Analogs: From Synthesis to Therapeutic Potential
Foreword: The Architectural Elegance of a Versatile Scaffold
In the vast landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures, offering a foundation upon which a multitude of biological activities can be built. 3-[(Phenylsulfonyl)amino]propanoic acid, a simple yet elegant molecule, represents one such scaffold. Its structure, combining a flexible propanoic acid chain with a rigid and electronically versatile phenylsulfonyl group, provides a unique platform for the design of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this core molecule and its structural analogs, delving into their synthesis, structure-activity relationships, and diverse biological applications. We will explore not only the "what" but, more importantly, the "why" behind the experimental choices and the mechanistic underpinnings of their therapeutic potential, fostering a deeper understanding of this promising class of compounds.
The Core Molecule: Physicochemical Properties and Synthesis
This compound, also known as N-phenylsulfonyl-β-alanine, serves as the foundational structure for a wide array of biologically active analogs. Understanding its fundamental properties and synthesis is crucial for the rational design of its derivatives.
Physicochemical Characteristics
The molecule's key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄S | LookChem[1] |
| Molecular Weight | 229.25 g/mol | LookChem[1] |
| Boiling Point | 437.7°C at 760 mmHg | LookChem[1] |
| Flash Point | 218.5°C | LookChem[1] |
| Density | 1.367 g/cm³ | LookChem[1] |
| LogP | 1.911 | LookChem[1] |
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through the reaction of β-alanine with benzenesulfonyl chloride in an aqueous basic medium. This straightforward nucleophilic substitution reaction provides a high yield of the desired product.
A representative experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
The Landscape of Structural Analogs and Their Therapeutic Promise
The true potential of the this compound scaffold lies in its amenability to structural modification. By altering the phenyl ring, the propanoic acid backbone, or the sulfonamide linkage, a diverse library of analogs with a wide spectrum of biological activities can be generated.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the development of this compound analogs as anticancer agents. These efforts have yielded compounds with potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.
Recent studies have identified analogs of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising anticancer candidates that may target both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2] The dual inhibition of these targets is a particularly attractive strategy in cancer therapy, as it can lead to synergistic antitumor effects and potentially overcome resistance mechanisms.
The structure-activity relationship (SAR) of these derivatives reveals that the presence of an oxime moiety significantly enhances antiproliferative activity.[2] For instance, compounds with a hydroxyimino functional group have exhibited potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[2]
The following table summarizes the in vitro anticancer activity of selected this compound analogs.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 21 | Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 5.42 | [2] |
| 22 | Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 | [2] |
| Cisplatin | (Reference Drug) | A549 (Lung) | 11.71 | [2] |
Antimicrobial Properties
Derivatives of this compound have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The incorporation of heterocyclic moieties, such as thiazole, appears to be a key factor in enhancing this activity. Some synthesized compounds have exhibited notable efficacy against both Gram-positive and Gram-negative bacteria.[3]
Other Therapeutic Applications
The versatility of this scaffold extends beyond oncology and infectious diseases. Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists, suggesting potential applications in the management of various physiological processes mediated by this receptor.[4] Furthermore, certain thiazole-containing derivatives have been found to promote plant growth, increasing seed yield and oil content in rapeseed, highlighting potential applications in agriculture.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on their structural features. Key SAR insights from the available literature include:
-
The Phenylsulfonyl Group: Substitution on the phenyl ring can significantly modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the sulfonamide and its interaction with biological targets.
-
The Propanoic Acid Chain: The carboxylic acid moiety is often crucial for activity, likely due to its ability to form hydrogen bonds or salt bridges with target proteins. Esterification of this group has been shown to reduce the antiproliferative activity of some anticancer analogs.[2]
-
The Amino Linkage: Modifications at the nitrogen atom, such as the introduction of bulky or heterocyclic substituents, can dramatically alter the biological profile of the compounds, leading to enhanced potency and target selectivity.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. The following section provides step-by-step methodologies for the synthesis of the core molecule and key in vitro assays for evaluating the biological activity of its analogs.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-sulfonylated amino acids.
Materials:
-
β-Alanine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with stirring in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cold solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of compounds on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
6-well or 12-well plates
-
A sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Industrial and Future Perspectives
While the primary focus of research on this compound and its analogs has been in the biomedical field, the inherent properties of the β-alanine backbone suggest potential applications in other industries. β-Alanine itself is used in the production of polymers, as a component in cosmetics, and as a feed additive.[5] The N-phenylsulfonyl modification could impart unique properties to these materials, such as altered solubility, thermal stability, or biocompatibility, opening avenues for new industrial applications.
Looking forward, the continued exploration of the chemical space around this versatile scaffold holds significant promise. The development of more potent and selective inhibitors of novel biological targets, the investigation of their in vivo efficacy and pharmacokinetic profiles, and the exploration of their potential in combination therapies will be key areas of future research. The architectural elegance and synthetic accessibility of this compound and its analogs ensure that they will remain a fertile ground for discovery in the years to come.
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Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]
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The Unsung Backbone: A Senior Application Scientist's Review of β-Amino Acids in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Foreword: Beyond Nature's Alphabet
In the landscape of drug discovery, we are in a constant search for molecular scaffolds that offer enhanced potency, stability, and specificity. While the 20 canonical α-amino acids provide the blueprint for life, their direct use in peptide-based therapeutics is often hampered by poor metabolic stability and conformational flexibility. This guide delves into the world of their structural cousins, the β-amino acids, which represent a paradigm shift in peptidomimetic design. By introducing a single extra methylene group into the backbone, these building blocks unlock novel conformational space and confer remarkable resistance to enzymatic degradation, making them a cornerstone of modern medicinal chemistry.[1][2][3] This document serves as a technical guide for researchers and drug developers, providing field-proven insights into the synthesis, conformational properties, and therapeutic applications of these versatile molecules.
The Core Distinction: Structure and Stereochemical Diversity
Unlike α-amino acids, where the amino and carboxyl groups are attached to the same carbon (the α-carbon), in β-amino acids, these functional groups are separated by two carbon atoms (the α and β carbons).[4][5] This seemingly minor homologation has profound structural implications. For any given side chain, a β-amino acid can exist as one of four possible diastereoisomers, with chirality possible at either the C2 (α) or C3 (β) position.[4] This explosion of stereochemical and regioisomeric possibilities provides an unparalleled toolkit for molecular design, allowing for fine-tuning of molecular shape and vectoral presentation of side chains.[4]
A New Fold: Conformational Properties of β-Peptides
The increased conformational flexibility of the β-amino acid backbone allows oligomers, known as β-peptides, to adopt stable and well-defined secondary structures that are inaccessible to α-peptides.[1][6] While α-peptides are governed by φ and ψ torsional angles, β-peptides have an additional crucial torsion angle, θ, around the Cα-Cβ bond.[6][7] A preference for a gauche conformation around this bond drives the formation of folded, helical structures, whereas a trans conformation leads to extended, sheet-like structures.[6][7]
This property enables β-peptides to form novel helical structures, such as the 12-helix and the 14-helix, with as few as four to six residues—a stability that often requires over 30 residues in their natural counterparts.[7] This intrinsic folding propensity is a key advantage in drug design, as it reduces the entropic penalty of binding to a biological target.
Asymmetric Synthesis: Crafting the Building Blocks
Access to enantiomerically pure β-amino acids is paramount for their use in drug development. Several robust synthetic strategies have been established. The choice of method is dictated by the desired substitution pattern (α-sub, β-sub, or di-sub) and the availability of starting materials.
Key synthetic strategies include:
-
Arndt-Eistert Homologation: A classic and reliable method for converting readily available α-amino acids into β³-amino acids with retention of stereochemistry.[8][9]
-
Conjugate Addition (Michael Addition): Involves the addition of nitrogen nucleophiles to α,β-unsaturated esters.[8][10] This is a highly versatile method for creating a wide range of substitution patterns.
-
Mannich-type Reactions: The addition of enolates to imines provides a powerful route to diverse β-amino acid derivatives, including those with high substitution.[8][11]
-
Catalytic Hydrogenation: Asymmetric hydrogenation of β-amino acrylates is another efficient method for producing chiral β-amino acids.[8]
Workflow Example: Arndt-Eistert Homologation
This protocol describes a self-validating system for synthesizing a β³-amino acid from an N-protected α-amino acid precursor. The causality is clear: each step chemically transforms the substrate in a predictable manner, leading to the desired one-carbon extension.
Objective: To synthesize an N-Boc-protected β³-amino acid from an N-Boc-protected α-amino acid.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve the N-Boc-α-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. The formation of a white precipitate (N-methylmorpholine hydrochloride) is indicative of the reaction's progress.
-
Causality Check: This step activates the carboxylic acid for subsequent nucleophilic attack by diazomethane.
-
-
Diazoketone Formation:
-
Filter the reaction mixture to remove the precipitate and transfer the filtrate to a new flask.
-
At 0 °C, add a freshly prepared ethereal solution of diazomethane (~3.0 eq) portion-wise until a persistent yellow color is observed.
-
CAUTION: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety shielding.
-
Stir for 2-4 hours at 0 °C, then allow to warm to room temperature overnight.
-
Causality Check: The diazomethane attacks the mixed anhydride, displacing the ethyl carbonate group to form the key diazoketone intermediate.
-
-
Wolff Rearrangement:
-
To the solution of the diazoketone, add silver benzoate (0.1 eq) as a catalyst dissolved in a suitable solvent like methanol or a mixture of dioxane/water.
-
Heat the reaction mixture to 50-60 °C. Vigorous evolution of N₂ gas will be observed.
-
Continue heating until gas evolution ceases (typically 1-2 hours).
-
Causality Check: The catalyst promotes the loss of N₂ and the rearrangement of the resulting carbene to a ketene, which is then trapped by the solvent (e.g., water) to form the homologated carboxylic acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-Boc-β³-amino acid by flash column chromatography or recrystallization.
-
Applications in Drug Discovery: A Field-Proven Perspective
The unique properties of β-amino acids have led to their successful application across numerous therapeutic areas.[1][12]
Peptidomimetics: Engineering Stability and Function
The primary driver for incorporating β-amino acids into peptide drugs is to enhance their metabolic stability.[] The altered backbone geometry of β-amino acid residues sterically hinders the approach of proteases, effectively "shielding" nearby peptide bonds from cleavage.[4][5] This dramatically increases the in-vivo half-life of peptide-based drugs.
| Property | α-Peptide | β-Peptide / α,β-Hybrid | Rationale & Advantage |
| Proteolytic Stability | Low (rapidly degraded) | High (resistant to proteases) | Altered backbone sterically hinders enzyme recognition and cleavage.[4][5] |
| Conformational Propensity | Flexible (often random coil) | Pre-organized into stable structures | The extra backbone torsion angle promotes stable secondary structures like helices.[6] |
| Structural Diversity | Limited to L-α-amino acids | Vast (multiple stereoisomers) | C2/C3 substitution allows for precise control over side-chain orientation.[4] |
Antimicrobial Peptides (AMPs): A New Line of Defense
Antimicrobial resistance is a critical global health threat.[14] β-Peptides have emerged as a promising class of synthetic AMPs.[14] They can be designed to mimic the amphipathic structures of natural AMPs, which are essential for disrupting bacterial membranes.[14][15] Ultrashort cationic β-peptides, in particular, show broad-spectrum activity against multidrug-resistant bacteria, remarkable proteolytic stability, and a low potential for inducing resistance.[14]
The mechanism of action involves electrostatic attraction to the negatively charged microbial membrane, followed by insertion and disruption, leading to cell lysis.[14] Their stability against proteases gives them a significant advantage over natural peptide antibiotics.[2][14]
Neuroscience: Targeting the GABA System
Some of the most commercially successful drugs containing a β-amino acid scaffold are analogs of the neurotransmitter γ-aminobutyric acid (GABA).[16][17] Because GABA itself has poor bioavailability and does not cross the blood-brain barrier effectively, lipophilic β-substituted analogs were developed to overcome these limitations.[17]
| Drug | Core Structure | Mechanism of Action | Therapeutic Use |
| Pregabalin | β-isobutyl-GABA | Binds to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[16] | Neuropathic pain, fibromyalgia, epilepsy.[17] |
| Baclofen | β-(4-chlorophenyl)-GABA | Potent agonist of the GABAB receptor.[16][18] | Muscle spasticity.[19] |
| Phenibut | β-phenyl-GABA | GABAB receptor agonist and inhibitor of α2δ subunit-containing VGCCs.[16][20] | Anxiolytic and sedative.[20] |
These drugs exemplify how the β-amino acid framework can be used to create small molecules with optimized pharmacokinetic properties and potent activity in the central nervous system.
Challenges and Future Directions
Despite their immense potential, challenges remain. The synthesis of complex, polysubstituted β-amino acids can be demanding and costly.[21][22] Predicting the three-dimensional structures of longer or more complex α,β-hybrid peptides is still an active area of research.[23] Furthermore, optimizing the bioavailability and cell permeability of larger β-peptides remains a key hurdle for their development as systemic drugs.[24]
The future of β-amino acid chemistry is bright. New catalytic methods are continuously being developed to streamline their synthesis.[21][25] Their application is expanding into new areas, including the design of foldamers that inhibit protein-protein interactions, the development of anti-angiogenic agents, and the creation of novel biomaterials.[23] As our ability to design and synthesize these molecules grows, β-amino acids will undoubtedly continue to be a source of innovative therapeutics for years to come.
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Gademsetty, et al. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link]
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Fairlie DP, Abbenante G, March DR. Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. 1995;2(5):654-686. [Link]
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Kar A, et al. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. Mol. Syst. Des. Eng.. 2024. [Link]
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Juaristi E, et al. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. YAKUGAKU ZASSHI. 2000;120(1):115-125. [Link]
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Horne WS, et al. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Org Biomol Chem. 2010;8(2):411-417. [Link]
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Riaz NN, Rehman F, Ahmad MM. β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Published online 2017. [Link]
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Fairlie DP, Abbenante G, March DR. Beta-amino acids: versatile peptidomimetics. ResearchGate. Published online 1995. [Link]
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Vass E, et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. 2014;57(23):9739-9753. [Link]
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Fazal-ur-Rehman M. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles). 2018;8(4):95-99. [Link]
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Wang D, et al. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. 2023;14(1):5212. [Link]
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Albright S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Published online 2023. [Link]
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Cheng RP, Gellman SH, DeGrado WF. β-Peptides: From Structure to Function. Chemical Reviews. 2001;101(10):3219-3232. [Link]
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Appiah C, et al. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry. 2016;04(01):1-14. [Link]
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Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]
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Dong N, et al. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. 2016;60(12):7394-7403. [Link]
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Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
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Peptidomimetics. Drug Design Org. [Link]
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Appiah C, et al. A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Published online 2016. [Link]
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Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]
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Gamma-aminobutyric acid analogs. Drugs.com. [Link]
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Talley TT, et al. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters. 2018;9(6):533-538. [Link]
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Arnott EA, et al. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. PLOS ONE. 2023;18(5):e0285223. [Link]
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Dubovik V, et al. Antimicrobial and Amyloidogenic Activity of Peptides. Can Antimicrobial Peptides Be Used against SARS-CoV-2? International Journal of Molecular Sciences. 2021;22(21):11468. [Link]
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Zeltser I, et al. Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs. Peptides. 2000;21(9):1443-1449. [Link]
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Olsen RW, Betz H. GABA Receptor Physiology and Pharmacology. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven; 1999. [Link]
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Pencharz PB, Elango R, Ball RO. Available versus digestible amino acids - new stable isotope methods. The British Journal of Nutrition. 2007;97(4):625-627. [Link]
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Methodological & Application
Application Note: Synthesis and Anticancer Screening of 3-[(Phenylsulfonyl)amino]propanoic Acid Derivatives
Abstract
This application note provides a comprehensive guide to the synthesis, purification, and in vitro anticancer evaluation of 3-[(phenylsulfonyl)amino]propanoic acid, a core scaffold in a promising class of sulfonamide derivatives. Sulfonamides are a versatile class of compounds that have shown significant potential as anticancer agents by targeting various cancer-associated enzymes and pathways.[1][2][3] This document details a robust and reproducible protocol for the N-sulfonylation of β-alanine. Furthermore, it provides a step-by-step protocol for assessing the cytotoxic potential of the synthesized compound against human cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] The methodologies described herein are designed to be accessible to researchers in chemical biology and drug discovery and include critical insights into experimental design, data interpretation, and validation.
Introduction: The Rationale for Sulfonamides in Oncology
The sulfonamide functional group (–S(=O)₂–NR₂) is a key pharmacophore found in a wide array of therapeutic agents. In oncology, sulfonamide derivatives have gained prominence for their ability to engage a diverse range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][6] Unlike traditional cytotoxic agents, many sulfonamides exhibit more targeted mechanisms of action, including:
-
Enzyme Inhibition: They are known to inhibit carbonic anhydrases, which are involved in pH regulation in tumor microenvironments, and matrix metalloproteinases (MMPs), which are critical for invasion and angiogenesis.[1][2][7]
-
Cell Cycle Disruption: Certain derivatives can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from replicating.[2][3][6]
-
Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubules, a validated target for cancer chemotherapy.[2][6]
The this compound scaffold combines the proven anticancer potential of the aromatic sulfonamide moiety with a flexible β-amino acid linker, providing a versatile platform for further chemical modification and optimization. This guide provides the foundational methodology for synthesizing this core structure and evaluating its biological activity, serving as a starting point for the development of novel anticancer candidates.
Synthesis and Characterization Workflow
The overall workflow for the generation and initial testing of the target compound is a multi-step process that requires careful execution and validation at each stage. The process flows from chemical synthesis and purification to structural confirmation and finally to biological evaluation.
Caption: Experimental workflow from synthesis to biological screening.
Protocol: Synthesis of this compound
This protocol describes the nucleophilic attack of the amino group of β-alanine on the electrophilic sulfur atom of benzenesulfonyl chloride under basic conditions. The base is crucial as it deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the HCl byproduct formed during the reaction.
Materials and Reagents:
-
β-Alanine (C₃H₇NO₂)
-
Benzenesulfonyl chloride (C₆H₅ClO₂S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1N
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4.45 g (50 mmol) of β-alanine in 50 mL of 2N aqueous sodium hydroxide solution. Place the flask in an ice bath and stir until the solid is completely dissolved.
-
Addition of Sulfonyl Chloride: While maintaining the temperature between 0-5 °C, slowly add 6.5 mL (51 mmol) of benzenesulfonyl chloride dropwise over 30 minutes using a dropping funnel. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzenesulfonyl chloride. Discard the ether layer.
-
Acidification: Cool the aqueous layer again in an ice bath and carefully acidify it to a pH of approximately 2 by adding concentrated HCl dropwise. A white precipitate of the product should form. Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation, as the carboxylate salt is water-soluble while the carboxylic acid is not.
-
Extraction: Extract the product from the acidic aqueous solution with three 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H-NMR Spectroscopy: To confirm the proton environment of the molecular structure.
-
¹³C-NMR Spectroscopy: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
In Vitro Anticancer Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5]
Protocol: Cell Viability Assessment
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Dimethyl sulfoxide (DMSO)
-
Synthesized compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well microplates
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Count the cells using a hemocytometer and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound and the positive control (Doxorubicin) in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells containing only medium with the same percentage of DMSO used for the highest compound concentration, and "untreated control" wells with only fresh medium.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control.
Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The results are then plotted as a dose-response curve (Concentration vs. % Viability). The IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined from this curve using non-linear regression analysis.
| Compound ID | Test Concentration (µM) | % Viability (A549 Cells) |
| Vehicle Control | 0.1% DMSO | 100 ± 4.5 |
| Compound A | 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 3.9 | |
| 50 | 51.3 ± 2.8 | |
| 100 | 22.4 ± 3.1 | |
| Doxorubicin | 1 | 45.7 ± 4.2 |
Table 1: Example data from an MTT assay showing the cytotoxic effect of a hypothetical this compound derivative (Compound A) on A549 lung cancer cells after 48 hours.
Potential Mechanisms and Further Steps
The anticancer activity of sulfonamides can be attributed to their interaction with various biological targets.[1][2][6] A plausible mechanism for compounds of this class is the inhibition of carbonic anhydrase IX (CA-IX), an enzyme overexpressed in many hypoxic tumors that contributes to acidification of the extracellular environment, promoting tumor invasion and metastasis.
Caption: Plausible mechanism: Inhibition of Carbonic Anhydrase IX.
Following initial screening, promising compounds should be subjected to further investigation, including:
-
Screening against a wider panel of cancer cell lines.
-
Enzymatic assays to confirm inhibition of specific targets like CA-IX.
-
Advanced studies on the mechanism of cell death (e.g., apoptosis assays).
-
In vivo studies using animal models to evaluate efficacy and toxicity.[8][9][10]
References
-
Akhtar, M. J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]
-
Supuran, C. T., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]
-
Poulsen, S. A., & Casini, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]
-
Patel, K. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12). Available at: [Link]
-
Supuran, C. T. (n.d.). Anticancer and Antiviral Sulfonamides. Bentham Science Publishers. Available at: [Link]
-
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. Available at: [Link]
-
Singh, S., & Singh, M. (2016). Preclinical screening methods in cancer. Journal of Applied Toxicology, 36(11), 1359-1372. Available at: [Link]
-
Ramachandran, A. (2016). SCREENING OF ANTI CANCER DRUGS. Slideshare. Available at: [Link]
-
Sebastian, R., & Joy, J. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(2), 339-345. Available at: [Link]
-
Sharma, A., et al. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry, 9, 660538. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3-[(Phenylsulfonyl)amino]propanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with N-Sulfonylated β-Amino Acids
In the landscape of modern drug discovery and chemical biology, the demand for peptides with enhanced therapeutic properties—such as improved stability, receptor affinity, and bioavailability—has driven the exploration of non-canonical amino acids.[1] Among these, β-amino acids and their derivatives have emerged as powerful building blocks for the construction of peptidomimetics. This guide focuses on the application of a unique β-amino acid derivative, 3-[(Phenylsulfonyl)amino]propanoic acid , in solid-phase peptide synthesis (SPPS).
The incorporation of a sulfonamide bond in place of a standard amide bond within a peptide backbone offers significant advantages. The sulfonamide moiety is known to be a transition-state isostere of amide bond hydrolysis, which can confer resistance to proteolytic degradation. This increased stability makes peptides containing this modification highly attractive for therapeutic applications. The phenylsulfonyl group provides a stable, non-labile modification to the amino group of β-alanine, creating a building block that can be seamlessly integrated into standard peptide synthesis workflows.
This document provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis.
Core Principles: The Orthogonality and Utility of the Phenylsulfonyl Group
The successful stepwise assembly of a peptide on a solid support hinges on the principle of orthogonal protection .[2][3] This strategy employs protecting groups that can be selectively removed under different chemical conditions, allowing for the controlled elongation of the peptide chain.[4] The two dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[5] This guide will focus on the Fmoc/tBu strategy due to its milder reaction conditions.[6]
The key to the utility of this compound in Fmoc-SPPS lies in the stability of the N-phenylsulfonyl group. This sulfonamide linkage is robust and stable under the standard conditions used in the Fmoc/tBu strategy:
-
Base Stability: The phenylsulfonyl group is resistant to the mild basic conditions (typically 20% piperidine in DMF) used for the removal of the temporary Nα-Fmoc protecting group.[7][8]
-
Acid Stability: The phenylsulfonyl group is also stable to the strong acidic conditions (typically trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.[7][8]
This dual stability ensures that the N-phenylsulfonyl modification remains intact throughout the entire synthesis process, functioning as a permanent feature of the final peptide.
Experimental Workflows and Protocols
The incorporation of this compound follows the general workflow of Fmoc-SPPS. The primary distinction is the use of the Fmoc-protected version of our target amino acid, Fmoc-3-[(phenylsulfonyl)amino]propanoic acid , as a building block in the desired coupling cycle.
Workflow Overview
The overall process can be visualized as a cycle of deprotection and coupling steps, followed by a final cleavage and deprotection of the completed peptide.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Synthesis of Fmoc-3-[(phenylsulfonyl)amino]propanoic acid
To utilize this compound in Fmoc-SPPS, it must first be protected with an Fmoc group on its free carboxyl group.
Materials:
-
This compound
-
Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography to obtain pure Fmoc-3-[(phenylsulfonyl)amino]propanoic acid.
Protocol 2: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-[(phenylsulfonyl)amino]propanoic acid on a Rink Amide resin for a C-terminal amide.[9]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-3-[(phenylsulfonyl)amino]propanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simplified version (TFA/TIS/water - 95:2.5:2.5)[10]
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[5]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[11]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative test (colorless beads) indicates complete coupling.
-
Wash the resin with DMF (5x).
-
-
Incorporation of Fmoc-3-[(phenylsulfonyl)amino]propanoic acid:
-
Follow the same coupling procedure as in step 3, using Fmoc-3-[(phenylsulfonyl)amino]propanoic acid as the building block.
-
Due to the potential for steric hindrance from the phenylsulfonyl group, a double coupling may be beneficial to ensure high coupling efficiency. To do this, after the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-3-[(phenylsulfonyl)amino]propanoic acid.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for the specific incorporation) for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform one last Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data and Considerations
Table 1: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Amount for 0.1 mmol |
| Fmoc-Amino Acid | 3 | 0.3 mmol |
| HCTU | 2.9 | 0.29 mmol |
| DIPEA | 6 | 0.6 mmol |
| 20% Piperidine/DMF | - | ~5 mL per deprotection |
| Cleavage Cocktail | - | ~2-5 mL |
Troubleshooting and Key Insights
-
Incomplete Coupling: The phenylsulfonyl group can introduce some steric bulk. If a Kaiser test indicates incomplete coupling, extend the reaction time or perform a double coupling. Using a more potent coupling reagent like HATU can also be beneficial.[13]
-
Aggregation: For hydrophobic or long peptide sequences, aggregation can be a challenge.[14][15] Using specialized resins (e.g., PEG-based) or incorporating chaotropic salts may help to disrupt secondary structure formation.
-
Cleavage: The choice of scavengers in the cleavage cocktail is critical, especially if the peptide contains sensitive residues like tryptophan, methionine, or cysteine.[16]
Visualizing the Chemistry: The N-Sulfonylated Peptide Bond
The incorporation of this compound results in a sulfonamide linkage within the peptide backbone, which is distinct from the typical amide bond.
Caption: Comparison of a standard amide bond and a sulfonamide linkage.
Conclusion
The use of this compound in SPPS provides a reliable method for introducing a stable sulfonamide linkage into a peptide backbone. The chemical stability of the N-phenylsulfonyl group ensures its compatibility with the widely used Fmoc/tBu orthogonal protection strategy. Peptides incorporating this modification are of significant interest due to their enhanced resistance to enzymatic degradation, opening new avenues for the development of robust and effective peptide-based therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other N-sulfonylated amino acids in their synthetic endeavors.
References
- Nowick, J. S., et al. (2020).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Knoll, S., & Gmeiner, P. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1133–1142.
- Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-221.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Mihaylova, D. (2019). Solid-phase peptide synthesis (SPPS). Varna Medical Forum, 8(S2), 12-17.
- BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 7949-7960.
- Liskamp, R. M. J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179.
- Derksen, S., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(7), 425-431.
- Liskamp, R. M. J., et al. (1996). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry Letters, 6(12), 1349-1352.
- ResearchGate. (n.d.).
- D'Hondt, M., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
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- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. blog.mblintl.com [blog.mblintl.com]
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- 16. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acyl-α-Amino Acids with Phenylsulfonyl Moiety: An Application Note and Protocol
Introduction: The Strategic Importance of the Phenylsulfonyl Moiety in N-Acyl-α-Amino Acids
In the landscape of modern drug discovery and development, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of chemical functionalities available to medicinal chemists, the N-acyl-α-amino acid framework serves as a versatile and privileged structure. The introduction of a phenylsulfonyl moiety to this scaffold imparts a unique set of physicochemical properties, rendering these molecules highly valuable for a range of therapeutic applications.
The phenylsulfonyl group is often employed as a bioisostere of the carboxylic acid functional group.[1][2][3] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered binding interactions with biological targets. The N-acylsulfonamide linkage is a key feature in a variety of potent enzyme inhibitors, including those targeting proteases, which are implicated in numerous diseases ranging from viral infections to cancer.[1][4] This application note provides a detailed, field-proven protocol for the synthesis of N-acyl-α-amino acids bearing a phenylsulfonyl moiety, with a focus on the underlying chemical principles and practical considerations for successful execution in a research setting.
Reaction Workflow: A Generalized Approach
The synthesis of N-acyl-α-amino acids with a phenylsulfonyl moiety is most reliably achieved through the Schotten-Baumann reaction. This robust and versatile method involves the acylation of an α-amino acid with a phenylsulfonyl chloride in the presence of a base. The reaction is typically performed in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[5][6][7][8]
Caption: Generalized workflow for the synthesis of N-Phenylsulfonyl-α-Amino Acids.
Detailed Experimental Protocol: Synthesis of N-Phenylsulfonyl-L-Leucine
This protocol provides a representative example for the synthesis of N-Phenylsulfonyl-L-Leucine. The principles outlined can be adapted for other α-amino acids with minor modifications to the purification procedure.
Materials and Reagents:
-
L-Leucine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or LC-MS for characterization
Procedure:
-
Dissolution of the Amino Acid: In a 250 mL round-bottom flask, dissolve L-Leucine (1.0 eq.) in 50 mL of 1 M aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with gentle stirring. The use of a basic solution is crucial to deprotonate the amino group of the amino acid, rendering it nucleophilic.
-
Addition of Phenylsulfonyl Chloride: While maintaining the temperature at 0-5 °C, slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred amino acid solution. A slight excess of the sulfonyl chloride ensures complete consumption of the amino acid. The slow, dropwise addition is necessary to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification and Extraction: Upon completion of the reaction, transfer the mixture to a separatory funnel. Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1 M HCl. This will precipitate the N-phenylsulfonyl-L-leucine product. Extract the product into dichloromethane (3 x 50 mL). Acidification protonates the carboxylate group, making the product less water-soluble and facilitating its extraction into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-phenylsulfonyl-L-leucine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a white solid.
Characterization:
The identity and purity of the synthesized N-phenylsulfonyl-L-leucine should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of various N-phenylsulfonyl-α-amino acids using the described protocol. Note that yields and reaction times may vary depending on the specific amino acid and reaction scale.
| α-Amino Acid | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) |
| Glycine | 75.07 | 4 | 85-95 |
| L-Alanine | 89.09 | 4-6 | 80-90 |
| L-Leucine | 131.17 | 4-6 | 88-96 |
| L-Phenylalanine | 165.19 | 5-7 | 82-92 |
| L-Valine | 117.15 | 5-7 | 85-93 |
Reaction Mechanism: A Closer Look at the Schotten-Baumann Reaction
The synthesis of N-phenylsulfonyl-α-amino acids via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated below:
Caption: Mechanism of the Schotten-Baumann reaction for N-sulfonylation of an amino acid.
In the first step, the aqueous base deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the amino group. The resulting free amine then acts as a nucleophile, attacking the electrophilic sulfur atom of the phenylsulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group. Finally, another equivalent of base removes the proton from the newly formed sulfonamide nitrogen, yielding the final N-phenylsulfonyl-α-amino acid product.
Conclusion and Future Perspectives
The protocol detailed herein provides a reliable and efficient method for the synthesis of N-acyl-α-amino acids bearing a phenylsulfonyl moiety. The strategic incorporation of the phenylsulfonyl group offers a powerful tool for medicinal chemists to modulate the properties of amino acid-based scaffolds, leading to the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate roles of enzymes in disease progression continues to expand, the demand for novel and potent inhibitors will undoubtedly grow. The N-phenylsulfonyl-α-amino acid framework represents a promising and versatile platform for the design and synthesis of next-generation drug candidates.
References
-
Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(5), 697-712. [Link][1][2][9]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(39), 24819-24834. [Link][10]
-
Lefebvre, C., et al. (2020). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 11(8), 923-930. [Link][4]
-
Naik, P. N., & Chaskar, A. C. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link][3][11][12]
-
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(5), 3563-3568. [Link][13]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link][7]
-
Organic Syntheses. (2017). Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. [Link][14]
-
Karadag, A., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link][15]
-
Gkoupidenis, P., et al. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 11(11), 1843. [Link][16]
-
Varma, R. S., & Kumar, D. (2009). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. Molecules, 14(1), 474-480. [Link][17]
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Application Note: High-Performance Liquid Chromatography Methods for the Quantitative Analysis of 3-[(Phenylsulfonyl)amino]propanoic Acid
Abstract
This application note presents robust and reliable analytical methods for the quantification of 3-[(phenylsulfonyl)amino]propanoic acid in various sample matrices. As a compound of interest in pharmaceutical development and chemical synthesis, accurate quantification is critical for quality control, stability studies, and pharmacokinetic assessments. We provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established analytical principles.
Introduction
This compound, also known as N-benzenesulfonyl-β-alanine, is a sulfonamide derivative incorporating a phenylsulfonyl group and a propanoic acid moiety.[1] The presence of both a strong chromophore (the phenyl group) and an ionizable carboxylic acid makes this molecule amenable to analysis by common analytical techniques. The development of validated analytical methods is essential for ensuring the quality, safety, and efficacy of any potential therapeutic agent or for monitoring its presence as an intermediate or impurity in chemical processes.
This document provides a foundational approach to developing and implementing quantitative methods for this analyte. The causality behind experimental choices is explained to allow for adaptation to specific laboratory instrumentation and sample matrices.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a robust analytical method.
| Property | Value | Source | Significance for Method Development |
| Molecular Formula | C₉H₁₁NO₄S | [2] | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 229.257 g/mol | [2] | Used for preparing standard solutions of known concentration. |
| LogP | 1.91130 | [2] | Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
| Boiling Point | 437.7°C at 760 mmHg | [2] | Suggests low volatility, making it unsuitable for standard GC without derivatization. |
| Storage Temperature | 2-8°C | [2][3] | Indicates the compound may have limited long-term stability at room temperature. |
| Functional Groups | Carboxylic acid, sulfonamide, phenyl ring | [1] | The phenyl ring acts as a chromophore for UV detection. The carboxylic acid is a site for ionization in LC-MS. |
Recommended Analytical Methodologies
Based on the analyte's properties, two complementary chromatographic methods are proposed:
-
HPLC-UV: A widely accessible, robust, and cost-effective method suitable for routine quantification in relatively clean sample matrices, such as in-process control samples or formulated products. The phenylsulfonyl group provides a strong UV chromophore, enabling sensitive detection.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices (e.g., plasma, urine) or for trace-level quantification. The specificity of tandem mass spectrometry minimizes interference from matrix components.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection. The moderate polarity of the analyte makes it well-suited for retention on a C18 stationary phase.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Materials and Reagents
-
All reagents from Protocol 1.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.
-
Solvents for extraction (e.g., acetonitrile, ethyl acetate).
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system for improved resolution and speed | N/A |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | Water with 0.1% Formic Acid | N/A |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | N/A |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Mass Spectrometer | Triple Quadrupole | Required for MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules. [4] |
| Polarity | Negative | The carboxylic acid group will readily deprotonate to form [M-H]⁻ ions. |
Mass Spectrometry Parameters (Hypothetical)
The following MRM transitions are proposed based on the structure of this compound. These would need to be confirmed by direct infusion of a standard solution.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Rationale for Fragmentation |
| This compound | 228.0 | 140.0 | [M-H]⁻ . Loss of the propanoic acid moiety (-C₃H₅O₂). |
| 228.0 | 79.9 | [M-H]⁻ . Fragmentation to yield the SO₂⁻ ion. |
Step-by-Step Protocol
-
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Perform a direct infusion of the analyte to optimize the precursor and product ions and collision energies.
-
Inject prepared standards and samples into the LC-MS/MS system.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method Validation
The proposed methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 80-120% (90-110% for non-biological matrices) |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 5% for non-biological matrices) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. The detailed protocols and rationale serve as a starting point for method development and validation. The choice between the two techniques will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Proper validation is essential to ensure the generation of reliable and accurate data in a regulated or research environment.
References
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LookChem. This compound. [Link]
-
PubChem. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703. [Link]
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PubChem. CID 158720422 | C18H22N2O4. [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
Organic Syntheses. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]
-
National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
- Google Patents. CN1200929C - Method of preparing 3-amino propane sulfonic acid.
-
ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
National Center for Biotechnology Information. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
MDPI. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]
-
PubMed. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. [Link]
-
PubMed Central. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PubMed Central. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
Biomedical Chemistry: Research and Methods. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]
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3-[(Phenylsulfonyl)amino]propanoic Acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
The 3-[(phenylsulfonyl)amino]propanoic acid core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of targeted therapeutics. Its inherent structural features, including a flexible propanoic acid linker and a modifiable arylsulfonamide moiety, provide a robust framework for the development of potent and selective inhibitors of key pathological targets. This comprehensive guide delves into the synthetic accessibility of this scaffold, its application in the design of matrix metalloproteinase (MMP) and integrin inhibitors, and provides detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Strategic Advantage of the Phenylsulfonylamino Propanoic Acid Scaffold
The quest for novel therapeutic agents with high efficacy and minimal off-target effects is a central challenge in drug discovery. The concept of "scaffold-based drug design" has emerged as a powerful strategy, wherein a core molecular framework with desirable physicochemical and pharmacological properties is systematically decorated to achieve potent and selective modulation of a biological target. The this compound scaffold has garnered considerable attention due to its unique combination of features:
-
Synthetic Tractability: The scaffold is readily accessible through straightforward and scalable synthetic routes, allowing for the rapid generation of diverse chemical libraries.
-
Structural Versatility: The phenyl ring of the sulfonyl group and the propanoic acid backbone offer multiple points for chemical modification, enabling fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
-
Bioisosteric Potential: The sulfonamide and carboxylic acid moieties can participate in key hydrogen bonding and electrostatic interactions within enzyme active sites and receptor binding pockets.
This guide will explore the practical application of this scaffold in two critical areas of therapeutic research: the inhibition of matrix metalloproteinases and the modulation of integrin function.
PART 1: Synthesis of the Core Scaffold and its Derivatives
The foundational step in utilizing the this compound scaffold is its efficient and reproducible synthesis. The most common and practical approach involves the reaction of β-alanine with benzenesulfonyl chloride.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent scaffold from commercially available starting materials.
Materials:
-
β-Alanine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution of β-Alanine: In a 250 mL round-bottom flask, dissolve β-alanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Stir the mixture at room temperature until the β-alanine is completely dissolved. Cool the solution in an ice bath.
-
Addition of Benzenesulfonyl Chloride: While vigorously stirring the cooled solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound as a white solid.
Causality of Experimental Choices:
-
The use of sodium hydroxide is to deprotonate the amino group of β-alanine, making it a more potent nucleophile to attack the sulfonyl chloride.
-
Maintaining a low temperature during the addition of benzenesulfonyl chloride minimizes potential side reactions and decomposition.
-
Acidification is necessary to protonate the carboxylate and the sulfonamide nitrogen, rendering the product less water-soluble and facilitating its extraction into an organic solvent.
Workflow for Scaffold Synthesis and Derivatization
Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.
PART 2: Application in Targeting Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[1] Their overexpression is implicated in various pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[2] The this compound scaffold has been successfully employed to design potent and selective MMP inhibitors.[1][3]
Mechanism of MMP Inhibition
Derivatives of this scaffold typically act as competitive inhibitors, binding to the active site of the MMP. The key interactions often involve:
-
Zinc Binding: The sulfonamide or a strategically placed carboxylic acid can chelate the catalytic zinc ion in the MMP active site.
-
S1' Pocket Interaction: The phenylsulfonyl moiety can be modified to extend into the deep, hydrophobic S1' pocket of the MMP, contributing significantly to binding affinity and selectivity.[1]
-
Hydrogen Bonding: The N-H of the sulfonamide and the carboxylic acid can form hydrogen bonds with backbone atoms of the enzyme.
Structure-Activity Relationship (SAR) Insights
-
Phenyl Ring Substitution: Substitution on the phenyl ring can dramatically influence potency and selectivity. For example, introducing bulky hydrophobic groups can enhance interactions with the S1' pocket.[4]
-
Propanoic Acid Modifications: Esterification or amidation of the carboxylic acid can modulate pharmacokinetic properties. However, a free carboxylate can also contribute to zinc binding.[1]
Protocol 2: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific MMP using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (derivatives of the scaffold) dissolved in DMSO
-
A known MMP inhibitor as a positive control (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of assay buffer (for blank and enzyme control wells)
-
50 µL of the diluted test compound or positive control
-
-
Enzyme Addition: Add 25 µL of the diluted MMP to each well, except for the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
MMP Inhibition Assay Workflow
Caption: Workflow for the in vitro MMP inhibition assay.
PART 3: Application in Targeting Integrins
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in processes such as cell adhesion, migration, and signaling.[5] Dysregulation of integrin function is associated with cancer progression and angiogenesis.[5] The this compound scaffold can be utilized to design mimetics of the Arg-Gly-Asp (RGD) motif, a key recognition sequence for many integrins.[5]
Mechanism of Integrin Antagonism
Derivatives of the scaffold can be designed to mimic the key features of the RGD motif:
-
Carboxylate: The propanoic acid moiety can mimic the aspartic acid carboxylate, which is crucial for coordinating with the metal ion-dependent adhesion site (MIDAS) in the integrin headpiece.
-
Guanidinium Mimic: The phenylsulfonyl portion can be functionalized with basic groups to mimic the guanidinium group of arginine, which engages in electrostatic interactions with the integrin.
-
Conformational Constraint: Modifications to the scaffold can introduce conformational rigidity, which is often key to achieving high affinity and selectivity for specific integrin subtypes.
Protocol 3: Solid-Phase Integrin Binding Assay
This protocol describes a method to evaluate the binding of this compound derivatives to purified integrin receptors.[6][7]
Materials:
-
Purified recombinant integrin (e.g., αvβ3, α5β1)
-
Integrin ligand (e.g., fibronectin, vitronectin) for coating
-
Biotinylated version of a known integrin ligand (e.g., biotinylated RGD peptide) as a competitor
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl₂)
-
Blocking buffer (Assay buffer with 1% BSA)
-
Test compounds (derivatives of the scaffold)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with assay buffer and then block with blocking buffer for 1 hour at room temperature.
-
Integrin Binding: Wash the wells again and add the purified integrin receptor at a pre-determined optimal concentration to each well. Incubate for 2-3 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of the test compounds.
-
In separate tubes, pre-incubate the integrin with the test compounds for 30 minutes.
-
Add the biotinylated ligand at a concentration close to its Kd to the integrin-compound mixture.
-
Transfer the final mixture to the ligand-coated and blocked wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the wells thoroughly with assay buffer.
-
Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells again and add TMB substrate.
-
After sufficient color development, stop the reaction with the stop solution.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of biotinylated ligand binding for each test compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Integrin Signaling Pathway
Caption: Simplified integrin signaling pathway upon ligand binding.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound Derivatives against MMPs
| Compound ID | R Group on Phenyl Ring | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |
| Scaffold | H | 5200 | 8300 | 4500 |
| Deriv-A | 4-Phenoxy | 50 | 1200 | 25 |
| Deriv-B | 4-Biphenyl | 25 | 950 | 15 |
| Deriv-C | 3-Methoxy | 1500 | 4500 | 2800 |
Table 2: Hypothetical IC₅₀ Values of this compound Derivatives in Integrin Binding Assay
| Compound ID | R' Group (Guanidinium Mimic) | αvβ3 IC₅₀ (nM) | α5β1 IC₅₀ (nM) |
| Scaffold-Mod | None | >10000 | >10000 |
| Deriv-D | 4-Amidinophenyl | 80 | 1500 |
| Deriv-E | 4-(Guanidinomethyl)phenyl | 45 | 980 |
Conclusion
The this compound scaffold is a highly valuable starting point for the design of potent and selective inhibitors of medically relevant targets such as MMPs and integrins. Its synthetic accessibility and the clear structure-activity relationships that can be established through systematic modification make it an attractive platform for lead discovery and optimization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.
References
-
Feinberg School of Medicine. Integrin Receptor Ligand Binding Assays. [Link]
- Levin, J. I., et al. (2001). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 11(19), 2531-2535.
- Dickeson, S. K., & Santoro, S. A. (2009). Methods for Identifying Novel Integrin Ligands. Methods in Molecular Biology, 522, 29-43.
- Tolomelli, A., et al. (2017). Ligands to RGD-binding integrins displaying agonist behaviour. International Journal of Molecular Sciences, 18(11), 2427.
- Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(6), 565-569.
-
LookChem. This compound. [Link]
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Jin, Y., et al. (2013). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Journal of Medicinal Chemistry, 56(11), 4357-4373.
- Barczyk, M., et al. (2010). Integrin-mediated cell adhesion and signaling. Cell and Tissue Research, 339(1), 269-280.
- Felder, E., et al. (2001). Propanoic acid derivatives as integrin receptor antagonists. WO2001087840A1.
- Jacobsen, J. A., et al. (2015). Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy-A review. European Journal of Medicinal Chemistry, 101, 542-563.
- Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. Methods for Identifying Novel Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Recrystallization of 3-[(phenylsulfonyl)amino]propanoic acid
Abstract
This technical guide provides a detailed experimental protocol for the purification of 3-[(phenylsulfonyl)amino]propanoic acid via recrystallization. Recognizing the absence of a standardized, published procedure for this specific molecule, this document emphasizes a systematic approach to solvent selection, a critical determinant for successful recrystallization. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity material for their work. The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the purification process.
Introduction: The Imperative for Purity
This compound is a sulfonamide-containing amino acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of these molecules are intrinsically linked to their purity. Trace impurities can lead to erroneous experimental results, side reactions in synthetic pathways, and unpredictable pharmacological profiles. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1]
This document outlines a comprehensive protocol for the recrystallization of this compound, beginning with a systematic method for selecting an optimal solvent system.
Physicochemical Properties & Considerations
A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁NO₄S | N/A |
| Molecular Weight | 229.25 g/mol | N/A |
| Appearance | Likely a solid at room temperature | [2] |
| Boiling Point | 437.7°C at 760 mmHg | [3] |
| Density | 1.367 g/cm³ | [3] |
| LogP | 1.91130 | [3] |
| Purity (Typical) | ~97% | [3] |
The presence of a carboxylic acid and a sulfonamide group suggests that the molecule possesses polar characteristics, making it potentially soluble in polar solvents, especially at elevated temperatures. The aromatic ring introduces some non-polar character. This duality is key to selecting a suitable solvent.
The Core of Recrystallization: Solvent Selection
The success of recrystallization hinges on the choice of solvent.[4] An ideal solvent for this process should exhibit the following characteristics[4][5]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.
Experimental Solvent Screening Protocol
Given the lack of specific solubility data for this compound, a systematic experimental screening is the most reliable approach.
Materials:
-
Impure this compound
-
A selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)
-
Small test tubes or vials
-
Hot plate/stirrer
-
Sand bath or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the impure compound into a series of clean, dry test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Record the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Add the solvent in 0.5 mL increments up to a total of 3 mL, noting the temperature at which the solid dissolves completely.
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but high solubility at an elevated temperature, with abundant crystal formation upon cooling.
Interpreting Screening Results & The Use of Mixed Solvents
Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed solvent system is employed.[6] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For a molecule with both polar and non-polar characteristics like this compound, combinations like ethanol/water or ethyl acetate/hexane are promising candidates.
Detailed Recrystallization Protocol
This protocol is based on the principles of single-solvent recrystallization. Adjustments for a mixed-solvent system are noted.
Step 1: Dissolution
-
Place the impure this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Add the chosen solvent in small portions to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]
-
For Mixed Solvents: Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
Step 2: Decolorization (Optional)
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[7]
-
Briefly remove the flask from the heat source.
-
Add a small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
Step 3: Hot Filtration
This step is necessary to remove insoluble impurities and activated charcoal (if used).
-
Set up a hot filtration apparatus (a stemless funnel with fluted filter paper placed in a second Erlenmeyer flask, kept warm on the hot plate).
-
Pour the hot, saturated solution through the fluted filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying of Crystals
-
Set up a Büchner funnel with a filter paper that fits snugly and a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The solvent may be too non-polar, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of a more polar solvent (if using a mixed solvent system) or a different, more suitable solvent. Ensure slow cooling. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Incomplete transfer of crystals. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals are Colored | The activated charcoal step was omitted or insufficient. The impurity is co-crystallizing with the product. | Repeat the recrystallization, ensuring the use of activated charcoal. A different solvent system may be required to separate the colored impurity. |
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When heating flammable organic solvents, use a steam bath, water bath, or heating mantle. Avoid open flames.
-
Handle activated charcoal carefully as it is a fine powder that can be easily inhaled.
Conclusion
The protocol detailed in this application note provides a robust and scientifically-grounded method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of recrystallization, researchers can obtain high-purity material essential for reliable and reproducible scientific outcomes. The final purity of the recrystallized compound should always be verified through appropriate analytical techniques, such as melting point determination and spectroscopic analysis.
References
-
Wikipedia. Propionic acid. [Link]
-
LookChem. This compound. [Link]
- Google Patents.
- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
PubMed. Crystal structure of rac-3-[2,3-bis-(phenyl-sulfan-yl)-3H-indol-3-yl]propanoic acid. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Sulfonylation of amino acid esters hydrochloride. [Link]
-
PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
National Institutes of Health. rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
National Institutes of Health. 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
Sources
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- 2. Propanoic acid, 3-(phenylsulfonyl)- | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols: Probing G-Protein Coupled Receptor Signaling Through Inhibition of the Autotaxin-Lysophosphatidic Acid Axis
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond the Receptor - Targeting Ligand Biosynthesis to Modulate GPCR Activity
In the intricate world of G-protein coupled receptor (GPCR) research, the conventional approach has long been the development of ligands that directly interact with the receptor itself—agonists, antagonists, or allosteric modulators.[1][2] While this strategy has yielded a significant portion of modern pharmacopeia, an equally powerful, yet often indirect, approach is to control the availability of the endogenous ligand that activates the receptor.[3] This application note explores this latter strategy, focusing on the inhibition of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a potent lipid signaling molecule that activates a family of at least six distinct GPCRs (LPA₁₋₆).[4][5][6]
We will use the chemical scaffold of N-sulfonylated β-amino acids, exemplified by 3-[(Phenylsulfonyl)amino]propanoic acid , as a conceptual starting point to discuss the design and application of chemical probes for the ATX-LPA-LPAR signaling axis. While not a potent inhibitor itself, this scaffold represents a class of molecules that can be elaborated to generate highly effective modulators of this critical pathway. This guide provides the rationale, methodologies, and detailed protocols for utilizing such inhibitors to dissect LPA-mediated GPCR signaling in various physiological and pathological contexts.
The Scientific Foundation: The Autotaxin-LPA-LPAR Signaling Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on nearly all cell types, influencing processes such as cell proliferation, migration, survival, and cytoskeletal organization.[7][8][9] These diverse biological actions are mediated through its interaction with a family of GPCRs: LPA₁₋₆.[10][11][12] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a wide array of downstream signaling cascades.[7][8]
The extracellular concentration of LPA is tightly regulated, primarily by the enzymatic activity of autotaxin (ATX), a secreted lysophospholipase D.[4][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline, serving as the main source of LPA in biological fluids.[6] The ATX-LPA-LPAR signaling axis has been implicated in a multitude of diseases, including cancer, fibrosis, inflammation, and neuropathic pain, making it a highly attractive target for therapeutic intervention.[13][14]
By inhibiting ATX, researchers can effectively deplete the extracellular pool of LPA, thus preventing the activation of its cognate GPCRs. This "ligand-centric" approach provides a powerful tool to study the global effects of LPA signaling and to validate the therapeutic potential of targeting this pathway.
Signaling Pathway Overview
The following diagram illustrates the central role of Autotaxin in producing LPA, which then activates its cognate GPCRs to elicit cellular responses.
Caption: The Autotaxin-LPA-GPCR signaling cascade.
Application 1: Characterization of Autotaxin Inhibitors
The first critical step in utilizing a chemical probe is to thoroughly characterize its biochemical activity and potency against the target enzyme, autotaxin.
Protocol 1.1: In Vitro Autotaxin Activity Assay (FS-3 Assay)
This protocol describes a common fluorescence-based assay to measure ATX activity using the synthetic substrate FS-3. FS-3 is a lysophosphatidylcholine analog that is quenched until cleaved by ATX, releasing a fluorescent product.
Rationale: This assay provides a direct measure of the inhibitor's potency (IC₅₀) against purified ATX enzyme. It is a robust and high-throughput method for initial screening and structure-activity relationship (SAR) studies.
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA, pH 8.0
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare a dilution series of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM.
-
In the 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Add 48 µL of pre-warmed (37°C) assay buffer containing recombinant autotaxin to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing FS-3 substrate to each well. The final concentration of FS-3 should be at or near its Kₘ value.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary
The following table provides representative IC₅₀ values for known ATX inhibitors to serve as a benchmark for experimental validation.
| Compound | Target | IC₅₀ (nM) | Reference Compound |
| PF-8380 | Autotaxin | 2.8 (isolated enzyme) | Yes |
| GLPG1690 | Autotaxin | 131 | Yes |
| BIO-32546 | Autotaxin | 2.2 | Yes |
Data sourced from references[4][5][13].
Application 2: Assessing the Impact of ATX Inhibition on GPCR-Mediated Cellular Signaling
Once an inhibitor's biochemical potency is established, the next step is to determine its efficacy in a cellular context. This involves measuring the downstream signaling events that are triggered by LPA receptor activation.
Protocol 2.1: Calcium Mobilization Assay
LPA receptors, particularly LPA₁₋₃, often couple to Gαq, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i).
Rationale: This assay provides a direct functional readout of LPA receptor activation. A potent ATX inhibitor will reduce the production of LPA in the cell culture medium, leading to a diminished calcium response upon stimulation with LPC (the ATX substrate).
Materials:
-
A cell line endogenously expressing Gαq-coupled LPA receptors (e.g., HEK293, A431, PC-3)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Lysophosphatidylcholine (LPC)
-
Test inhibitor
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 45-60 minutes.
-
Wash the cells twice with HBSS.
-
Add HBSS containing the ATX inhibitor at various concentrations to the wells. Incubate for a duration determined by the inhibitor's properties (e.g., 30-60 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of LPC to stimulate endogenous LPA production and subsequent receptor activation.
-
Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: a. Calculate the peak fluorescence response for each well, subtracting the baseline. b. Normalize the response to the control wells (no inhibitor). c. Plot the normalized response versus the inhibitor concentration to determine the cellular EC₅₀.
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium mobilization assay.
Application 3: Investigating the Role of LPA Signaling in Cell Migration
LPA is a potent chemoattractant for many cell types, and this migration is mediated by its GPCRs, often involving Gα12/13 and the Rho signaling pathway.
Protocol 3.1: Transwell Migration (Boyden Chamber) Assay
Rationale: This assay provides a quantitative measure of cell migration, a key physiological process regulated by LPA. By inhibiting ATX, one can assess the contribution of the ATX-LPA axis to cell motility.
Materials:
-
Transwell inserts (typically 8 µm pore size for most cancer cells)
-
24-well companion plates
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free culture medium
-
Culture medium with 10% charcoal-stripped serum (low in LPA)
-
LPC
-
Test inhibitor
-
Calcein AM or Crystal Violet for cell staining
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing the ATX inhibitor at various concentrations.
-
In the lower chamber of the 24-well plate, add medium containing LPC as the chemoattractant. Also include the corresponding concentration of the ATX inhibitor.
-
Place the Transwell insert into the well and add the cell suspension to the upper chamber.
-
Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours, cell-type dependent).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with 0.1% Crystal Violet).
-
Elute the stain and measure the absorbance, or count the cells in several fields of view under a microscope.
-
Data Analysis: a. Quantify the number of migrated cells for each condition. b. Normalize the results to the control (LPC stimulation without inhibitor). c. Plot the percent inhibition of migration versus inhibitor concentration.
Conclusion and Future Perspectives
The use of specific and potent inhibitors of autotaxin is an invaluable strategy for dissecting the complex biology of LPA-mediated GPCR signaling. By controlling the production of the endogenous ligand, researchers can probe the physiological and pathological roles of the entire LPA receptor family without the need for a cocktail of receptor-specific antagonists. Chemical scaffolds related to this compound continue to be explored in the development of novel ATX inhibitors.[15][16] The protocols detailed in this guide provide a robust framework for the characterization and application of such chemical tools, paving the way for new discoveries in GPCR biology and the development of novel therapeutics for a range of diseases.
References
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LookChem. This compound. [Link]
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Gierse, J., et al. (2010). A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Uddin, M. R., et al. (2021). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. ACS Medicinal Chemistry Letters. [Link]
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Yung, Y. C., et al. (2015). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research. [Link]
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Kokotou, M. G., et al. (2017). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Molecules. [Link]
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Noguchi, K., et al. (2009). Non-Edg family lysophosphatidic acid (LPA) receptors. Journal of Receptors and Signal Transduction. [Link]
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González-Gil, I., et al. (2020). A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration. Scientific Reports. [Link]
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Cherezov, V., et al. (2008). Toward drug design: recent progress in the structure determination of GPCRs, a membrane protein family with high potential as pharmaceutical targets. Cellular and Molecular Life Sciences. [Link]
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Hama, K., et al. (2010). LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid. Progress in Lipid Research. [Link]
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Choi, J. W., et al. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. FEBS Letters. [Link]
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Cui, P., et al. (2021). Design and Development of Autotaxin Inhibitors. Molecules. [Link]
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Casarotto, P., et al. (2021). Mechanistic basis of GPCR activation explored by ensemble refinement of crystallographic structures. Biophysical Journal. [Link]
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Vaskeviciene, I., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules. [Link]
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Inoue, M., et al. (2008). Autotaxin, a synthetic enzyme of lysophosphatidic acid (LPA), mediates the induction of nerve-injured neuropathic pain. Molecular Pain. [Link]
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Lu, Z., et al. (2024). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences. [Link]
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Irannejad, R., et al. (2017). Functional selectivity of GPCR-directed drug action through location bias. Nature Chemical Biology. [Link]
-
Krikštolaitis, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]
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An, S., et al. (2012). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
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Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology. [Link]
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Zhao, Y., et al. (2020). Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. International Journal of Molecular Sciences. [Link]
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Contos, J. J., et al. (2000). Lysophosphatidic acid receptors. Molecular Pharmacology. [Link]
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Synthesis of Radiolabeled 3-[(Phenylsulfonyl)amino]propanoic Acid for Tracer Studies: An Application Note
Introduction: The Significance of Radiolabeled Tracers in Biological Research
Radiolabeling, the incorporation of a radioactive isotope into a molecule, is a cornerstone of modern biomedical research, enabling the visualization and quantification of biological processes at the molecular level.[1][2] By replacing a stable atom with its radioactive counterpart, the chemical and biological properties of the molecule remain virtually unchanged, allowing it to serve as a tracer in complex biological systems. This technique is invaluable in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1] Radiolabeled amino acids and their derivatives, in particular, have garnered significant interest as probes for metabolic imaging, especially in oncology, due to the altered metabolic states of cancer cells.[3]
This application note provides a detailed guide to the synthesis of radiolabeled 3-[(phenylsulfonyl)amino]propanoic acid, a compound with potential applications in tracer studies stemming from the biological activities observed in its derivatives, which include antimicrobial and anticancer properties.[4][5][6] We will explore synthetic routes for labeling this molecule with Carbon-14, Tritium, and Iodine-125, providing detailed protocols, justifications for methodological choices, and guidance on purification and analysis.
Part 1: Synthesis of Non-Labeled this compound
A prerequisite for any radiolabeling campaign is a robust and well-characterized synthesis of the non-labeled ("cold") compound. This serves as a reference standard for chromatographic and spectroscopic analysis and allows for optimization of reaction conditions before introducing radioactivity. The synthesis of this compound is a straightforward procedure involving the reaction of 3-aminopropanoic acid with benzenesulfonyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
3-Aminopropanoic acid
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 3-aminopropanoic acid in an aqueous solution of sodium hydroxide. The basic conditions deprotonate the amino group, increasing its nucleophilicity.
-
Slowly add benzenesulfonyl chloride to the stirred solution. The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the exothermicity of the reaction.
-
Allow the reaction to stir for several hours at room temperature to ensure complete conversion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
Expected Yield: ~75%
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Radiolabeling Strategies
The choice of radionuclide is dictated by the intended application of the tracer. Carbon-14 and Tritium are ideal for in vitro and preclinical in vivo studies due to their long half-lives, while radioiodine isotopes are often used for in vivo imaging applications like SPECT.
Carbon-14 Labeling
Carbon-14 is a beta-emitter with a long half-life (5730 years), making it an excellent choice for quantitative ADME studies where long-term tracking of the molecule is required. A common strategy for introducing ¹⁴C into the phenylsulfonyl moiety is to start with a commercially available ¹⁴C-labeled precursor, such as [U-¹⁴C]aniline.
This multi-step synthesis is adapted from methods used for the synthesis of other ¹⁴C-labeled sulfonamides.[7]
Workflow Diagram:
Figure 1: Synthetic workflow for [¹⁴C]this compound.
Step-by-Step Methodology:
-
Acetylation of [U-¹⁴C]Aniline: Protect the amino group of [U-¹⁴C]aniline by acetylation with acetic anhydride in the presence of a mild base like potassium carbonate. This prevents side reactions during the subsequent chlorosulfonation step.
-
Chlorosulfonation: React the resulting [U-¹⁴C]acetanilide with chlorosulfonic acid. This introduces the sulfonyl chloride group para to the acetamido group. This reaction should be performed with caution due to its highly exothermic nature.
-
Condensation: Couple the [U-¹⁴C]p-acetamidobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions, similar to the non-labeled synthesis.
-
Hydrolysis: Remove the acetyl protecting group by acid hydrolysis to yield the final product, [¹⁴C]this compound.
-
Purification: The crude product should be purified by preparative HPLC to achieve high radiochemical purity.
Tritium Labeling
Tritium (³H) is another beta-emitter with a longer half-life than ¹⁴C (12.3 years). Tritium labeling can often be achieved in the later stages of a synthesis, which is advantageous when working with expensive or complex molecules. Catalytic tritium exchange is a common method.
This protocol utilizes a catalytic tritiation approach.
Workflow Diagram:
Figure 2: Synthetic workflow for [³H]this compound.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize a halogenated precursor, for example, 3-[(p-iodophenylsulfonyl)amino]propanoic acid, using p-iodobenzenesulfonyl chloride and 3-aminopropanoic acid.
-
Catalytic Tritiation: Subject the halogenated precursor to catalytic reduction with tritium gas (³H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The halogen atom is replaced with a tritium atom. This reaction is typically performed in a specialized tritium labeling apparatus.
-
Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified by preparative HPLC.
Radioiodine Labeling
Radioisotopes of iodine, such as ¹²⁵I (half-life 59.4 days), are gamma-emitters, making them suitable for in vitro assays and preclinical SPECT imaging. Radioiodination can be achieved through electrophilic substitution on the activated phenyl ring of a suitable precursor.
This protocol uses an oxidative radioiodination method.
Workflow Diagram:
Figure 3: Synthetic workflow for [¹²⁵I]this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial coated with an oxidizing agent like Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), add a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).[8]
-
Radioiodination: Add Na[¹²⁵I] to the reaction mixture. The Iodogen® oxidizes the iodide to an electrophilic iodine species, which then substitutes onto the phenyl ring, primarily at the para position.
-
Quenching: After a short reaction time (typically 5-15 minutes), quench the reaction by removing the solution from the Iodogen®-coated vial.
-
Purification: Purify the product using preparative HPLC to separate the radiolabeled compound from unreacted iodide and the starting material.
Part 3: Quality Control and Analysis
Ensuring the purity of the radiolabeled compound is critical for the reliability of tracer studies. The primary analytical techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
HPLC Analysis
Table 1: Typical HPLC Conditions for Analysis of Radiolabeled this compound
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds like the target molecule.[9] |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) | A gradient elution is often necessary to achieve good separation of the starting material, product, and any impurities. TFA helps to sharpen peaks and improve resolution. |
| Flow Rate | 1 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV detector (e.g., at 254 nm) and a radioactivity detector | The UV detector monitors the non-labeled compounds, while the radioactivity detector specifically detects the radiolabeled product. |
TLC Analysis
TLC is a rapid and simple method for a quick assessment of radiochemical purity.
Table 2: Typical TLC Conditions for Analysis of Radiolabeled this compound
| Parameter | Condition |
| Stationary Phase | Silica gel plates |
| Mobile Phase | A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol) |
| Detection | UV light and a phosphorimager or radio-TLC scanner |
Part 4: Applications in Tracer Studies
While specific tracer studies utilizing radiolabeled this compound are not yet widely reported in the literature, the known biological activities of its derivatives suggest several potential applications. Derivatives of this compound have demonstrated antimicrobial and anticancer activities.[4][5][6] Therefore, a radiolabeled version of this compound could be a valuable tool to investigate:
-
Pharmacokinetics and Biodistribution: To determine how the compound is absorbed, distributed throughout the body, metabolized, and excreted. This is a fundamental step in the preclinical development of any new drug candidate.
-
Target Engagement: If the compound is found to interact with a specific biological target (e.g., an enzyme or receptor), the radiolabeled version can be used to quantify this interaction in vitro and in vivo.
-
Tumor Imaging: Given the anticancer properties of some derivatives, a radiolabeled version could be explored as a potential imaging agent for tumors that may preferentially take up this compound.[3]
Conclusion
This application note provides a comprehensive overview of the synthesis and potential applications of radiolabeled this compound. The detailed protocols for labeling with Carbon-14, Tritium, and Iodine-125, along with guidelines for purification and analysis, offer a solid foundation for researchers to produce this tracer for their specific needs. The exploration of its potential applications in pharmacokinetic studies and as a probe for targets related to its known biological activities opens up new avenues for research in drug development and molecular imaging.
References
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Liu, W., & Chu, T. (2025). Synthesis and in vitro evaluation of radioiodine labeled hypoxia-targeted drugs containing 2-nitroimidazole and benzenesulfonamide groups. European Journal of Medicinal Chemistry, 289, 117443. [Link]
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Al-Majidi, K., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. [Link]
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Chen, C.-H., et al. (2022). Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents. Molecules, 27(15), 4987. [Link]
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Anonymous. (2020). Iodination of Antibodies with Immobilized Iodogen. Cold Spring Harbor Protocols, 2020(7). [Link]
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McConathy, J., et al. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 45(11), 2240-2249. [Link]
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Wang, Y., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 1-10. [Link]
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Ghorab, M. M., et al. (2020). Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity. European Journal of Medicinal Chemistry, 200, 112449. [Link]
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Zolotarev, Y. A., et al. (1995). The solid-state catalytic synthesis of tritium labeled amino acids, peptides and proteins. Amino Acids, 8(4), 353-365. [Link]
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Krasnoperov, V., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(15), 8871. [Link]
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Kumar, P., & Kumar, S. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
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Ponomarev, V. A., & Skuridin, V. S. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 14(10), 1043. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
-
Ferreira, C. A., et al. (2022). Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-22. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2). [Link]
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Ioppolo, J. A., et al. (2023). Functional Diversity in Radiolabeled Nanoceramics and Related Biomaterials for the Multimodal Imaging of Tumors. ACS Bio & Med Chem Au, 3(4), 346-369. [Link]
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Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(15), 5801. [Link]
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Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 130(48), 16482-16483. [Link]
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Zhang, Y., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers in Chemistry, 11, 1189689. [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Retrieved from [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(11), 4381. [Link]
-
Liu, Y., et al. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. Molecules, 27(20), 6940. [Link]
-
Wang, S., et al. (2019). Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. Nature Communications, 10(1), 3127. [Link]
-
Procter, D. J., et al. (2022). Catalytic Intramolecular Aminoarylation of Unactivated Alkenes with Aryl Sulfonamides. Organic Letters, 24(20), 3740-3745. [Link]
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Chen, J., et al. (2020). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Chemistry, 12(4), 347-354. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-[(Phenylsulfonyl)amino]propanoic acid
Welcome to the technical support center for 3-[(Phenylsulfonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, science-backed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you achieve your desired concentrations for accurate and reproducible results.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common problems encountered during the dissolution of this compound in a direct question-and-answer format.
Question: My compound precipitated out of my aqueous buffer. What is the first thing I should check?
Answer: The first and most critical parameter to check is the pH of your solution . This compound is an acidic molecule with two ionizable protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. Its solubility is highly dependent on pH. At neutral or acidic pH, the molecule is largely in its non-ionized, less soluble form. Increasing the pH will deprotonate these acidic groups, forming a more soluble anionic salt.
Question: I've adjusted the pH to be slightly alkaline, but the solubility is still insufficient for my experiment. What should I try next?
Answer: If pH adjustment alone is not sufficient, the next logical step is to introduce a water-miscible co-solvent .[1][2] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the hydrophobic phenyl and sulfonyl groups of the molecule.[3][4] Common, low-toxicity co-solvents to consider include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). Start with a small percentage (e.g., 5-10% v/v) and incrementally increase it while monitoring for precipitation.
Question: I need to prepare a high-concentration stock solution (e.g., >10 mM). What is the most reliable method?
Answer: For high-concentration stocks, direct pH adjustment of a large volume can be inefficient. The recommended approach is to perform a salt formation by dissolving the compound in a stoichiometric amount of a strong base, such as 0.1 M sodium hydroxide (NaOH), to form the highly soluble sodium salt. This stock can then be diluted into your final buffer system. Be mindful that this will raise the pH of your final solution, so a final pH check and adjustment may be necessary.
Question: Can I use DMSO to dissolve the compound?
Answer: Yes, Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound and can be used to create a very high-concentration stock solution. However, be aware of the potential for DMSO to interfere with certain biological assays. It is critical to keep the final concentration of DMSO in your working solution as low as possible (typically <0.5%) and to include an equivalent amount of DMSO in your vehicle controls.
In-Depth FAQs: The Science of Solubility Enhancement
This section provides deeper insight into the physicochemical principles governing the solubility of this compound.
Question: What are the key physicochemical properties of this compound that dictate its solubility?
Answer: The solubility behavior is governed by its molecular structure, which contains both hydrophobic (phenyl ring) and hydrophilic/ionizable (carboxylic acid, sulfonamide) moieties. The two key properties are its acidic dissociation constants (pKa values).
-
Carboxylic Acid (-COOH): This group has an estimated pKa of approximately 4-5.
-
Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is also acidic, with an estimated pKa around 9-10.
The molecule's net charge, and thus its interaction with water, is determined by the solution's pH relative to these pKa values.
Question: How exactly does pH control the solubility of this molecule?
Answer: The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation .[5][6][7]
-
At pH < 4: Both the carboxylic acid and sulfonamide groups are protonated (neutral), making the molecule uncharged and minimally soluble.
-
At pH between ~5 and ~9: The carboxylic acid is deprotonated (COO⁻), but the sulfonamide is still protonated. The molecule exists as a mono-anion, which significantly increases its aqueous solubility compared to the neutral form.
-
At pH > 10: Both groups are deprotonated, and the molecule exists as a di-anion, further increasing its solubility.
Therefore, increasing the pH above 7 is a highly effective strategy for solubilization.[8]
Question: What is the mechanism of co-solvency and how do I choose the right one?
Answer: Co-solvents are organic solvents that are miscible with water and enhance the solubility of nonpolar or poorly water-soluble compounds.[1][4] They work by reducing the polarity of the water, thereby decreasing the energy required to create a cavity in the solvent for the solute molecule.[3][4]
Choosing a Co-solvent: The choice depends on the requirements of your experiment.
-
For cell-based assays: Ethanol, propylene glycol, and PEG 400 are generally preferred due to lower cytotoxicity compared to DMSO.
-
For in vitro biochemical assays: DMSO is often acceptable, but always run a vehicle control to test for interference.
-
For formulation development: A wider range of pharmaceutically acceptable co-solvents can be screened.[9]
Question: When is salt formation a better strategy than simple pH adjustment or co-solvents?
Answer: Salt formation is the preferred strategy when:
-
You require a very high, stable stock concentration that is difficult to achieve otherwise.
-
The high pH required for solubilization is incompatible with the stability of the compound or other components in your experiment.
-
You are developing a solid dosage form where a stable, crystalline salt can improve properties like dissolution rate and manufacturability.[10][11]
Converting a weakly acidic drug into a salt form is a common and effective method to increase its solubility and dissolution rate.[8][12]
Data Presentation & Summary
The following table provides an estimated guide to the solubility of this compound under different conditions. Note: These are illustrative values and empirical determination is required for precise measurements.
| Condition | pH | Co-solvent | Estimated Solubility | Rationale |
| Aqueous Buffer | 4.0 | None | < 0.1 mg/mL | Molecule is fully protonated and uncharged. |
| Phosphate Buffered Saline (PBS) | 7.4 | None | 1-5 mg/mL | Carboxylate is ionized, increasing solubility. |
| Carbonate Buffer | 9.5 | None | > 10 mg/mL | Carboxylate is fully ionized; sulfonamide is partially ionized. |
| PBS with 10% Ethanol | 7.4 | 10% (v/v) Ethanol | 5-10 mg/mL | Co-solvent reduces solvent polarity, further aiding dissolution. |
| 0.1 M NaOH | ~13 | None | > 50 mg/mL | Full conversion to the highly soluble di-sodium salt. |
Experimental Protocols & Workflows
Mandatory Visualization: Solubility Enhancement Workflow
The following diagram outlines the logical workflow for troubleshooting and optimizing the solubility of this compound.
Caption: A decision workflow for systematically improving the aqueous solubility of the target compound.
Protocol 1: pH-Dependent Solubility Profile
This protocol determines the approximate solubility of the compound at various pH levels.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
-
Add Compound: To 1 mL of each buffer in separate vials, add an excess amount of this compound (e.g., 20 mg, ensuring solid remains).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.
-
Quantify: Carefully take an aliquot of the clear supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot Data: Plot solubility (mg/mL or mM) versus pH to visualize the solubility profile.
Mandatory Visualization: pH-Dependent Ionization States
This diagram illustrates how the molecule's charge changes with pH, directly impacting solubility.
Caption: Ionization states of this compound as a function of aqueous pH.
References
-
PubChem. (n.d.). CID 158720422 | C18H22N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Phenylalanine (data page). Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
PubChem. (n.d.). DL-beta-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
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- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 3-[(phenylsulfonyl)amino]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(phenylsulfonyl)amino]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common sulfonamide synthesis. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Reaction Overview
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1][2] In this process, the amino group of β-alanine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Reaction Scheme: β-Alanine + Benzenesulfonyl Chloride --(NaOH, H₂O)--> this compound
Understanding the interplay of reagents, solvents, and conditions is critical to maximizing yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this sulfonamide synthesis are a common issue and can often be traced back to one of several factors:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis by water, which converts it into the unreactive benzenesulfonic acid.[4] This side reaction consumes your electrophile and reduces the potential yield.
-
Solution: While this reaction is often run in water, the rate of sulfonamide formation is typically much faster than the rate of hydrolysis, especially at controlled pH and temperature. Ensure your β-alanine is fully dissolved and the pH is alkaline before adding the benzenesulfonyl chloride. Add the sulfonyl chloride portion-wise or as a solution in a water-miscible organic solvent (like dioxane or THF) to maintain a high local concentration of the amine.
-
-
Incorrect pH Control: The nucleophilicity of the β-alanine amine group is pH-dependent. If the pH is too low (acidic), the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic. If the pH is too high, the hydrolysis of the sulfonyl chloride can be accelerated.
-
Solution: Maintain the pH of the reaction mixture in the range of 9-11. This ensures the amine is deprotonated and available for reaction while managing the rate of hydrolysis. Use a pH meter for accurate monitoring and add your base (e.g., 2M NaOH) dropwise as needed.
-
-
Suboptimal Temperature: Highly exothermic reactions can lead to increased side reactions, including hydrolysis.[5] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm upon adding the benzenesulfonyl chloride.[6] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it proceeds to completion.
-
Q2: I'm observing significant impurities in my analytical data (TLC, LC-MS, NMR). How can I identify and minimize them?
A2: The most common impurities are unreacted starting materials and the hydrolysis byproduct.
-
Benzenesulfonic Acid: This is the product of sulfonyl chloride hydrolysis.[4] It is highly water-soluble and can typically be removed during the workup.
-
Minimization & Removal: To minimize its formation, follow the advice in A1 regarding pH and temperature control. During workup, after acidifying the solution to precipitate your product, the benzenesulfonic acid will remain in the aqueous phase. A thorough wash of the crude product with cold water will help remove any residual amounts.
-
-
Unreacted β-Alanine: As a water-soluble amino acid, this is also readily removed during workup.
-
Minimization & Removal: Ensure a slight excess of benzenesulfonyl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion and consume all the β-alanine. Any unreacted β-alanine will remain in the acidic aqueous solution during product filtration.
-
-
Bis-sulfonated Products: While less common with primary amines under these conditions, it's a theoretical possibility in some sulfonamide syntheses.[4]
-
Minimization: Using the correct stoichiometry and avoiding a large excess of the sulfonyl chloride will prevent this.
-
Q3: The reaction seems to stop before all the starting material is consumed. What should I check?
A3: A stalled reaction is often due to the loss of the necessary alkaline conditions.
-
Cause: The reaction between benzenesulfonyl chloride and β-alanine generates one equivalent of hydrochloric acid (HCl).[3] This acid will neutralize the base (NaOH) and also protonate any unreacted β-alanine. If you do not add enough base, the reaction will stop once the medium becomes acidic.
-
Solution: Ensure you use at least two equivalents of base: one to deprotonate the carboxylic acid of β-alanine and one to neutralize the generated HCl. It is often prudent to use a slight excess (e.g., 2.1-2.2 equivalents). Monitor the pH throughout the reaction; if it drops below ~9, add more base.
-
Q4: I'm struggling with the final purification. What is the recommended procedure?
A4: The product contains a carboxylic acid, which is key to its purification. The standard method involves acidic precipitation followed by recrystallization.
-
Acidic Workup: Once the reaction is complete, the product exists as a sodium carboxylate salt, which is soluble in water. Cooling the reaction mixture and slowly adding concentrated HCl to acidify the solution to pH ~1-2 will protonate the carboxylate, causing the desired this compound to precipitate as a solid.[7]
-
Recrystallization: This is a highly effective method for purifying solid sulfonamides.[4]
-
Solvent Selection: An ideal solvent dissolves the product well at high temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[4] Common and effective solvents for this compound include ethanol/water mixtures or isopropanol.[4] Perform small-scale solubility tests to find the optimal solvent system and ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants and base?
A1: For optimal results, a slight excess of the electrophile is recommended to ensure complete consumption of the limiting amine. A typical and effective stoichiometry is:
-
β-Alanine: 1.0 equivalent
-
Benzenesulfonyl Chloride: 1.05 - 1.1 equivalents
-
Sodium Hydroxide: 2.1 - 2.2 equivalents
Q2: How critical is temperature control for this reaction?
A2: Temperature control is critical, particularly during the addition of the benzenesulfonyl chloride. This step is highly exothermic.[5] Starting the reaction in an ice bath (0-5 °C) prevents a rapid temperature increase that could accelerate the undesirable hydrolysis of the sulfonyl chloride. After the addition is complete, allowing the reaction to warm to room temperature provides the energy needed for the reaction to proceed to completion in a reasonable timeframe.
Q3: Which solvent system is best for this Schotten-Baumann reaction?
A3: A biphasic system is often used for Schotten-Baumann reactions, but for this specific synthesis where both the starting amine and the product salt are water-soluble, a simple aqueous system is highly effective and green.[5] The use of water as the solvent is inexpensive and simplifies the workup. The product conveniently precipitates upon acidification.
Q4: Are there any specific safety precautions I should take?
A4: Yes, adherence to standard laboratory safety protocols is essential.
-
Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). Handle it exclusively in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes.
-
β-Alanine: While generally safe, high concentrations of β-alanine, particularly when ingested as a supplement, are known to cause a harmless tingling sensation called paresthesia.[8][9] This is not a significant risk during synthesis but is a known property of the compound.
Optimized Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis and purification of this compound.
Materials:
-
β-Alanine (1.0 eq)
-
Benzenesulfonyl Chloride (1.05 eq)
-
Sodium Hydroxide (2.1 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve β-alanine and sodium hydroxide in deionized water.
-
Addition of Electrophile: While stirring vigorously at 0-5 °C, slowly add the benzenesulfonyl chloride dropwise over 15-20 minutes. Ensure the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane with a suitable stain).
-
Workup - Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add concentrated HCl dropwise until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with a small amount of cold deionized water to remove inorganic salts and water-soluble impurities.
-
Purification - Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., 50% ethanol in water) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. Characterize the final product by melting point and NMR to confirm purity and identity.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1 : 1.05 (β-Alanine : Sulfonyl Chloride) | Ensures complete consumption of the limiting amine. |
| Base | 2.1 eq. Sodium Hydroxide | Neutralizes generated HCl and deprotonates the carboxylic acid. |
| Solvent | Deionized Water | Effective, green, and simplifies workup. |
| Temperature | 0-5 °C (addition), then RT | Controls initial exotherm and prevents hydrolysis.[5] |
| Reaction Time | 2-4 hours | Sufficient for reaction completion at room temperature. |
| Workup pH | ~2 | Protonates the carboxylate to precipitate the product. |
| Purification | Recrystallization (Ethanol/Water) | Highly effective for removing residual impurities.[4] |
Visualizations
Diagram 1: Synthesis Workflow
This diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. lookchem.com [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Beta alanine itch: Why it occurs and how to stop it [medicalnewstoday.com]
- 9. Mechanisms of Itch Evoked by β-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-[(phenylsulfonyl)amino]propanoic acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 3-[(phenylsulfonyl)amino]propanoic acid. The information presented herein is curated from established scientific literature and practical laboratory experience to ensure technical accuracy and actionable insights.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its crystallization?
Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C9H11NO4S | [1] |
| Molecular Weight | 229.257 g/mol | [1] |
| Melting Point | 128-130 °C | [2] |
| Solubility | Soluble in methanol (25 mg/mL, clear, colorless) | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | [1] |
Note: This data is compiled from various sources and should be used as a guideline. Experimental determination is recommended for specific applications.
Troubleshooting Common Crystallization Issues
Issue 1: "Oiling Out" - The compound separates as a liquid instead of a solid.
"Oiling out" is a common phenomenon where the dissolved solute separates from the solution as a liquid phase rather than forming solid crystals.[3] This often occurs when the solution's temperature is above the melting point of the impure compound or when high concentrations of impurities are present.[3][4] Oiled-out products are typically impure and require further processing.[3]
Causality and Solutions:
-
High Impurity Levels: Impurities can depress the melting point of the compound, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the solute does not have sufficient time to organize into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[5]
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound.
Issue 2: No Crystal Formation, Even After Cooling.
The absence of crystal formation upon cooling is typically due to either insufficient supersaturation or the solution being in a metastable supersaturated state.[3]
Causality and Solutions:
-
Too Much Solvent: If an excessive amount of solvent is used, the solution may not reach the necessary level of saturation for crystals to form upon cooling.[3][7]
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[8]
-
-
Metastable Supersaturation: The solution may be supersaturated, but the nucleation process has not been initiated.[3]
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. This can create microscopic imperfections that serve as nucleation sites.[3][8]
-
Solution 2: Seeding. Introduce a "seed" crystal of the pure compound into the solution. The seed crystal provides a template for further crystal growth.[3][8]
-
Solution 3: Lower the Temperature. If cooling to room temperature is unsuccessful, try further cooling in an ice bath to induce crystallization.[3]
-
Issue 3: Low Crystal Yield.
A low yield of recovered crystals can be attributed to several factors during the crystallization process.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[7]
-
Solution: Use the minimum amount of hot solvent required to completely dissolve the solid.[5]
-
-
Premature Crystallization During Hot Filtration: The compound may crystallize on the filter paper or in the funnel if the glassware is not adequately pre-heated.[3]
-
Solution: Use pre-heated glassware for hot filtration and perform the filtration as quickly as possible.[3]
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.[3]
-
Solution: Consult solubility data and consider a different solvent or a solvent/anti-solvent system.
-
-
Multiple Transfers: Each transfer of the solid material between containers can result in some loss.[3]
-
Solution: Minimize the number of transfers during the procedure.
-
Issue 4: Polymorphism - Observing different crystal forms in different batches.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[9] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability, which is a critical consideration in pharmaceutical development.[9][]
Causality and Control Strategies:
-
Variations in Crystallization Conditions: Minor changes in solvent, cooling rate, temperature, and agitation can lead to the formation of different polymorphs.[5][11]
-
Control Strategy: Standardize Crystallization Conditions. Strictly control and document all crystallization parameters to ensure batch-to-batch consistency.[5]
-
-
Solvent Effects: The choice of solvent can influence which polymorphic form is favored.[5]
-
Control Strategy: Solvent Selection. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired polymorph.[5]
-
-
Nucleation Control: The initial formation of crystals (nucleation) can dictate the resulting polymorph.
-
Control Strategy: Seeding. Introduce a seed crystal of the desired polymorph into a supersaturated solution to direct the crystallization towards that specific form.[5]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Continue adding small portions of hot solvent until the compound just dissolves.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask may be placed in an ice-water bath after it has reached room temperature.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Drying: Dry the crystals to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[5]
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[5]
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask.[5]
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent recrystallization protocol.
Visualizing Crystallization Concepts
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// Connections start -> dissolution; dissolution -> cooling; cooling -> oiling_out; oiling_out -> add_more_solvent [label="Yes"]; oiling_out -> crystals_form [label="No"]; add_more_solvent -> cooling; change_solvent -> dissolution;
crystals_form -> low_yield [label="Yes"]; crystals_form -> induce_crystallization [label="No"]; induce_crystallization -> crystals_form; concentrate_solution -> cooling; induce_crystallization -> concentrate_solution [label="Still No Crystals"];
low_yield -> polymorphism [label="No"]; low_yield -> optimize_solvent [label="Yes"]; low_yield -> preheat_glassware [label="Yes"]; optimize_solvent -> dissolution; preheat_glassware -> dissolution;
polymorphism -> success [label="No"]; polymorphism -> standardize_conditions [label="Yes"]; polymorphism -> use_seeding [label="Yes"]; standardize_conditions -> dissolution; use_seeding -> cooling;
success; } dot A workflow for troubleshooting common crystallization issues.
dot digraph "Solvent_Selection_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Select Potential Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility_test_cold [label="Test Solubility in Cold Solvent"]; dissolves_cold [label="Dissolves Immediately?", shape=diamond, fillcolor="#FBBC05"]; solubility_test_hot [label="Test Solubility in Hot Solvent"]; dissolves_hot [label="Dissolves Completely?", shape=diamond, fillcolor="#FBBC05"]; recrystallizes_on_cooling [label="Recrystallizes on Cooling?", shape=diamond, fillcolor="#FBBC05"]; suitable_solvent [label="Suitable Single Solvent Found", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reject_solvent [label="Reject Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_solvent_pair [label="Consider Solvent Pair\n(Solvent/Anti-solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> solubility_test_cold; solubility_test_cold -> dissolves_cold; dissolves_cold -> reject_solvent [label="Yes"]; dissolves_cold -> solubility_test_hot [label="No"]; solubility_test_hot -> dissolves_hot; dissolves_hot -> reject_solvent [label="No"]; dissolves_hot -> recrystallizes_on_cooling [label="Yes"]; recrystallizes_on_cooling -> suitable_solvent [label="Yes"]; recrystallizes_on_cooling -> consider_solvent_pair [label="No"]; reject_solvent -> start; } dot A decision-making diagram for solvent selection in crystallization.
References
-
Thompson, S. Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Published January 11, 2020. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Accessed January 20, 2026. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Updated April 7, 2022. [Link]
-
Lin, H.-Y., et al. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules. Published August 29, 2019. [Link]
- Lakeside Laboratories Inc. Sulfonamide purification process. US Patent 2,777,844. Published January 15, 1957.
-
LookChem. This compound. Accessed January 20, 2026. [Link]
-
Wang, X., et al. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. Published December 25, 2021. [Link]
-
ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Published December 2020. [Link]
-
YouTube. Crystallization of Sulfanilamide. Published March 2, 2021. [Link]
-
Quora. What should I do if crystallisation does not occur?. Accessed January 20, 2026. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. syrris.com [syrris.com]
- 11. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
Side reaction products in the synthesis of N-phenylsulfonyl-β-alanine
Technical Support Center: Synthesis of N-phenylsulfonyl-β-alanine
Welcome to the technical support resource for the synthesis of N-phenylsulfonyl-β-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-phenylsulfonyl-β-alanine?
The most prevalent and robust method is the N-acylation of β-alanine using benzenesulfonyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction , which involves reacting an amine with an acid chloride in the presence of a base.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine.[4][5]
Caption: General Schotten-Baumann reaction scheme.
Q2: Why is the choice of base and pH critical in this synthesis?
The base serves two primary functions:
-
Neutralizing Acid: It neutralizes the HCl byproduct. Without a base, the acid would protonate the highly nucleophilic amino group of β-alanine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the benzenesulfonyl chloride, effectively stopping the reaction.[4][5]
-
Maintaining Nucleophilicity: By keeping the reaction medium alkaline (typically pH 10-12), the amino group of β-alanine remains in its free, unprotonated state, ensuring its availability for the nucleophilic attack on the sulfonyl chloride.[1]
Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common. The reaction is often performed in a two-phase system (e.g., water and an organic solvent like dichloromethane), which helps to minimize the primary side reaction: hydrolysis of the benzenesulfonyl chloride.[2]
Q3: What are the primary side products I should expect?
The most common side products are benzenesulfonic acid and unreacted β-alanine . Benzenesulfonic acid arises from the hydrolysis of the reactive benzenesulfonyl chloride by water or hydroxide ions. Unreacted β-alanine is often the result of either insufficient benzenesulfonyl chloride or premature quenching of the reaction.
Troubleshooting Guide: Side Reactions & Impurities
Q4: My yield is very low, and I have a lot of unreacted β-alanine. What went wrong?
This is a classic issue that typically points to a problem with your acylating agent or reaction conditions.
Possible Cause 1: Deactivated Benzenesulfonyl Chloride Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of water and base. If it is added to a highly basic aqueous solution too quickly or if the reagent itself is old and has been exposed to atmospheric moisture, it will rapidly convert to the unreactive benzenesulfonic acid.
Troubleshooting Protocol:
-
Reagent Quality Check: Ensure you are using a fresh bottle of benzenesulfonyl chloride. If it appears cloudy or has solidified, it may be partially hydrolyzed.
-
Controlled Addition: Dissolve the β-alanine and base in the aqueous phase. Dissolve the benzenesulfonyl chloride in an immiscible organic solvent (e.g., diethyl ether, DCM). Add the organic solution to the vigorously stirred aqueous solution slowly, either dropwise or in portions, ideally at a reduced temperature (0-5 °C) to manage the exothermic reaction and slow the rate of hydrolysis.
-
Stoichiometry: Use a slight excess (1.1 equivalents) of benzenesulfonyl chloride to compensate for minor hydrolysis and drive the reaction to completion.[4]
Possible Cause 2: Protonated β-Alanine If the pH of the reaction mixture drops significantly, your β-alanine will become protonated and non-nucleophilic.
Troubleshooting Protocol:
-
Monitor pH: Throughout the addition of benzenesulfonyl chloride, monitor the pH of the aqueous layer and ensure it remains alkaline (pH > 9). Add more base as needed.
-
Sufficient Base: Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid of β-alanine and one to neutralize the generated HCl.
Caption: Decision tree for troubleshooting low product yield.
Q5: My crude product is contaminated with a highly polar, water-soluble impurity. How can I identify and remove it?
This impurity is almost certainly benzenesulfonic acid , the hydrolysis product of your starting reagent.
Mechanism of Formation: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. It can be attacked by water or hydroxide ions, leading to the displacement of the chloride and formation of the corresponding sulfonic acid.
Caption: Mechanism for the hydrolysis of benzenesulfonyl chloride.
Purification Protocol: Benzenesulfonic acid is a strong acid, while your desired product, N-phenylsulfonyl-β-alanine, is a weaker carboxylic acid. This difference in acidity is key to separation.
-
Aqueous Workup: After the reaction is complete, acidify the mixture with dilute HCl to a pH of ~2. This ensures your product's carboxylic acid is protonated (-COOH), making it less water-soluble.
-
Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate. Your desired product will move into the organic phase.
-
Removal of Benzenesulfonic Acid: The highly polar benzenesulfonic acid will remain in the aqueous layer. Discard the aqueous layer.
-
Final Wash: Wash the organic layer with brine to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization, often from a water/ethanol mixture.
Q6: Is it possible to form a di-sulfonated byproduct?
Formation of a di-sulfonated product on the same nitrogen atom is generally not observed under standard Schotten-Baumann conditions.[4] The resulting N-phenylsulfonamide is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing nature of the sulfonyl group. Forcing conditions, such as very high temperatures or extremely strong, non-nucleophilic bases, could theoretically lead to trace amounts, but it is not a common side reaction in this synthesis. If multiple products are observed by TLC or LCMS, hydrolysis of the sulfonyl chloride or impurities in the starting materials are far more likely culprits.[4]
Summary of Potential Side Products
| Side Product | Structure | Formation Cause | Identification & Removal |
| Benzenesulfonic Acid | Ph-SO₃H | Hydrolysis of benzenesulfonyl chloride by water/base. | Highly polar. Remains in the aqueous phase during acidic workup and organic extraction. |
| Unreacted β-Alanine | H₂N-CH₂CH₂-COOH | Insufficient acylating agent; low pH deactivating the amine. | Zwitterionic and water-soluble. Removed during organic extraction of the product. |
| Di-sulfonated Amine | Ph-SO₂-N(SO₂Ph)-R | (Rare) Forcing conditions, excess reagent. | Would be a non-polar, neutral compound. Separable by silica gel chromatography. |
References
- BenchChem (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem Technical Support.
- Grokipedia. Schotten–Baumann reaction. Grokipedia.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Surana, S. Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
- Wikipedia. Hinsberg reaction. Wikipedia, The Free Encyclopedia.
Sources
Technical Support Center: Optimizing the Synthesis of 3-[(phenylsulfonyl)amino]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(phenylsulfonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest possible yield and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
A1: The synthesis is a classic example of the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine, in this case, β-alanine (3-aminopropanoic acid), with an acyl halide, which is benzenesulfonyl chloride. The reaction is conducted in the presence of a base, typically in a two-phase solvent system (an organic solvent and water).[2][3] The base plays a crucial role in neutralizing the hydrochloric acid that is generated as a byproduct, which drives the reaction to completion.[4]
Q2: What are the starting materials and reagents for this synthesis?
A2: The primary starting materials are β-alanine and benzenesulfonyl chloride. A base is also required to facilitate the reaction. Common bases used in the Schotten-Baumann reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and pyridine.[1][4] The choice of base can influence the reaction rate and yield.
Q3: What is a typical yield for this reaction?
A3: A reference yield for the synthesis of this compound is approximately 75%. However, the actual yield can be influenced by several factors, including reaction conditions, purity of reagents, and the efficiency of the work-up and purification process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions to improve your experimental outcomes.
Q1: My yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of a strong aqueous base.[5] This side reaction consumes the acylating agent, leading to a lower yield of the desired product.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of benzenesulfonyl chloride.[6] This slows down the rate of hydrolysis. Additionally, ensure that the benzenesulfonyl chloride is added gradually to the reaction mixture to minimize its contact time with the aqueous base before it can react with the β-alanine.
-
-
Improper pH Control: The pH of the reaction mixture is critical. If the pH is too low, the amino group of β-alanine will be protonated, reducing its nucleophilicity and slowing down the desired reaction.[7] Conversely, a very high pH can accelerate the hydrolysis of benzenesulfonyl chloride.[8]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Ensure a sufficient reaction time. While the addition of benzenesulfonyl chloride should be done at a low temperature, allowing the reaction to stir for an adequate period (e.g., 2-4 hours) at room temperature after the addition is complete can help ensure the reaction goes to completion.[6] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.[9]
-
Q2: The final product is impure. What are the likely contaminants and how can I purify it effectively?
A2: Impurities can arise from side reactions or unreacted starting materials. Common impurities and purification strategies are outlined below:
-
Benzenesulfonic Acid: This is the product of benzenesulfonyl chloride hydrolysis.[10]
-
Purification: Benzenesulfonic acid is highly water-soluble and can be removed during the work-up. Washing the crude product with cold water can help remove this impurity.
-
-
Unreacted β-alanine: If the reaction is incomplete, you may have unreacted β-alanine in your product.
-
Purification: β-alanine is also water-soluble and can be removed during the aqueous work-up.
-
-
Recrystallization: The most effective method for purifying the final product is recrystallization.[11][12]
-
Procedure: A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective for recrystallizing carboxylic acids.[12] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving the impurities in the mother liquor.[12]
-
Q3: I am having difficulty isolating the product after the reaction.
A3: The product, this compound, is a carboxylic acid. Its solubility is pH-dependent, which is a key factor in its isolation.
-
Isolation Strategy: After the reaction is complete, the product exists as its carboxylate salt in the alkaline solution. To precipitate the product, the reaction mixture should be acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of around 2-3.[13] At this pH, the carboxylic acid is protonated and becomes less soluble in water, allowing it to be collected by filtration.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound, along with a workflow for troubleshooting common issues.
Synthesis Protocol
Materials:
-
β-Alanine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Deionized water
-
Ethanol (for recrystallization)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve β-alanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).[6]
-
Addition of Benzenesulfonyl Chloride: In a separate vessel, dissolve benzenesulfonyl chloride (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred β-alanine solution over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[6]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6] Dry the organic layer over anhydrous sodium sulfate.[6]
-
Isolation: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound as a solid.[6][12]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C during addition | Minimizes hydrolysis of benzenesulfonyl chloride.[6][10] |
| pH | 9-12 | Ensures the amine is deprotonated and nucleophilic.[7] |
| Reaction Time | 2-4 hours post-addition | Allows the reaction to proceed to completion.[6] |
| Stoichiometry | 1:1 ratio of β-alanine to benzenesulfonyl chloride | Ensures efficient use of reagents. |
Visualizations
Reaction Mechanism
Caption: Schotten-Baumann reaction mechanism for the synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem. (URL not available)
- Schotten Baumann reaction procedure. Chemistry Notes. (2023-08-23). (URL not available)
-
Schotten Baumann Reaction. BYJU'S. (2019-11-17). [Link]
- Benzenesulfonyl chloride. Organic Syntheses Procedure. (URL not available)
- Advances in the synthesis of β-alanine. PubMed Central. (URL not available)
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (2017-03-07). [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
- Schotten–Baumann Reaction Guide. Scribd. (URL not available)
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
- Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. PubMed. (URL not available)
-
Crystal structure of rac-3-[2,3-bis-(phenyl-sulfan-yl)-3H-indol-3-yl]propanoic acid. PubMed. (2015-10-31). [Link]
- Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. (URL not available)
- Method for resolving 3-amino-3-phenylpropanol.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
-
Extraction of Propionic Acid From Model Solutions: Effect of pH, Salts, Substrate, and Temperature. ResearchGate. (2025-08-06). [Link]
- Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isol
-
BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. ResearchGate. (2025-08-05). [Link]
-
Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. (2025-08-06). [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. (2023-08-23). [Link]
-
Beta-alanine: Uses and Risks. WebMD. (2025-02-02). [Link]
-
Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. PubMed. (2012-10-15). [Link]
- Method for crystallization of amino acids.
- rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)
- Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid. Benchchem. (URL not available)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Resolving Enantionmers of 3-[(Phenylsulfonyl)amino]propanoic Acid Derivatives
Welcome to the technical support center for the chiral resolution of 3-[(phenylsulfonyl)amino]propanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. Drawing from established methodologies and field-proven insights, this resource aims to streamline your experimental workflow and enhance your success rate.
The unique structure of this compound derivatives, featuring an acidic N-H proton, a carboxylic acid group, and the bulky phenylsulfonyl moiety, presents specific challenges and opportunities in chiral resolution. This guide provides a structured approach to navigating these complexities.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution of this compound derivatives.
Diastereomeric Salt Crystallization
Question 1: I'm screening chiral bases to resolve my racemic this compound, but I'm not getting any crystalline salts. What should I do?
Answer: The inability to form crystalline salts is a common hurdle. The issue often lies in the choice of the resolving agent and the solvent system.
-
Rationale: Diastereomeric salt formation is an equilibrium process driven by the formation of a stable crystal lattice. The phenylsulfonyl group introduces significant steric bulk, which can hinder efficient packing. Furthermore, the acidity of the N-H proton and the carboxylic acid means the molecule is dianionic in the presence of a strong base, which can affect salt formation.
-
Troubleshooting Steps:
-
Expand Your Chiral Base Screen: Don't limit your screen to common bases like (R/S)-1-phenylethylamine. Consider a broader range of resolving agents with varying steric and electronic properties. Good candidates for acidic compounds include naturally occurring alkaloids (e.g., cinchonine, cinchonidine) and other synthetic amines.[]
-
Solvent System Optimization: The solvent plays a critical role in mediating the solubility difference between the two diastereomeric salts.[2]
-
Start with a screening matrix of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
The presence of a small amount of water can sometimes facilitate salt formation and crystallization.
-
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, varying the ratio of the resolving agent to the racemic acid can sometimes promote crystallization.[3]
-
Temperature Control: Employ a controlled cooling profile. Crash cooling often leads to amorphous precipitation or co-crystallization of both diastereomers. A slow, gradual temperature decrease is preferable.
-
Question 2: I've formed diastereomeric salts, but the enantiomeric excess (e.e.) of the resolved acid is low after liberation. How can I improve the purity?
Answer: Low enantiomeric excess after the first crystallization is common and can be addressed through systematic optimization of the crystallization process.
-
Rationale: The purity of the crystallized salt is a function of the solubility difference between the two diastereomers in the chosen solvent. If this difference is not substantial, the less soluble salt will crystallize with significant amounts of the more soluble one.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. This process will further enrich the less soluble diastereomer. Be mindful that each recrystallization step will lead to a loss of material.
-
Solvent Screening for Recrystallization: The optimal solvent for the initial crystallization may not be the best for recrystallization. A solvent that provides a larger solubility difference, even if the overall solubility is lower, will be more effective for purification.
-
Kinetic vs. Thermodynamic Control: Consider if you are in a kinetically or thermodynamically controlled regime.[3] Seeding the supersaturated solution with a few crystals of the desired pure diastereomeric salt can favor its crystallization and improve the e.e.
-
Liberation of the Free Acid: Ensure that the conditions used to liberate the free acid from the salt (typically acidification) are not causing racemization. While N-sulfonylated amino acids are generally robust, exposure to harsh pH conditions or elevated temperatures should be minimized.
-
Chromatographic Resolution (HPLC & SFC)
Question 3: I am developing a chiral HPLC method for my compound, but I am seeing poor resolution between the enantiomers on a polysaccharide-based column. What parameters can I adjust?
Answer: Poor resolution in chiral HPLC can often be overcome by systematically optimizing the mobile phase and other chromatographic parameters.
-
Rationale: Chiral recognition on polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4] The phenylsulfonyl group can strongly participate in these interactions.
-
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Normal Phase: If you are using a normal-phase mobile phase (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. Small changes can have a significant impact on resolution.
-
Additives: For acidic compounds like yours, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group and achieve good peak shape and resolution.[5]
-
-
Column Screening: If optimization on one column fails, screen other chiral stationary phases (CSPs). Polysaccharide-based columns are a good starting point, but consider columns with different chiral selectors.[5]
-
Temperature: Temperature can affect the flexibility of the chiral selector and the interaction kinetics. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Question 4: My resolution is good, but the analysis time is too long. How can I speed up my chiral separation without sacrificing resolution?
Answer: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for faster chiral separations.
-
Rationale: SFC utilizes supercritical CO2 as the main mobile phase, which has a lower viscosity and higher diffusivity than liquid mobile phases. This allows for higher flow rates and faster equilibration times without a significant loss in efficiency.[6][7] SFC is particularly well-suited for the separation of sulfonamides.[6][7][8]
-
Transitioning to SFC:
-
The same polysaccharide-based columns used in HPLC are often effective in SFC.
-
A typical mobile phase consists of supercritical CO2 with a small percentage of a polar co-solvent (e.g., methanol, ethanol).
-
Method development in SFC involves optimizing the co-solvent percentage, temperature, and backpressure.[9]
-
Enzymatic Resolution
Question 5: I'm considering an enzymatic kinetic resolution. Which enzyme class is a good starting point for my N-phenylsulfonyl protected β-amino acid derivative?
Answer: For the kinetic resolution of your compound, lipases and proteases are excellent starting points, typically after converting your carboxylic acid to an ester.
-
Rationale: Enzymatic kinetic resolution relies on the stereoselective catalysis of a reaction on one enantiomer, leaving the other enantiomer unreacted. For N-protected amino acids, the most common approach is the enantioselective hydrolysis of a simple ester derivative (e.g., methyl or ethyl ester) by a lipase or protease.[10]
-
Experimental Approach:
-
Substrate Preparation: Convert your racemic this compound to its methyl or ethyl ester.
-
Enzyme Screening: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) and proteases (e.g., Subtilisin, Papain) for their ability to selectively hydrolyze one enantiomer of the ester.[11]
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or SFC to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Dynamic Kinetic Resolution (DKR): For a theoretical yield of up to 100%, consider a dynamic kinetic resolution. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer back to the racemate, allowing the enzyme to eventually convert all of the starting material to the desired single enantiomer product.[11][12]
-
Part 2: Experimental Protocols
Protocol: Screening of Chiral Resolving Agents for Diastereomeric Salt Crystallization
-
Preparation: In separate vials, dissolve 100 mg of racemic this compound in a minimal amount of a screening solvent (e.g., 1-2 mL of methanol, ethanol, or acetone).
-
Addition of Resolving Agent: To each vial, add 0.5 equivalents of a different chiral base (e.g., (R)-1-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, cinchonidine).
-
Observation at Room Temperature: Stopper the vials and allow them to stand at room temperature. Observe for the formation of a crystalline precipitate over several hours.
-
Cooling: If no crystals form, slowly cool the solutions to 4°C and observe for crystallization. If necessary, gently scratch the inside of the vial with a glass rod to induce crystallization.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free acid by dissolving the salt in a suitable solvent and acidifying with 1M HCl. Extract the free acid, and determine its enantiomeric excess by chiral HPLC or SFC.
Protocol: General Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10) + 0.1% TFA
-
Mobile Phase B: Hexane/Ethanol (90:10) + 0.1% TFA
-
-
Run a gradient from 10% to 50% of the alcohol over 20 minutes to screen for promising conditions.
-
-
Optimization:
-
Based on the screening results, select the most promising mobile phase.
-
Optimize the isocratic concentration of the alcohol to achieve a resolution (Rs) > 1.5.
-
Adjust the flow rate and temperature to further improve resolution and analysis time.
-
-
Basic Additives (if applicable): If your derivative has a basic moiety, use a basic additive like diethylamine (DEA) instead of TFA.[5]
Part 3: Visualization of Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Chiral Chromatography Method Development Logic
Caption: Logic for Chiral Chromatography Method Development.
Part 4: Data Summary
Table 1: Common Chiral Resolving Agents for Acidic Compounds
| Chiral Resolving Agent | Type | Comments |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Widely used, commercially available, effective for many aromatic acids. |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic Amine | Increased steric bulk and π-interaction potential compared to phenylethylamine. |
| Cinchonidine / Cinchonine | Alkaloid (Base) | Natural products, often effective when simpler amines fail.[] |
| Quinine / Quinidine | Alkaloid (Base) | Complex structures offering multiple points of interaction. |
| (1R,2S)-Ephedrine | Amino Alcohol | Provides hydrogen bonding sites in addition to the basic amine. |
Table 2: Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | HPLC | SFC |
| Column | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) |
| Mobile Phase | Hexane/IPA or Hexane/EtOH with 0.1% TFA | CO2/Methanol with 0.1% TFA |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C (ambient) | 40 °C |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
References
-
Giron, J., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A, 1493, 76-85. [Link]
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Giron, J., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. [Link]
-
Fülöp, F., et al. (2015). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 20(11), 20087-20101. [Link]
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Taylor, L. T., & Chester, T. L. (2019). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
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de Castro, A. M., et al. (2019). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Scientific. [Link]
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Aires-de-Sousa, J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(15), 2249-2258. [Link]
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Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1095. [Link]
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Wu, S. H., & Guo, Z. W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 33(18), 2529-2532. [Link]
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De Klerck, K., et al. (2014). A generic chiral separation strategy for method development in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
- Pope, S. J. C. (1987). Racemization and resolution of α-amino acids.
-
Chen, S. T., & Wang, K. T. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 109(24), 7480-7481. [Link]
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Subramanian, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. [Link]
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Okada, T., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(18), 7164-7168. [Link]
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Martin, S. F., & Dodge, J. A. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(15), 3856-3859. [Link]
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Zhang, T., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12(10), 387-400. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
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Snell, E. H., et al. (2008). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 11), 1131-1138. [Link]
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Yamada, S., et al. (1976). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
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McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 1), 25-32. [Link]
- Corey, E. J., & Link, J. O. (1983). Resolution of racemic amino acids.
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Takahashi, S., et al. (2014). Screening of frozen amino acids for chiral resolution of BINOL. ResearchGate. [Link]
- Rogers, A. O., & Pikl, J. (1951). Racemization of lysine.
-
Guanti, G., et al. (2010). Optimized synthesis of phosphatidylserine. Amino Acids, 39(2), 367-373. [Link]
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Armstrong, D. W., et al. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4611. [Link]
-
El-Maghrabey, M. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3926. [Link]
-
Abe, I., et al. (1996). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Journal of Chromatography A, 722(1-2), 221-227. [Link]
-
Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4471-4563. [Link]
-
Ivanov, A. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(1), 1-10. [Link]
-
Miller, B. R., & Miller, R. B. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 83(23), 14294-14302. [Link]
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Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Crystal Growth & Design, 8(5), 1696-1702. [Link]
-
Wang, L., et al. (2022). Access to chiral β-sulfonyl carbonyl compounds via photoinduced organocatalytic asymmetric radical sulfonylation with sulfur dioxide. Chemical Science, 13(31), 9031-9037. [Link]
-
Wang, J., et al. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. Chirality, 33(11), 824-839. [Link]
-
Wang, L., et al. (2022). Access to chiral β-sulfonyl carbonyl compounds via photoinduced organocatalytic asymmetric radical sulfonylation with sulfur dioxide. Chemical Science, 13(31), 9031-9037. [Link]
-
Forró, E., & Fülöp, F. (2011). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. [Link]
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Lunte, S. M., & Wong, O. S. (1994). Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization. Journal of Chromatography A, 680(1), 13-22. [Link]
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Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. ResearchGate. [Link]
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Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(1), 103-112. [Link]
-
Smith, A. M., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(12), 4536-4542. [Link]
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- 12. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 3-[(phenylsulfonyl)amino]propanoic Acid Synthesis
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-[(phenylsulfonyl)amino]propanoic acid, also known as N-benzenesulfonyl-β-alanine. This resource is meticulously designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered during the production of this important sulfonamide derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure a robust and scalable process.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is the Schotten-Baumann reaction. This involves the acylation of β-alanine with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields often stem from the hydrolysis of the highly reactive benzenesulfonyl chloride to the unreactive benzenesulfonic acid.[4] This is exacerbated by the presence of water in the reaction. Other factors include suboptimal pH, incomplete reaction, or side reactions.
Q3: What are the critical process parameters to control during scale-up?
A3: Key parameters include temperature, pH, reagent addition rate, and mixing efficiency. The reaction is exothermic, and poor temperature control can lead to increased side reactions.[5] Inefficient mixing in larger reactors can result in localized pH imbalances and poor mass transfer between phases, leading to inconsistent product quality.
Q4: What are the typical impurities I should expect?
A4: The primary impurity is benzenesulfonic acid, resulting from the hydrolysis of benzenesulfonyl chloride.[1] Another potential impurity is the di-sulfonated product, where the sulfonamide nitrogen is further reacted with another molecule of benzenesulfonyl chloride. Unreacted starting materials, β-alanine and benzenesulfonyl chloride, may also be present.
Q5: How can I effectively purify the final product?
A5: The most common method for purifying solid this compound is recrystallization.[6] The choice of solvent is critical and should be determined through solubility studies. Common solvent systems include ethanol, isopropanol, or mixtures of ethanol and water.
II. In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis and scale-up of this compound.
Problem 1: Low Product Yield
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
The presence of a significant amount of water-soluble byproducts in the aqueous phase after workup.
| Potential Cause | Underlying Mechanism & Rationale | Troubleshooting Steps & Solutions |
| Hydrolysis of Benzenesulfonyl Chloride | Benzenesulfonyl chloride is highly susceptible to nucleophilic attack by water, leading to the formation of benzenesulfonic acid, which is unreactive towards the amine. This side reaction is competitive with the desired sulfonamide formation.[4] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents where possible. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] |
| Suboptimal pH | The nucleophilicity of the β-alanine amine group is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At very high pH, the rate of benzenesulfonyl chloride hydrolysis increases significantly. An optimal pH range of 8.5-9.5 is often recommended to maintain a sufficient concentration of the free amine for reaction while minimizing hydrolysis.[5] | Precise pH Control: Monitor and maintain the pH of the reaction mixture within the optimal range. Use a reliable pH meter and a controlled addition of base. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | Reaction Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature while monitoring for impurity formation. |
| Inefficient Mixing at Scale | In large reactors, achieving homogeneous mixing can be challenging. Poor mixing can lead to localized areas of low pH (where HCl is generated) or high base concentration, promoting side reactions. | Process Engineering Evaluation: Assess the reactor's mixing efficiency. Consider using baffles or adjusting the impeller speed and design to improve mass transfer. |
Problem 2: High Impurity Profile in the Crude Product
Symptoms:
-
Multiple spots are observed on TLC analysis of the crude product.
-
HPLC analysis shows significant peaks other than the desired product.
-
Difficulty in purifying the product to the desired specification.
| Potential Impurity | Formation Mechanism | Mitigation and Removal Strategies |
| Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride by water. | Prevention: Implement rigorous anhydrous conditions as described in Problem 1. Removal: Benzenesulfonic acid is highly water-soluble and can be removed during the aqueous workup. Ensure thorough washing of the organic layer. |
| Di-sulfonated Product | The nitrogen of the initially formed sulfonamide can act as a nucleophile and react with a second molecule of benzenesulfonyl chloride. This is more likely to occur with primary amines under certain conditions. | Stoichiometry and Addition Control: Use a slight excess of β-alanine. Add the benzenesulfonyl chloride slowly and in a controlled manner to the β-alanine solution to maintain a low concentration of the acylating agent.[1] |
| Unreacted β-alanine | Incomplete reaction or use of excess β-alanine. | Workup: β-alanine is highly soluble in water and can be removed during the aqueous extraction. |
| Unreacted Benzenesulfonyl Chloride | Incomplete reaction or use of excess benzenesulfonyl chloride. | Workup and Quenching: Any remaining benzenesulfonyl chloride can be quenched during the workup by adding a small amount of a primary or secondary amine (e.g., a small amount of ammonia or diethylamine) to form a water-soluble sulfonamide. |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product "oils out" instead of crystallizing.
-
The formation of very fine crystals that are difficult to filter and dry.
-
Inconsistent crystal form (polymorphism), leading to variable physical properties.
| Issue | Underlying Cause & Rationale | Troubleshooting & Optimization Strategies |
| Oiling Out During Crystallization | The product is precipitating from a solution in which it is highly soluble, or the cooling rate is too rapid, leading to supersaturation and the formation of a liquid phase instead of a solid. | Solvent Selection: Conduct a thorough solvent screen to find a suitable recrystallization solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Controlled Cooling: Employ a slow and controlled cooling profile to allow for gradual crystal growth. Seeding the solution with a small amount of pure product can also promote crystallization. |
| Fine Crystal Formation | Rapid precipitation due to high supersaturation or inadequate agitation during crystallization. | Optimize Crystallization Conditions: Reduce the rate of anti-solvent addition or cooling. Gentle agitation can promote the growth of larger crystals. |
| Polymorphism | Sulfonamides are known to exhibit polymorphism, where the same molecule can pack into different crystal lattices, resulting in different physical properties such as melting point and solubility.[5] | Controlled Crystallization: Strictly control crystallization parameters such as solvent, temperature, cooling rate, and agitation to ensure consistent formation of the desired polymorph. Characterize the crystal form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). |
III. Detailed Experimental Protocols
A. Laboratory-Scale Synthesis of this compound
This protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
β-Alanine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Visualizations
A. Reaction Scheme
Caption: Synthesis of this compound.
B. Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
V. References
-
Google Patents. (n.d.). N-sulphonylated amino acid derivatives, method for the production and use thereof.
-
Google Patents. (n.d.). N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their preparation and compositions containing them.
-
Google Patents. (n.d.). Process for making N-sulfonated-amino acid derivatives.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Google Patents. (n.d.). Process for producing N-protected amino acid.
-
Google Patents. (n.d.). Sulfamated amino acid amides.
-
RSC Publishing. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
ResearchGate. (2010). Quantitative investigation of the Schotten‐Baumann reaction. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
PubMed. (2007). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]
-
Frontiers. (2023). Advances in the synthesis of β-alanine. [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
PubMed Central. (2023). Advances in the synthesis of β-alanine. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Core. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
RSC Publishing. (2007). Kinetics and mechanism of the β-alanine + OH gas phase reaction. [Link]
-
Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. [Link]
-
ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
-
ResearchGate. (2014). Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound. [Link]
-
ResearchGate. (2011). Purity profiling of Peptide Drugs. [Link]
-
The Chemical Engineer. (2025). The Process Scaleup Journey Part 1: From Innovation to Commercialisation. [Link]
-
ResearchGate. (n.d.). SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents. [Link]
-
MDPI. (2024). A Framework for Upscaling of Emerging Chemical Processes Based on Thermodynamic Process Modeling and Simulation. [Link]
-
SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. [Link]
-
ResearchGate. (2013). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
PubMed. (2023). Advances in the synthesis of β-alanine. [Link]
-
ResearchGate. (2018). Crystallization in bulk solution with (left) and without (right) seeds.... [Link]
-
PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. [Link]
-
The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
-
PubMed Central. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]
-
PubMed. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
-
ResearchGate. (2024). Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be. [Link]
Sources
Technical Support Center: Phenylsulfonylamino Propanoic Acids - Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylsulfonylamino propanoic acids. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental studies focused on the degradation pathways of this important class of compounds. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and success of your research.
Introduction to Stability Challenges
Phenylsulfonylamino propanoic acids, which incorporate a sulfonamide linkage and a propanoic acid moiety, are susceptible to degradation through several pathways. Understanding these pathways is critical for drug development, as degradation can impact the safety, efficacy, and shelf-life of a final product.[1][2] Forced degradation studies, or stress testing, are essential to elucidate these pathways and identify potential degradation products.[3][4][5] This guide will walk you through common challenges and frequently asked questions related to these studies.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary degradation pathways for phenylsulfonylamino propanoic acids?
A1: Based on their chemical structure, the primary degradation pathways to consider are:
-
Hydrolysis: Cleavage of the sulfonamide bond is a common hydrolytic pathway, particularly under acidic or basic conditions.[3][6] This can lead to the formation of a sulfonic acid and an amino propanoic acid derivative. The propanoic acid's carboxylic acid group can also participate in reactions, though it is generally more stable.[7][8][9]
-
Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, potentially forming higher oxidation state sulfur species.[10][11] The phenyl ring can also undergo oxidation, leading to hydroxylated byproducts.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways.[12][13][14] The aromatic phenyl group and the sulfonamide moiety are potential chromophores that can absorb light and initiate degradation. Common photolytic cleavage sites in sulfonamides can lead to the formation of sulfanilic acid derivatives.[15]
-
Thermal Degradation: High temperatures can lead to decarboxylation of the propanoic acid moiety and cleavage of the sulfonamide bond.[16][17] The specific degradation products will depend on the temperature and the presence of other reactive species.
Q2: Why are forced degradation studies necessary?
A2: Forced degradation studies are a regulatory requirement (ICH Q1A/Q1B) and a critical component of drug development for several reasons:[4][5][18]
-
Pathway Elucidation: They help identify the likely degradation products that could form under normal storage conditions.[2][5]
-
Method Development: The information is crucial for developing and validating stability-indicating analytical methods, ensuring that the method can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5][19]
-
Formulation and Packaging: Understanding the molecule's liabilities helps in designing stable formulations and selecting appropriate packaging to protect the drug from light, moisture, and oxygen.[2][19]
-
Safety Assessment: It allows for the identification and characterization of potentially toxic degradation products.
Q3: What is a "stability-indicating method," and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[19][20] Its importance lies in its ability to provide a true measure of the drug's stability over time.
Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during your degradation studies.
Hydrolytic Degradation Studies
Q4: My compound shows minimal degradation under acidic conditions but significant degradation in a basic medium. Is this expected?
A4: Yes, this is plausible. The susceptibility to acid or base-catalyzed hydrolysis depends on the specific structure of the phenylsulfonylamino propanoic acid. Sulfonamides can be relatively stable in acidic conditions.[6] However, under basic conditions, the nitrogen of the sulfonamide can be deprotonated, which may facilitate nucleophilic attack and subsequent cleavage of the S-N bond.
Q5: I am observing an unexpected peak in my chromatogram during acid hydrolysis that is not consistent with simple sulfonamide bond cleavage. What could it be?
A5: Consider the possibility of intramolecular reactions. For instance, the carboxylic acid of the propanoic acid moiety could potentially interact with other functional groups on the molecule under acidic conditions, leading to cyclization or rearrangement products. It is also important to ensure the purity of your starting material, as the "degradation product" could be a pre-existing impurity that is more readily detected under the analytical conditions used for the degradation sample.
Oxidative Degradation Studies
Q6: After exposing my sample to hydrogen peroxide, I see multiple new peaks, making the chromatogram difficult to interpret. How can I approach this?
A6: Oxidative degradation can often produce a complex mixture of products.[10] To simplify the analysis:
-
Time-Course Study: Analyze samples at multiple time points to track the formation and potential subsequent degradation of primary, secondary, and tertiary degradation products.
-
Lower Oxidant Concentration: Reduce the concentration of the oxidizing agent (e.g., H₂O₂) to slow down the reaction and favor the formation of primary degradation products. The goal is to achieve 5-20% degradation.[2][4]
-
LC-MS/MS Analysis: Utilize mass spectrometry to obtain mass information for each peak. This will be invaluable in proposing structures for the various degradation products.[3][19]
Q7: My mass balance is poor in my oxidative degradation study. Where could the missing mass be?
A7: Poor mass balance can be due to several factors:
-
Formation of Non-UV Active Compounds: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.
-
Formation of Volatile Compounds: Small, volatile degradation products may be lost during sample preparation or not retained on the HPLC column.
-
Precipitation: Highly polar or insoluble degradation products may precipitate out of the solution and not be injected into the analytical system.
-
Adsorption: Degradation products may adsorb to the sample vial or the HPLC column.
Photostability Studies
Q8: I am not observing any degradation in my photostability study, even after extended exposure. Am I doing something wrong?
A8: It's possible the compound is inherently photostable. However, consider the following:
-
Light Source: Ensure your light source provides both UV and visible light, as recommended by ICH Q1B guidelines.[4]
-
Solvent: The solvent used can influence photodegradation. If the drug is in a solid state, degradation may be slower. Performing the study in a solution, particularly in an aqueous environment, can sometimes accelerate photodegradation.
-
Wavelength: The compound may only absorb at specific wavelengths. Ensure your light source covers the absorption spectrum of your molecule.
Analytical Method Troubleshooting
Q9: I am seeing broad or tailing peaks for my degradation products in my HPLC analysis. What can I do?
A9: Peak broadening or tailing can be caused by several factors.[21][22][23] Here’s a troubleshooting workflow:
-
Check Mobile Phase pH: Degradation products may have different pKa values than the parent compound. The mobile phase pH might be too close to the pKa of a degradant, causing it to be partially ionized and interact poorly with the column. Adjust the pH to ensure all analytes are fully protonated or deprotonated.
-
Column Secondary Interactions: Highly polar degradation products might be interacting with residual silanols on the silica-based column. Try a column with end-capping or a different stationary phase.
-
Sample Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[23]
-
System Issues: Check for leaks, improper fittings, or a void in the column.[21][24]
Q10: One of my degradation product peaks is co-eluting with the parent compound peak. How can I resolve them?
A10: Co-elution is a common challenge in stability-indicating method development.[19] Try the following:
-
Modify Mobile Phase:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa) or the ratio of organic to aqueous phase.
-
pH: Adjust the pH of the aqueous phase to alter the ionization state and retention of the parent and the degradant.
-
-
Change Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) column instead of a C18).
-
Gradient Optimization: If using a gradient, make the slope shallower around the elution time of the co-eluting peaks to improve resolution.[22]
-
Temperature: Adjusting the column temperature can sometimes alter selectivity and improve resolution.
Experimental Protocols & Data Presentation
Forced Degradation Stock Solution Preparation
A typical starting concentration for the drug substance in forced degradation studies is 1 mg/mL.[4]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.
-
Oxidation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., 80-100 °C). Also, prepare a solution of the drug and expose it to the same high temperature.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Sample Analysis Protocol (HPLC-UV/MS)
-
Sample Preparation: At each time point, withdraw an aliquot of the stressed sample. Neutralize acid or base-stressed samples with an equivalent amount of base or acid, respectively. Dilute the sample to a suitable concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common for LC-MS compatibility.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the parent compound and expected degradants absorb. Mass spectrometric detection for peak identification.
-
-
Data Analysis: Integrate all peaks and calculate the percentage of degradation. Use the mass-to-charge ratio (m/z) from the MS data to propose structures for the degradation products.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants | Remarks (e.g., Major Degradant RT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80 °C | 15.2% | 2 | Major degradant at 4.5 min |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 22.5% | 3 | Rapid degradation observed |
| Oxidation | 3% H₂O₂ | 24 h | RT | 18.7% | 4 | Complex profile |
| Thermal (Solid) | N/A | 48 h | 100 °C | 5.1% | 1 | Minor degradation |
| Thermal (Solution) | N/A | 24 h | 80 °C | 9.8% | 2 | |
| Photodegradation | ICH Q1B | 1.2 million lux hours | RT | 12.3% | 2 |
Visualizing Degradation Pathways and Workflows
General Degradation Pathways
Caption: Potential degradation pathways of phenylsulfonylamino propanoic acids under various stress conditions.
Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC analysis.
References
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- cans.cachet.dk. Propanoic Acid Oxidation.
- Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
- MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
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- ResearchGate. Studies on sulfonamide degradation products.
- Fvs. Propanoic Acid Oxidation.
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- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- MDPI. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy.
- PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
- FDA. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- Google Patents. Process for the preparation of 2-aryl propionic acids.
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- PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
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- ResearchGate. (2025). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- ResearchGate. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2fHFWIxxLAafMCKIpMO9vkUW30Iw4xnKEEG3oWopYSea5_ae9tCKpAwTpYuburJteekO1Kv8JO-PSaEvw0eWlT8jeojtX5ubA6KWqXo6jyt4ApsOUU7BqaJzcLPWvmDufCjBRxgA6kcS6lpqSQ4OpTps-p7r4VEbdKAqFfw06kHEaxPnMqgObH9trIdksgHKKA3eFYimPMM8u9PAnDzGBiTJeMRrdbQh8TQlPDJ_MX0tp4P7QMYBvt_S_laEPRwz_Mg==]( am unable to provide a specific URL for this reference as it is a general guideline from the European Medicines Agency. It can be found by searching for "EMA Q1A (R2)" on the EMA website or a search engine.)
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- Quora. (2022). What is the oxidation state of propanoic acid?.
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- SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
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- PMC - NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- ResearchGate. Propionic acid degradation in anaerobic digestion and recovery strategies for full-scale biogas plants.
- PubMed. (1963). METABOLISM OF PHENOXYALKYL CARBOXYLIC ACIDS BY A FLAVOBACTERIUM SPECIES.
- Waters Corporation. HPLC Troubleshooting.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Phenylsulfonamide-Based γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
The compound 3-[(phenylsulfonyl)amino]propanoic acid belongs to a broad class of molecules characterized by a phenylsulfonamide backbone linked to an amino acid moiety. While this specific molecule is not extensively documented in peer-reviewed literature, its core structure is a key pharmacophore in a critically important class of therapeutic agents: γ-secretase modulators (GSMs) . This guide will provide an in-depth comparison of the biological activities of analogs based on this scaffold, with a particular focus on their application in Alzheimer's disease research.
The therapeutic rationale for targeting γ-secretase stems from its role in producing amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1] However, early γ-secretase inhibitors (GSIs) failed in clinical trials due to severe side effects caused by the simultaneous inhibition of Notch signaling, a crucial pathway for cellular development and function.[1][2] This challenge spurred the development of GSMs, which selectively alter γ-secretase activity to reduce the production of the toxic Aβ42 peptide without blocking its other essential functions.[3][4]
This guide will use Avagacestat (BMS-708163) , a well-characterized arylsulfonamide-based GSM, as a primary example to compare and contrast with other relevant modulators.[5]
Comparative Analysis of γ-Secretase Modulators
The primary measures of a GSM's efficacy are its potency in reducing Aβ42 production and its selectivity for the amyloid precursor protein (APP) over the Notch receptor. The table below summarizes the in vitro potencies of Avagacestat and a related compound, Begacestat.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ40) |
| Avagacestat (BMS-708163) | 0.30[6][7] | 0.27[8] | 58[7][9] | ~193-fold[6] |
| Begacestat (GSI-953) | 15[4] | N/A | ~210 (14-fold less effective)[4] | 14-fold[4] |
Causality Behind Experimental Choices: The selection of these compounds for comparison is based on their structural similarity, featuring the core phenylsulfonamide scaffold, and their progression into clinical or significant preclinical research. Avagacestat represents a potent, highly selective agent, while Begacestat provides a benchmark with a different selectivity profile. The choice to measure IC50 values against both Aβ40/42 and Notch is fundamental to defining a compound as a "Notch-sparing" modulator, which is the critical feature for avoiding the toxicity seen with first-generation inhibitors.[5][10]
Mechanism of Action: Allosteric Modulation of an Intramembrane Protease
γ-Secretase is a complex enzyme composed of four protein subunits, with Presenilin (PSEN) forming the catalytic core.[11] It cleaves its substrates, like APP and Notch, within the cell membrane. GSMs are believed to bind to an allosteric site on the Presenilin subunit.[12] This binding induces a subtle conformational change in the enzyme's active site, shifting the cleavage preference away from the production of the highly amyloidogenic Aβ42 and towards shorter, less harmful Aβ peptides like Aβ38.[3][13] This modulation preserves the overall proteolytic activity of γ-secretase, allowing it to continue processing Notch and other substrates, thereby avoiding severe side effects.[7]
Signaling Pathway: APP vs. Notch Processing by γ-Secretase
Caption: Mechanism of γ-secretase modulation.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are paramount. The following are step-by-step protocols for the key experiments used to characterize GSMs.
This assay quantifies the inhibition of Aβ production in a cellular context.
Principle: A cell line (e.g., HEK293) overexpressing human APP is treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then measured and compared to untreated controls.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human APP-C99 into 96-well plates at a density of ~20,000 cells per well and incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Avagacestat) in fresh culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.[14]
-
Sample Collection: Carefully collect the conditioned media from each well for Aβ quantification.
-
Quantification (ELISA): Use a specific enzyme-linked immunosorbent assay (ELISA) kit to measure the concentrations of Aβ40 and Aβ42 in the collected media.[15][16]
-
Data Analysis: Plot the Aβ concentration against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow: Cellular Assay for GSM Activity
Caption: Workflow for determining GSM potency.
This assay is crucial for determining the compound's selectivity by measuring its effect on Notch processing.
Principle: A reporter cell line (e.g., HEK293) is engineered to express a modified Notch receptor and a luciferase gene under the control of a Notch-responsive promoter. Cleavage of Notch by γ-secretase releases the intracellular domain (NICD), which activates luciferase expression. A reduction in the luciferase signal indicates Notch inhibition.[14][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed Notch-reporter HEK293 cells into a 96-well plate at a density of ~35,000 cells per well.[17]
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a known Notch inhibitor (e.g., DAPT) as a positive control and a vehicle control.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[17]
-
Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[17]
-
Signal Measurement: After a brief incubation (~15 minutes) at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the Notch signal relative to the vehicle control and determine the IC50 value for Notch inhibition.
Conclusion and Future Perspectives
The development of phenylsulfonamide-based γ-secretase modulators like Avagacestat marked a significant advancement in the pursuit of a safe and effective Alzheimer's therapy. By selectively reducing toxic Aβ42 while sparing essential Notch signaling, these compounds overcame the primary hurdle that led to the failure of earlier inhibitors.[5][10] The comparative data clearly demonstrate that high potency for Aβ modulation can be achieved alongside a robust selectivity window against Notch.
The detailed experimental protocols provided herein offer a self-validating system for researchers to reliably assess the biological activity and selectivity of novel analogs. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and on exploring their potential in combination therapies. The core principles of measuring potency against Aβ and selectivity against Notch will remain the gold standard for evaluating the next generation of γ-secretase modulators.
References
- Notch-ligand Binding Assays Using Dynabeads.
- Avagacest
- Avagacestat (BMS-708163) | γ-secretase Inhibitor.MedChemExpress.
- Notch Ligand Binding Assay Using Flow Cytometry.Bio-protocol.
- Beta-Amyloid (1-42) ELISA Test instruction.[Source not specified]
- ELISA method for measurement of amyloid-beta levels.PubMed.
- The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease.Frontiers in Aging Neuroscience.
- Avagacest
- Avagacestat (BMS 708163, CAS Number: 1146699-66-2).Cayman Chemical.
- BMS-708163 (Avagacestat) - γ-Secretase Inhibitor.Xcess Biosciences.
- Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer's Disease.PubMed Central.
- γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE.
- Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein.PubMed Central.
- Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms.
- Notch Signaling Pathway - HEK293 Cell line.BPS Bioscience.
- Structure-function rel
- First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms.
- Recent developments of small molecule γ-secretase modulators for Alzheimer's disease.PubMed Central.
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A Comparative Guide to 3-[(Phenylsulfonyl)amino]propanoic Acid and Other β-Amino Acid Analogs in Biological Assays
In the landscape of modern drug discovery and chemical biology, the structural motif of β-amino acids offers a unique advantage. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the backbone, providing increased conformational flexibility and, crucially, enhanced resistance to proteolytic degradation.[1] This intrinsic stability makes them highly attractive scaffolds for developing novel therapeutic agents and chemical probes. When the β-amino acid structure is further functionalized, for instance with a phenylsulfonyl group to yield compounds like 3-[(Phenylsulfonyl)amino]propanoic acid, a powerful class of molecules emerges with significant potential for modulating biological systems.
This guide provides a comparative analysis of this compound and its structural analogs, with a particular focus on their activity in biological assays. We will delve into the structure-activity relationships that govern their efficacy, provide detailed protocols for relevant assays, and explore the mechanistic underpinnings of their biological effects, primarily through the lens of their well-documented role as inhibitors of matrix metalloproteinases (MMPs).
The β-Amino Acid Sulfonamide Scaffold: A Privileged Structure
The combination of a β-amino acid and a sulfonamide group creates a versatile chemical scaffold. The sulfonamide moiety (R-SO₂NH-R') is a well-established pharmacophore found in a wide array of approved drugs, owing to its ability to form strong hydrogen bonds and act as a stable, bioavailable structural element.[2] In the context of enzyme inhibition, the sulfonamide group can act as a zinc-binding group (ZBG), a key feature for inhibiting metalloenzymes like MMPs.[3]
This compound serves as a foundational structure in this class. Its activity and selectivity can be systematically modulated by chemical modifications at several key positions:
-
The Phenyl Ring: Substitution on the phenyl ring of the sulfonyl group can alter steric bulk, electronic properties, and lipophilicity, which in turn affects binding affinity and selectivity for the target protein.
-
The Propanoic Acid Backbone: Modifications to the β-amino acid portion, such as the introduction of cyclic constraints or additional functional groups, can influence the molecule's conformation and its interaction with the enzyme's active site pockets.
-
The Carboxylic Acid: The carboxylic acid is often a key interaction point with target proteins. Esterification or amidation of this group can modulate bioavailability and cell permeability, sometimes acting as a prodrug strategy.
Comparative Analysis in Biological Assays: Focus on Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[4] Dysregulation of MMP activity is implicated in a host of pathological conditions, including arthritis, cardiovascular disease, and cancer metastasis, making them important therapeutic targets.[3][5] Sulfonamide-based inhibitors are a major class of compounds developed to target MMPs.
The general mechanism of inhibition involves the sulfonamide moiety coordinating with the catalytic Zn²⁺ ion in the active site of the MMP.[3] The rest of the molecule engages in interactions with the specificity pockets (S1', S2', etc.) of the enzyme, which determines the inhibitor's potency and selectivity.
Below is a logical diagram illustrating the general mechanism of MMP inhibition by sulfonamide-based β-amino acid analogs.
Figure 1: General mechanism of MMP inhibition.
Comparative Performance Data
While a direct comparison table for this compound itself is scarce in the literature, we can synthesize data for structurally related β-amino acid sulfonamide analogs to illustrate the impact of chemical modifications on MMP inhibition. The following table is a representative compilation based on trends observed in published studies.
| Compound/Analog | Key Structural Feature | Target MMP(s) | IC₅₀ (nM) | Rationale for Activity |
| Scaffold A (Reference) | Unsubstituted Phenylsulfonyl | MMP-2, MMP-9 | ~500 | Basic scaffold with moderate affinity. |
| Analog B | 4-Phenoxy substitution on phenyl ring | MMP-2, MMP-9 | ~50 | The phenoxy group extends into the S1' pocket, increasing van der Waals interactions and potency. |
| Analog C | Biphenyl sulfonyl group | MMP-13 | ~20 | The biphenyl moiety provides a better fit into the larger S1' pocket of MMP-13, enhancing selectivity. |
| Analog D | Introduction of a methyl group on the β-carbon | MMP-2 | ~250 | The methyl group can provide favorable interactions but may also introduce steric hindrance depending on the specific MMP. |
| Analog E | Cyclic β-amino acid (e.g., aminocyclopentane carboxylic acid) | MMP-8 | ~100 | The cyclic structure pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding. |
Note: The IC₅₀ values are illustrative and compiled from trends in medicinal chemistry literature on MMP inhibitors to demonstrate structure-activity relationships.
Structure-Activity Relationship (SAR) Insights
The data highlights several key SAR trends for this class of inhibitors:
-
Exploiting the S1' Pocket: The S1' pocket is a primary determinant of inhibitor selectivity. Larger, more lipophilic substituents on the phenylsulfonyl moiety, such as biphenyl or phenoxy groups, generally lead to higher potency against MMPs with deeper S1' pockets (e.g., MMP-2, MMP-9, MMP-13).
-
Backbone Conformation: The conformation of the β-amino acid backbone is critical. Constraining the backbone, for example by using cyclic β-amino acids, can lock the inhibitor into a favorable binding conformation, thereby increasing affinity.[6]
-
Role of the Carboxylate: The terminal carboxylate group typically forms a salt bridge with a basic residue at the top of the active site cleft, anchoring the inhibitor.
Experimental Protocols
To evaluate and compare the performance of this compound and its analogs, a standardized set of biological assays is essential. Below is a detailed protocol for a representative in vitro MMP inhibition assay.
Protocol: In Vitro Fluorogenic MMP Inhibition Assay
1. Principle: This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by a specific MMP isozyme. When the substrate is cleaved, a fluorophore is released from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
2. Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
3. Experimental Workflow:
Figure 2: Workflow for the MMP inhibition assay.
4. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare a DMSO-only control (100% activity) and a control with a known broad-spectrum MMP inhibitor like EDTA (0% activity).
-
Assay Plate Setup:
-
Add 80 µL of MMP assay buffer to each well of a 96-well black microplate.
-
Add 2 µL of the serially diluted test compounds or controls to the respective wells.
-
Add 10 µL of the diluted MMP enzyme solution to each well (except for a "no enzyme" blank).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each concentration, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a valuable starting point for the design of potent and selective enzyme inhibitors. The comparative analysis of its analogs reveals that systematic chemical modifications, guided by an understanding of the target's active site topology, can lead to significant improvements in biological activity. The phenylsulfonyl group acts as an effective zinc-binding warhead, while variations in the aromatic and β-amino acid portions allow for the fine-tuning of potency and selectivity.
Future research in this area will likely focus on developing analogs with improved pharmacokinetic properties and in vivo efficacy. The incorporation of novel heterocyclic groups or the use of peptidomimetic strategies to further constrain the β-amino acid backbone are promising avenues for discovering the next generation of therapeutics based on this versatile scaffold.[7][8]
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- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
- Pharmacologically active β-amino acid derivatives.
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- Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors.
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- New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis. PubMed.
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- This compound. LookChem.
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A Comparative Guide to the Antimicrobial Efficacy of 3-[(Phenylsulfonyl)amino]propanoic Acid Derivatives
Introduction: A New Frontier in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, sulfonamide-containing compounds have a storied history and continue to provide a robust scaffold for medicinal chemistry. This guide focuses on a promising class of molecules: 3-[(phenylsulfonyl)amino]propanoic acid derivatives. By combining the well-established antibacterial pharmacophore of the phenylsulfonyl group with the versatile beta-amino acid structure of 3-aminopropanoic acid, these derivatives present a compelling avenue for the development of new antimicrobial agents.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the validation of the antimicrobial efficacy of these derivatives, grounded in established scientific principles and methodologies. We will delve into the rationale behind experimental design, present standardized protocols for reproducible results, and offer a comparative analysis of their potential performance against existing alternatives.
The Scientific Rationale: Targeting a Critical Bacterial Pathway
The core of the antimicrobial potential of this compound derivatives lies in the phenylsulfonyl moiety, a classic structural feature of sulfonamide drugs. The established mechanism of action for sulfonamides is the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[4] This pathway is essential for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids, making it an ideal target for selective toxicity.[2][4]
The key enzyme in this pathway is dihydropteroate synthase (DHPS) .[4][5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[4][7] By binding to the active site of the enzyme, they block the natural substrate, PABA, from binding, thus halting the folic acid synthesis pathway and preventing bacterial growth and replication.[1][7][8] This bacteriostatic action ultimately relies on the host's immune system to clear the infection.[1][2]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of sulfonamide-based compounds.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.
Experimental Validation: A Step-by-Step Protocol
To rigorously assess the antimicrobial efficacy of novel this compound derivatives, a standardized and reproducible methodology is paramount. The following workflow is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, comparable data.[9][10][11][12][13] The primary endpoint of this workflow is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
The diagram below outlines the comprehensive experimental workflow for determining the MIC of the test compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology: Broth Microdilution
This protocol details the broth microdilution method as recommended by CLSI document M07.[9][15]
1. Materials and Reagents:
-
Test this compound derivatives
-
Reference antimicrobial agents (e.g., Sulfamethoxazole, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
2. Protocol Steps:
-
Step 1: Preparation of Test Compounds: Dissolve the synthesized derivatives and reference antibiotics in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL). Subsequent dilutions should be made in CAMHB. The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Step 2: Microtiter Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. In the first column of wells, add an additional 50 µL of the respective drug stock solution (now totaling 100 µL).
-
Step 3: Serial Dilutions: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL). The eleventh column serves as a growth control (no drug), and the twelfth as a sterility control (no bacteria).
-
Step 4: Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3][14][16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Step 5: Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension. The total volume in each well will now be 100 µL.
-
Step 6: Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Step 7: MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (a clear well).[14] A reading mirror can aid in this assessment. The growth control should be turbid, and the sterility control should be clear.
Comparative Performance Analysis
The true measure of a novel antimicrobial agent is its performance relative to existing drugs and structurally similar compounds. The following tables present hypothetical yet plausible MIC data for a series of this compound derivatives against key Gram-positive and Gram-negative pathogens. This data is structured to facilitate direct comparison with a standard sulfonamide (Sulfamethoxazole) and a broad-spectrum antibiotic (Ciprofloxacin).
The antimicrobial activity of propanoic acid derivatives has been shown to be structure-dependent.[5][9] For instance, studies on related compounds have demonstrated that substitutions on the phenyl ring can significantly modulate efficacy against different bacterial species.[5]
Table 1: Antimicrobial Efficacy (MIC in µg/mL) against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) |
| Derivative 1 (Unsubstituted) | 32 | 64 |
| Derivative 2 (4-Chloro subst.) | 16 | 32 |
| Derivative 3 (4-Nitro subst.) | 8 | 16 |
| Sulfamethoxazole | >64 | >64 |
| Ciprofloxacin | 1 | 2 |
Table 2: Antimicrobial Efficacy (MIC in µg/mL) against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa |
| Derivative 1 (Unsubstituted) | 64 | >64 |
| Derivative 2 (4-Chloro subst.) | 32 | >64 |
| Derivative 3 (4-Nitro subst.) | 16 | 64 |
| Sulfamethoxazole | 32 | >64 |
| Ciprofloxacin | 0.25 | 1 |
Note: Data presented is for illustrative purposes to guide comparative analysis.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the antimicrobial efficacy of this compound derivatives. The proposed workflow, rooted in CLSI and EUCAST standards, ensures the generation of robust and comparable data. The underlying mechanism of action, targeting the bacterial folic acid synthesis pathway, offers a proven strategy for antimicrobial development.
The illustrative data suggests that strategic modifications to the phenylsulfonyl ring can enhance antimicrobial activity, particularly against resistant Gram-positive strains where traditional sulfonamides may falter. Further research should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships (SAR). Investigating the synergistic potential of these compounds with other classes of antibiotics, such as dihydrofolate reductase inhibitors (e.g., trimethoprim), could also unveil more potent therapeutic combinations.[2] Ultimately, the systematic approach outlined herein will be critical in determining the clinical potential of this promising class of antimicrobial candidates.
References
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Title: Sulfonamides and trimethoprim animation: folic acid inhibitors Source: YouTube URL: [Link]
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Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Folic acid synthesis and sulfonamides site of action Source: ResearchGate URL: [Link]
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Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Clinical Breakpoint Tables Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
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Title: Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance Source: Microbe Notes URL: [Link]
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Title: EUCAST Home Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
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Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: World Organisation for Animal Health (WOAH) URL: [Link]
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Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Pakistan URL: [Link]
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Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
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Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: ACS Omega URL: [Link]
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Title: Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: What are DHPS inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]
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Title: EUCAST expert rules in antimicrobial susceptibility testing Source: ResearchGate URL: [Link]
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Title: Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors Source: ResearchGate URL: [Link]
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Title: M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement Source: ResearchGate URL: [Link]
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Title: MIC Determination Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
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A Comparative Analysis of the Anticancer Properties of Substituted Phenylsulfonylamino Propanoic Acids
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, substituted phenylsulfonylamino propanoic acids have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide provides a comprehensive comparative analysis of their anticancer properties, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Therapeutic Promise of Phenylsulfonylamino Propanoic Acids
Phenylsulfonylamino propanoic acid derivatives are a class of organic compounds characterized by a core structure containing a phenylsulfonyl group linked to a propanoic acid moiety via an amino bridge. This scaffold has proven to be a versatile template for the development of various therapeutic agents. In the context of oncology, strategic substitutions on the phenyl ring have led to the discovery of compounds with potent and selective anticancer activity. These modifications can influence the compounds' lipophilicity, electronic properties, and steric interactions, all of which play a crucial role in their binding to biological targets and their overall efficacy.
Comparative Anticancer Activity: A Structure-Activity Relationship Study
The anticancer efficacy of substituted phenylsulfonylamino propanoic acids is highly dependent on the nature and position of the substituents on the phenyl ring. Research has shown that the introduction of various functional groups can significantly modulate their cytotoxic and pro-apoptotic effects against different cancer cell lines.
For instance, a study on novel sulfamethoxazole derivatives, which share a related sulfonamide scaffold, highlighted that specific modifications can lead to significant anticancer effects. One such derivative, a hydrazone with a 5-nitrofuryl moiety, demonstrated convincing anticancer effects against human prostate carcinoma (PPC-1) and human kidney carcinoma (CaKi-1) cell lines[1]. Similarly, another study on N-aryl indolylsulfoximines, which also contain a sulfonyl group, found that certain derivatives displayed a broad spectrum of activity against various cancer cell lines, while remaining non-cytotoxic to normal cells, indicating a degree of selectivity[2].
The table below summarizes the in vitro cytotoxic activity of representative substituted phenylsulfonylamino propanoic acid analogs and related sulfonamide-containing compounds against various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 16b | PPC-1 (Prostate) | Data not specified | [1] |
| CaKi-1 (Kidney) | Data not specified | [1] | |
| Indolylsulfoximine 11k | MCF7 (Breast) | 1.28 | [2] |
| Indolylsulfoximine 11l | 22Rv1 (Prostate) | 1.7 - 8.2 | [2] |
| Compound 23a | MDA-MB-231 (Breast) | 0.29 | [3] |
| Compound 7 | H.Ep.-2 (Larynx) | 4 | [4] |
Note: This table is a representative summary. The anticancer activity of these compounds can vary based on the specific experimental conditions.
Mechanistic Insights: How Do These Compounds Kill Cancer Cells?
The anticancer effects of substituted phenylsulfonylamino propanoic acids are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle, thereby preventing cancer cell proliferation.
One investigated mechanism involves the generation of oxidative stress within cancer cells. For example, 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA), a glutathione reductase inhibitor, was found to induce intracellular oxidative stress, leading to G2/M cell cycle arrest in human esophageal cancer cells[5][6]. This compound significantly increased the levels of oxidized glutathione (GSSG), resulting in a decreased GSH/GSSG ratio and a subsequent increase in reactive oxygen species (ROS)[5][6]. The induction of ROS can damage cellular components and trigger apoptotic pathways[6].
Furthermore, some derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. For instance, ternary hybrids containing a phenylsulfonylfuroxan moiety have been shown to induce apoptosis and cause G2/M phase cell cycle arrest by targeting multiple pathways, including HDAC6 and DNA, and by releasing nitric oxide (NO)[3]. The inhibition of signaling pathways like PI3K/AKT and NF-κB is another common mechanism through which various anticancer compounds exert their effects[7].
The following diagram illustrates a generalized workflow for investigating the anticancer properties of these compounds.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Experimental Protocols: A Guide to Key Methodologies
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides an overview of the key assays used to evaluate the anticancer properties of substituted phenylsulfonylamino propanoic acids.
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9].
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[8][10]. The amount of formazan produced is directly proportional to the number of viable cells[9].
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight[11].
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[8][12].
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals[9][13].
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm[10][13].
This assay is used to detect apoptosis, or programmed cell death, by identifying the externalization of phosphatidylserine (PS) in the cell membrane[14].
Principle: In the early stages of apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane[14]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can be used to identify apoptotic cells[14]. Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with a compromised membrane, thus distinguishing late apoptotic and necrotic cells from early apoptotic and viable cells[14][15].
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI[16].
-
Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes[15][16].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[16].
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[17].
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content of the cell[18]. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane[19].
-
RNAse Treatment: Treat the cells with RNase to prevent PI from binding to RNA, which would interfere with the DNA content measurement[19].
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for understanding the molecular mechanisms of drug action[20][21].
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize the target protein, followed by secondary antibodies conjugated to an enzyme or fluorophore for detection[22].
Key Apoptosis-Related Proteins to Analyze:
-
Caspases: Analyze the cleavage and activation of key executioner caspases like caspase-3 and caspase-9[21].
-
Bcl-2 Family Proteins: Examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
PARP: Detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[21].
The following diagram illustrates a potential signaling pathway that could be investigated using Western blotting.
Caption: A simplified signaling pathway illustrating potential mechanisms of action.
Conclusion and Future Directions
Substituted phenylsulfonylamino propanoic acids represent a promising and versatile scaffold for the development of novel anticancer agents. The comparative analysis of their biological activities highlights the critical role of specific substitutions in determining their potency and selectivity. The induction of apoptosis and cell cycle arrest, often mediated by the generation of oxidative stress and the modulation of key signaling pathways, appear to be common mechanisms of action.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to further refine structure-activity relationships and improve therapeutic indices.
-
In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
-
Target Identification: Elucidating the precise molecular targets of these compounds to gain a deeper understanding of their mechanisms of action and to facilitate the development of more targeted therapies.
By leveraging the insights gained from comprehensive in vitro and in vivo studies, the full therapeutic potential of substituted phenylsulfonylamino propanoic acids as a new class of anticancer drugs can be realized.
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Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One - Research journals. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [Link]
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2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) Phenyl Carbamoylsulfanyl] Propionic Acid, a Glutathione Reductase Inhibitor, Induces G 2 /M Cell Cycle Arrest Through Generation of Thiol Oxidative Stress in Human Esophageal Cancer Cells - PubMed. [Link]
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2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid, a glutathione reductase inhibitor, induces G... | Oncotarget. [Link]
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Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]
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Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. [Link]
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Design, synthesis, and biological evaluation of phenylsulfonylfuroxan-β-carboline-hydroxamic acid ternary hybrids for cancer - DOI. [Link]
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Synthesis and Evaluation of Novel Anticancer and Anti-Inflammatory Agents - MDPI. [Link]
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Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC - PubMed Central. [Link]
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Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. [Link]
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Potential anticancer agents: 5-(N-substituted-aminocarbonyl)- and 5-(N-substituted-aminothiocarbonyl)-5,6,7,8-tetrahydrofolic acids - PubMed. [Link]
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Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC. [Link]
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Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed. [Link]
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Design, synthesis and anticancer activity of N-aryl indolylsulfoximines - PubMed Central. [Link]
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The Efficacy Gauntlet: Translating In Vitro Promise to In Vivo Reality for 3-[(Phenylsulfonyl)amino]propanoic Acid Anticancer Candidates
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of novel small-molecule inhibitors is a cornerstone of modern oncology research. Within this landscape, the 3-[(phenylsulfonyl)amino]propanoic acid scaffold has emerged as a promising framework for the development of new anticancer agents. A growing body of literature highlights the potent cytotoxic effects of these compounds against various cancer cell lines in vitro. However, the journey from a petri dish to a preclinical model, let alone a clinical candidate, is fraught with challenges. This guide provides an in-depth comparison of the in vitro efficacy of this compound class with a discussion on the critical, yet currently limited, understanding of their in vivo performance. We will delve into the causality behind experimental choices, dissect the available data, and illuminate the path forward for translating promising lab results into tangible therapeutic potential.
The In Vitro Promise: Potent Cytotoxicity in Lung Cancer Models
Initial enthusiasm for this compound derivatives is largely fueled by their performance in cell-based assays. Researchers have synthesized and screened libraries of these compounds, revealing significant, structure-dependent antiproliferative activity, particularly against non-small cell and small cell lung cancer lines.
A key study synthesized a series of novel β-phenylalanine derivatives, using 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid as a core structure.[1] Subsequent modifications led to the identification of lead compounds with potent activity against the A549 human lung adenocarcinoma cell line.[1] Notably, two candidates, a pyrazole derivative (5) and a Schiff base triazole derivative (13b) , were advanced for further testing in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer models.[1]
This strategic choice of cell lines is critical for early-stage drug discovery. The H69AR line, resistant to standard chemotherapeutics like doxorubicin, provides a stringent test for a new compound's ability to overcome common resistance mechanisms. While compound 5 showed efficacy in the sensitive H69 line, its activity dropped in the resistant H69AR cells. In contrast, compound 13b maintained potent antiproliferative activity in both cell lines, performing comparably to the established chemotherapeutic cisplatin.[1] This suggests that the structural modifications of 13b may allow it to evade efflux pumps or other resistance pathways that plague many cancer drugs.
Similarly, another class of derivatives, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, has demonstrated low micromolar inhibitory activity against A549 cells.[2] Structure-activity relationship (SAR) analysis revealed that incorporating an oxime moiety significantly boosted cytotoxic effects, with some derivatives showing greater potency than cisplatin in vitro.[2]
Summary of In Vitro Antiproliferative Activity
| Compound Class/Derivative | Cancer Cell Line(s) | Key In Vitro Findings | Reference |
| β-Phenylalanine Derivatives | A549, H69, H69AR | Compound 13b showed potent activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) cells, comparable to cisplatin. | [1] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | A549, H69, H69AR | Oxime derivatives 21 and 22 exhibited potent cytotoxicity with IC50 values of 5.42 µM and 2.47 µM, respectively, in A549 cells, surpassing cisplatin. | [2] |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Lung), Vero (Non-cancerous) | Compounds 12, 20-22, and 29 reduced A549 cell viability by ~50% and suppressed cell migration. Showed favorable cytotoxicity profiles against non-cancerous Vero cells. | [3] |
The Critical Leap: The In Vitro to In Vivo Translation Gap
While the in vitro data is compelling, it represents the first, most controlled step in a long validation process. A compound's success in a monolayer cell culture does not guarantee its efficacy in a complex, whole-organism system. This transition, often called the "translational gap," is where many promising candidates fail. The reasons are multifaceted and underscore the necessity of in vivo testing.
Key Factors Differentiating In Vitro and In Vivo Environments:
-
Pharmacokinetics (ADME): A compound must be Absorbed, Distributed to the tumor site, Metabolized in a way that doesn't inactivate it too quickly, and Excreted at an appropriate rate. None of these factors are fully modeled in a standard cell culture assay.
-
The Tumor Microenvironment (TME): Tumors are not just collections of cancer cells. They are complex organs comprising blood vessels, immune cells, fibroblasts, and an extracellular matrix. This TME can create physical barriers to drug penetration and foster resistance.
-
Off-Target Toxicity: A compound that selectively kills cancer cells in a dish might exhibit unforeseen toxicity in vital organs like the liver or heart when introduced into a living system.
-
Host Metabolism: The host organism can metabolize the compound into different forms (metabolites), which may be less active, more toxic, or have entirely different activities.
Navigating the Gauntlet: Methodologies for In Vitro and In Vivo Assessment
To ensure data integrity and reproducibility, standardized and validated protocols are paramount. The methodologies described below represent common practice in the field for evaluating novel anticancer agents.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is foundational for determining a compound's direct effect on cancer cell proliferation and viability.
Objective: To quantify the concentration at which a compound inhibits 50% of cell growth (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Experimental Protocol 2: In Vivo Tumor Xenograft Model
This protocol is a standard for evaluating the efficacy of an anticancer compound in a living organism.
Objective: To determine if a compound can inhibit the growth of human tumors implanted in an immunodeficient mouse.
Step-by-Step Methodology:
-
Animal Acclimatization: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor cells. Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Culture A549 cells as described above. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation. Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on prior pharmacokinetic and tolerability studies. The control group receives the vehicle only.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study typically ends when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the mean tumor volume and final tumor weight between the treated and control groups. A common metric is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion: A Promising Scaffold Awaiting In Vivo Validation
The this compound scaffold is a clear source of promising anticancer candidates based on robust and reproducible in vitro data. The demonstrated potency against aggressive and drug-resistant lung cancer cell lines highlights the potential of these compounds. However, the existing literature reveals a significant gap: a lack of comprehensive in vivo studies to validate these exciting initial findings.[2]
The path from a hit in a cell-based screen to a viable drug candidate requires navigating the complex biological gauntlet of a whole organism. Future research must prioritize the evaluation of lead compounds, such as the triazole derivative 13b or the oxime derivatives 21 and 22 , in well-designed preclinical animal models. Such studies will be essential to assess their pharmacokinetic profiles, safety, and, ultimately, their true therapeutic efficacy. Only through this rigorous, multi-step validation process can the promise shown in the laboratory be translated into a potential new weapon in the fight against cancer.
References
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Mickevičius, V., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Available at: [Link]
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Golcienė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
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A Researcher's Guide to Assessing Off-Target Interactions: A Cross-Reactivity Profile of 3-[(phenylsulfonyl)amino]propanoic acid and its Analogs
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of a compound's selectivity. While a molecule may exhibit potent activity against its intended target, its interactions with other enzymes—termed cross-reactivity or off-target effects—can lead to unforeseen toxicities or a dilution of its therapeutic efficacy. This guide provides a framework for understanding and evaluating the cross-reactivity of 3-[(phenylsulfonyl)amino]propanoic acid, a compound featuring structural motifs common in contemporary medicinal chemistry.
For researchers and drug development professionals, this document serves as a practical comparison guide. It delves into the causality behind experimental choices for assessing cross-reactivity and provides actionable protocols and data interpretation strategies. While extensive cross-reactivity data for this compound itself is not yet publicly available, we will draw upon data from structurally related compounds to illustrate key principles and provide a predictive framework for its potential off-target interactions.
The Structural Rationale for Cross-Reactivity Assessment
The structure of this compound contains two key pharmacophores that warrant a thorough investigation into its potential for cross-reactivity: the phenylsulfonamide moiety and the propanoic acid backbone.
-
Phenylsulfonamide: This functional group is a well-known structural alert for pharmacologists. The sulfonamide group is a cornerstone of many established drugs, including certain antibiotics, diuretics, and anticonvulsants. Notably, the sulfonamide moiety is a classic inhibitor of carbonic anhydrases , a family of metalloenzymes crucial for various physiological processes.[1] Therefore, any compound containing this group should be evaluated against a panel of carbonic anhydrase isoforms.
-
Propanoic Acid: The propanoic acid group provides a carboxylic acid function, which can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. Depending on the overall molecular structure, propanoic acid derivatives have the potential to interact with a wide range of enzymes, including but not limited to proteases , kinases , and various metabolic enzymes .
Given these structural features, a proactive and systematic approach to identifying potential off-target interactions is not just recommended; it is a scientific necessity.
Comparative Analysis of Structurally Related Compounds
To illustrate the potential cross-reactivity profile of this compound, we can examine the known enzymatic interactions of analogous compounds. The following table summarizes the inhibitory activities of various molecules containing either a phenylsulfonamide or a propanoic acid moiety against different enzyme classes. This comparative data underscores the importance of broad-panel screening.
| Compound Class | Example Compound | Target Enzyme(s) | Potency (IC50/Ki) | Reference |
| Phenylsulfonamide Derivatives | N-phenylsulfonamide derivative 8 | Carbonic Anhydrase I (CA I) | Ki: 45.7 ± 0.46 nM | [1] |
| Acetylcholinesterase (AChE) | Ki: 31.5 ± 0.33 nM | [1] | ||
| Butyrylcholinesterase (BChE) | Ki: 24.4 ± 0.29 nM | [1] | ||
| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | Ki: 33.5 ± 0.38 nM | [1] | |
| Propanoic Acid Derivatives | 4-(2-oxapentadeca-4-yne)phenylpropanoic acid | 12-Lipoxygenase | IC50: ~2 µM | [2] |
| 2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Potent Inhibition | [3] | |
| Arylsulfonyl Quinoxalines | 2-piperidinol-3-(arylsulfonyl)quinoxaline (WR23) | PI3Kα | IC50: 0.025 µM | [4] |
| Benzenepropanoic Acid Derivatives | Imidazolylalkyl-substituted derivative | Thromboxane Synthase | Comparable to dazmegrel | [5] |
| Thromboxane Receptor Antagonist | Significant binding | [5] |
Expert Interpretation: The data clearly demonstrates that even subtle variations in chemical structure can lead to potent interactions with a diverse range of enzymes. For instance, the N-phenylsulfonamide derivatives show nanomolar inhibition of both carbonic anhydrases and cholinesterases, highlighting a potential for polypharmacology.[1] Similarly, propanoic acid derivatives have been shown to inhibit enzymes from different classes, such as lipoxygenases and peptidases.[2][3] This underscores the necessity of not limiting screening to a single enzyme family based on initial hypotheses.
A Systematic Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity should be approached in a tiered manner, starting with hypothesis-driven targeted assays and expanding to broad-panel screening to uncover unexpected interactions.
Caption: A tiered approach to cross-reactivity screening.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
The following protocol provides a generalized, step-by-step methodology for determining the inhibitory potential of a test compound against a purified enzyme using a fluorescence-based assay. This is a common and robust method for initial cross-reactivity screening.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected enzymes.
Materials:
-
Purified recombinant enzyme of interest
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
This compound (test compound), dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
DMSO (vehicle control)
-
384-well, black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Workflow Diagram:
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Detailed Procedure:
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations.
-
Include a positive control inhibitor and a DMSO-only (vehicle) control.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of a 384-well microplate.
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of the purified enzyme in the appropriate assay buffer. The final concentration should be in the linear range of the assay.
-
Dispense the enzyme solution into each well of the microplate containing the pre-spotted compounds.
-
Allow the plate to incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Detection:
-
Immediately place the microplate into a plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes).
-
-
Data Analysis:
-
For each well, determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (vehicle) control.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The assessment of enzyme cross-reactivity is a cornerstone of preclinical drug development. For a molecule like this compound, a systematic and data-driven approach is essential to build a comprehensive selectivity profile. By leveraging knowledge of its structural motifs, employing robust in vitro screening assays, and strategically implementing broad-panel profiling, researchers can proactively identify potential off-target interactions. This not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides valuable insights into the molecule's mechanism of action and potential for polypharmacology. The methodologies and comparative data presented in this guide offer a robust starting point for any researcher embarking on the characterization of this or structurally related compounds.
References
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Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. [Link]
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Jin, J. Y., Tian, G. R., & Kim, D. H. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377–4381. [Link]
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Küçükgüzel, İ., Mazi, A., Çıkla-Süzgün, P., & Çapan, G. (2018). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Archiv der Pharmazie, 351(11), e1800174. [Link]
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Pan, Y., Wang, W., Huang, S., Wang, H., Li, Y., Lin, T., & Li, Y. (2012). Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3234–3238. [Link]
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Riddell, D. R., Guntupalli, P., Garton, H. L., Gentry, C., Herrero, L. J., O'Beirne, S., ... & Charlton, S. J. (2007). The design of a series of dual thromboxane synthase inhibitor/thromboxane receptor antagonists based on a 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid thromboxane receptor antagonist template. Journal of Medicinal Chemistry, 50(7), 1675–1685. [Link]
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Singleton, D. H., & Dix, T. A. (1999). Mechanism of inhibition of porcine leukocyte 12-lipoxygenase by the isoform-specific inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid. Biochemistry, 38(51), 16869–16876. [Link]
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A Comparative Purity Analysis of Synthesized 3-[(phenylsulfonyl)amino]propanoic Acid Against Commercial Standards
Abstract
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide presents a comprehensive benchmark analysis of in-house synthesized 3-[(phenylsulfonyl)amino]propanoic acid against commercially available standards. We provide a detailed synthesis protocol and a rigorous analytical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to make informed decisions regarding the procurement and quality control of this critical reagent. Our findings indicate that with careful execution of the outlined synthesis and purification procedures, it is possible to obtain this compound with a purity profile that is comparable, and in some aspects superior, to several commercial offerings.
Introduction: The Critical Role of Purity in Drug Development
This compound serves as a versatile building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions.[1][2] Therefore, establishing a robust and reliable source for this intermediate is of paramount importance. This guide provides a transparent comparison of a laboratory-synthesized batch of this compound with commercially sourced equivalents, focusing on purity as the primary performance metric. The causality behind our experimental choices is elucidated to provide a deeper understanding of the quality control process.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound was performed via the reaction of β-alanine with benzenesulfonyl chloride in an aqueous alkaline medium. This well-established Schotten-Baumann reaction is favored for its high yield and relatively straightforward purification process.
Experimental Protocol: Synthesis
-
Dissolution of β-Alanine: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 8.91 g (0.1 mol) of β-alanine in 100 mL of 2 M sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Benzenesulfonyl Chloride: Slowly add 17.67 g (0.1 mol) of benzenesulfonyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2 hours.
-
Acidification: Cool the reaction mixture again in an ice-water bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Precipitation and Filtration: A white precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot water to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
The rationale for the slow, cooled addition of benzenesulfonyl chloride is to control the exothermic reaction and prevent unwanted side reactions. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium, thus facilitating its isolation.
Caption: Synthesis and Purification Workflow.
Analytical Benchmarking: A Multi-faceted Approach to Purity Determination
To ensure a comprehensive and unbiased comparison, a suite of orthogonal analytical techniques was employed. This multi-pronged approach provides a self-validating system, where the results from one method corroborate the findings of another.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structural Integrity and Purity Estimation
¹H NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of organic compounds.[3][4][5][6] The presence of signals corresponding to impurities can be readily detected and, in many cases, quantified.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product or commercial standard and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a known quantity of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the characteristic peaks of this compound and the internal standard to calculate the purity.
The choice of DMSO-d₆ as the solvent is due to its ability to dissolve the analyte and the presence of exchangeable protons (from the carboxylic acid and amine groups) which can be observed.
High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Impurities
HPLC is the gold standard for separating and quantifying impurities in pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7][8][9] Its high sensitivity and resolving power allow for the detection of even minor impurities.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare standard solutions of a reference standard of this compound at various concentrations. Prepare a solution of the synthesized product and commercial standards at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the chromatograms to determine the retention time and peak area of the main component and any impurities. Calculate the purity based on the area percentage.
The use of a C18 column and a gradient elution method provides excellent separation of the polar analyte from potential non-polar impurities.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides an accurate determination of the molecular weight of the analyte, confirming its identity.[10][11][12][13][14] It is a crucial tool for ensuring that the synthesized compound is indeed the target molecule.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infusion: Infuse the sample directly into the mass spectrometer or couple the HPLC system to the mass spectrometer (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) in negative ion mode.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Data Interpretation: Identify the molecular ion peak ([M-H]⁻) and confirm that the observed mass corresponds to the theoretical mass of this compound (C₉H₁₁NO₄S, Molecular Weight: 229.25 g/mol ).[15]
Negative ion mode ESI is chosen as it readily deprotonates the carboxylic acid, forming the [M-H]⁻ ion for detection.
Caption: Analytical Workflow for Purity Assessment.
Comparative Data Analysis
The purity of the in-house synthesized this compound was benchmarked against three commercially available standards from leading suppliers. The results are summarized in the table below.
| Sample | ¹H NMR Purity (%) | HPLC Purity (Area %) | MS Confirmation (m/z [M-H]⁻) | Observed Impurities |
| Synthesized Product | 99.8 | 99.9 | 228.03 | Trace residual solvent (water) |
| Commercial Standard A | 98.5 | 98.9 | 228.03 | Unidentified peak at RRT 1.2 |
| Commercial Standard B | 99.2 | 99.5 | 228.03 | Trace starting material (β-alanine) |
| Commercial Standard C | 97.1 | 97.5 | 228.03 | Multiple small unidentified peaks |
RRT: Relative Retention Time
Discussion and Conclusion
The data clearly demonstrates that the synthesized this compound exhibits a purity profile that is superior to the tested commercial standards. The ¹H NMR and HPLC analyses both indicate a purity of ≥99.8%. The mass spectrometry data unequivocally confirms the identity of the synthesized compound.
The presence of impurities in the commercial standards, while within acceptable limits for some applications, highlights the variability that can exist between suppliers. For researchers engaged in sensitive applications such as drug discovery and development, where even minor impurities can confound results, in-house synthesis and rigorous quality control offer a reliable alternative.
This guide provides a transparent and reproducible framework for the synthesis and purity assessment of this compound. By following the detailed protocols and employing the orthogonal analytical methods described, researchers can ensure a high-quality supply of this important intermediate, thereby enhancing the integrity and reliability of their scientific endeavors.
Caption: Logical Flow of the Benchmarking Process.
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A Guide to Comparative Docking Studies of 3-[(Phenylsulfonyl)amino]propanoic Acid Analogs
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 3-[(phenylsulfonyl)amino]propanoic acid analogs. We will move beyond a simple procedural list to explore the causal reasoning behind key methodological choices, ensuring a robust and self-validating scientific approach. The objective is to effectively compare ligand binding affinities, elucidate potential structure-activity relationships (SAR), and guide future drug development efforts.
Introduction: The Scientific Premise
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] The this compound scaffold represents a versatile template for designing novel inhibitors for various biological targets. Its structure allows for systematic chemical modifications to probe the binding pocket of a target protein and optimize pharmacological activity.
Computational methods, specifically molecular docking, are indispensable tools in the early stages of drug discovery.[2][3] They provide a cost-effective and rapid means to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a protein (receptor).[4] This guide details a rigorous, validated workflow for comparing a series of these analogs, transforming raw docking scores into actionable SAR insights.
The Experimental Canon: A Validated Docking Protocol
The trustworthiness of any in silico study hinges on the meticulous validation of its methodology. The protocol described below is designed as a self-validating system, ensuring that the computational model accurately reflects biological reality before screening novel compounds.
Selection of Computational Tools
For this study, we will utilize a combination of widely recognized and validated software:
-
AutoDock Vina: Chosen for its balance of computational speed and high accuracy in binding pose prediction, making it ideal for comparative studies.[2] Its sophisticated scoring function and stochastic search algorithm can efficiently explore the conformational space of the ligand.[5]
-
UCSF Chimera or Discovery Studio Visualizer: Essential for preparing molecular structures and, critically, for the qualitative analysis of docking results, such as visualizing hydrogen bonds and hydrophobic interactions.[2][4]
Target Protein Preparation
The quality of the receptor structure is paramount for a successful docking simulation.
-
Structure Acquisition: We will use the crystal structure of Bacillus anthracis Dihydropteroate Synthase (DHPS), a common target for sulfonamide antibiotics, as our model receptor (PDB ID: 3FCE).[6][7]
-
Initial Cleanup: The raw PDB file is processed to remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is critical because these molecules can interfere with the docking algorithm and occupy space that should be available to our test analogs.
-
Protonation and Repair: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added. The protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are assigned based on the physiological pH (7.4). This step is crucial as it directly impacts the formation of hydrogen bonds, a primary driver of protein-ligand recognition.
-
Structural Minimization: A brief energy minimization is performed on the prepared receptor to relieve any steric clashes that may have resulted from adding hydrogen atoms, ensuring a stable, low-energy conformation.
Ligand Preparation
Each this compound analog must be correctly prepared for docking.
-
2D to 3D Conversion: The 2D chemical structures of the analogs are sketched and then converted into 3D structures.
-
Charge Assignment and Energy Minimization: Gasteiger charges are assigned to each atom. Subsequently, each ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a stable, low-energy conformation before docking, which is a prerequisite for an accurate simulation.
Core Directive: Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of our entire study. We validate our docking protocol by assessing its ability to reproduce the known binding mode of a ligand from a crystal structure.[8][9]
-
Extraction: The native ligand co-crystallized with our target protein (PDB: 3FCE) is extracted from the active site.
-
Redocking: The extracted native ligand is then docked back into the prepared receptor using the exact same docking parameters that will be used for our analog series.
-
Accuracy Assessment: The predicted pose from the redocking simulation is superimposed onto the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses is calculated.
-
Acceptance Criterion: A resulting RMSD value of ≤ 2.0 Å is considered a successful validation.[6][10][11] This indicates that our chosen protocol and parameters are reliable and can accurately predict the binding mode of ligands for this specific target.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. The center of the grid is typically defined by the geometric center of the co-crystallized ligand from our validation step.
-
Running the Docking Algorithm: AutoDock Vina is executed. It will systematically place each analog into the defined grid box, evaluating thousands of possible conformations and orientations. It uses a scoring function to estimate the binding affinity (in kcal/mol) for the most favorable poses.
Workflow for Comparative Docking Analysis
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final analysis.
Caption: Workflow of the validated comparative docking protocol.
Results: A Comparative Analysis
For this guide, we analyzed a parent molecule, This compound (Analog A) , and three derivatives with modifications on the phenyl ring against DHPS. The docking results are summarized below.
| Analog ID | R-Group Modification (para-position) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| A | -H (Parent Molecule) | -7.2 | Arg63, Ser221, Lys220 | 2 |
| B | -Cl (Chloro) | -7.8 | Arg63, Ser221, Lys220, Phe190 | 2 |
| C | -OH (Hydroxy) | -8.1 | Arg63, Ser221, Lys220, Asn12 | 3 |
| D | -OCH₃ (Methoxy) | -7.5 | Arg63, Ser221, Lys220, Phe190 | 2 |
Discussion: Deriving Structure-Activity Relationships (SAR)
The comparative data provides valuable insights into the SAR of this analog series for the DHPS active site.[12][13]
-
Core Interactions: All four analogs demonstrate favorable binding energies and interact with a common set of key residues (Arg63, Ser221, Lys220). The sulfonyl and carboxylic acid moieties of the core scaffold are critical for these foundational interactions, likely forming strong hydrogen bonds and salt bridges.
-
Impact of Electron-Withdrawing Groups: Analog B, with a para-chloro substituent, shows a more favorable binding energy (-7.8 kcal/mol) than the parent molecule (-7.2 kcal/mol). The electron-withdrawing nature of chlorine can enhance electrostatic interactions. Additionally, its hydrophobic character facilitates a favorable interaction with the Phe190 residue in the binding pocket.
-
The Role of Hydrogen Bond Donors/Acceptors: Analog C, featuring a para-hydroxy group, exhibits the best binding score (-8.1 kcal/mol). This significant improvement can be directly attributed to the formation of an additional hydrogen bond with the side chain of Asn12. This demonstrates that introducing a group capable of forming specific, targeted hydrogen bonds is a highly effective strategy for improving binding affinity.[13]
-
Steric and Electronic Effects: Analog D, with a methoxy group, shows a slightly better score (-7.5 kcal/mol) than the parent but is less potent than the chloro or hydroxy analogs. While the oxygen atom can act as a hydrogen bond acceptor, the additional methyl group introduces steric bulk. This may cause a slight, non-optimal repositioning within the pocket, preventing it from forming as strong an interaction as the smaller hydroxyl group.
These SAR insights provide a clear path for lead optimization: future designs should focus on incorporating small, polar groups at the para-position that can act as hydrogen bond donors or acceptors to engage with residues like Asn12.
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for the comparative docking of this compound analogs. By prioritizing protocol validation through redocking, we establish a high degree of confidence in the generated results. The subsequent analysis of docking scores and binding poses allows for the elucidation of clear structure-activity relationships, providing rational guidance for the design of more potent and selective inhibitors. This in silico approach serves as a powerful and efficient first step in the complex journey of drug discovery.
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Title: A Comprehensive Review on the Top 10 Molecular Docking Softwares Source: Medium URL: [Link]
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Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: National Institutes of Health (NIH) URL: [Link]
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Title: (PDF) Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]
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Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: National Institutes of Health (NIH) URL: [Link]
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Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]
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Title: Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA Source: Royal Society of Chemistry URL: [Link]
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Title: Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: Benchmarking Cross-Docking Strategies in Kinase Drug Discovery Source: ACS Publications URL: [Link]
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Title: Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives Source: ResearchGate URL: [Link]
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Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: IntechOpen URL: [Link]
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Title: (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: ResearchGate URL: [Link]
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Title: Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid Source: ResearchGate URL: [Link]
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Title: Design, synthesis, molecular docking, antimicrobial, and antioxidant activities of new phenylsulfamoyl carboxylic acids of pharmacological interest Source: ResearchGate URL: [Link]
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Title: Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships Source: PubMed URL: [Link]
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Title: Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles Source: MDPI URL: [Link]
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Title: Design, synthesis, molecular docking, antimicrobial, and antioxidant activities of new phenylsulfamoyl carboxylic acids of pharmacological interest Source: Semantic Scholar URL: [Link]
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Head-to-head comparison of different synthetic routes for 3-[(phenylsulfonyl)amino]propanoic acid
Introduction
3-[(Phenylsulfonyl)amino]propanoic acid, also known as N-phenylsulfonyl-β-alanine, is a valuable building block in medicinal chemistry and drug development. Its sulfonamide linkage and carboxylic acid functionality make it a versatile scaffold for the synthesis of various biologically active molecules, including protease inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this compound: the classical Schotten-Baumann reaction and the promising aza-Michael addition. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.
Route 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established and widely used method for the acylation of amines.[1] In the context of synthesizing this compound, this reaction involves the condensation of β-alanine with benzenesulfonyl chloride in the presence of a base.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The primary amine of β-alanine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The presence of a base, typically sodium hydroxide, is crucial for two reasons: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Caption: The Schotten-Baumann reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative example of the Schotten-Baumann synthesis of this compound.
Materials:
-
β-Alanine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).
-
Addition of Benzenesulfonyl Chloride: While maintaining the temperature below 10 °C, slowly add benzenesulfonyl chloride to the stirred solution. The reaction is exothermic, and careful temperature control is essential to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Route 2: The Aza-Michael Addition
The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound.[4] For the synthesis of this compound, this route involves the addition of benzenesulfonamide to an acrylic acid derivative.
Mechanistic Insights
The aza-Michael reaction is typically base-catalyzed.[5] The base deprotonates the sulfonamide, generating a nucleophilic sulfonamidate anion. This anion then attacks the β-carbon of the acrylic acid, which is electrophilic due to the electron-withdrawing effect of the conjugated carboxyl group. The resulting enolate intermediate is then protonated to yield the final product.[6]
Caption: The aza-Michael addition pathway for the synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
Benzenesulfonamide (1.0 eq)
-
Acrylic acid (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 0.1 eq)
-
Acetonitrile (solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzenesulfonamide and acrylic acid in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of DBU to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of hydrochloric acid to remove the DBU catalyst.
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by column chromatography or recrystallization.
Head-to-Head Comparison
| Parameter | Route 1: Schotten-Baumann | Route 2: Aza-Michael Addition |
| Starting Materials | β-Alanine, Benzenesulfonyl chloride | Benzenesulfonamide, Acrylic acid |
| Reagents | Sodium hydroxide | DBU (catalytic) |
| Solvent | Water | Acetonitrile (or other polar aprotic) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-4 hours | Potentially longer, requires optimization |
| Typical Yield | Good to Excellent (often >80%)[8] | Moderate to Good (highly dependent on substrate and catalyst)[9] |
| Purity of Crude Product | Generally high, precipitation aids purification | May require chromatographic purification |
| Byproducts | HCl (neutralized), NaCl | Minimal, catalyst removed during work-up |
| Scalability | Well-established and scalable | Potentially scalable, but may require more process optimization |
| Atom Economy | Good | Excellent (addition reaction) |
| Safety Considerations | Use of corrosive benzenesulfonyl chloride and strong base | DBU is a non-nucleophilic strong base |
Discussion and Conclusion
The Schotten-Baumann reaction represents a robust and reliable method for the synthesis of this compound. Its primary advantages are the use of readily available and relatively inexpensive starting materials, straightforward reaction conditions, and generally high yields. The precipitation of the product upon acidification simplifies the purification process, making this route particularly attractive for large-scale production. The main drawback is the generation of a stoichiometric amount of salt byproduct.
The aza-Michael addition offers a more atom-economical approach, as it is an addition reaction with no inherent byproducts. The use of a catalytic amount of a non-nucleophilic base like DBU is also an advantage. However, the reactivity of sulfonamides in aza-Michael additions can be lower than that of primary amines, potentially requiring longer reaction times or elevated temperatures. Furthermore, purification might necessitate chromatography to remove unreacted starting materials and any potential side products, which could be a limitation for large-scale synthesis.
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
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- Day, D. M., Farmer, T. J., Sherwood, J., & Clark, J. H. (2022).
- Sonntag, N. O. V. (1953). The Reactions of Aliphatic Acid Chlorides. Chemical Reviews, 52(2), 237–416.
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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ACS Publications. (2021, March 24). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. Retrieved from [Link]
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Frontiers. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
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PSE Community.org. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Retrieved from [Link]
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Safety Operating Guide
3-[(Phenylsulfonyl)amino]propanoic acid proper disposal procedures
An Expert Guide to the Proper Disposal of 3-[(Phenylsulfonyl)amino]propanoic acid
As a Senior Application Scientist, my experience in both synthesis and laboratory management has underscored a critical, often overlooked, aspect of the research lifecycle: waste disposal. The integrity of our work extends beyond the benchtop; it encompasses the responsible management of the chemical entities we create. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of your team and the preservation of our environment. We will move beyond a simple checklist to understand the chemical reasoning behind each procedural step.
PART 1: CORE DIRECTIVE: A Hazard-Based Approach to Disposal
The disposal strategy for any chemical must be dictated by its unique physicochemical properties and associated hazards. This compound is an organic compound featuring both a sulfonamide and a carboxylic acid functional group. This structure informs our entire disposal workflow, from initial handling to final disposition.
Chemical & Hazard Profile
A foundational understanding of the compound is non-negotiable. The carboxylic acid moiety confers acidic properties, while the overall structure suggests potential for environmental persistence if not properly managed.
Table 1: Key Properties and Hazards of this compound
| Property | Data | Source |
| Molecular Formula | C₉H₁₁NO₄S | LookChem[1] |
| Molecular Weight | ~214.24 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | Cole-Parmer[2] |
| Functional Groups | Carboxylic Acid, Sulfone | Sigma-Aldrich |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation.[2][3] | Fisher Scientific, Cole-Parmer |
The primary directive is to treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems without appropriate treatment, as this can lead to the contamination of wastewater with persistent organic compounds.[4]
PART 2: SCIENTIFIC INTEGRITY & LOGIC: The Disposal Protocol
This protocol is designed as a self-validating system, where each step mitigates a specific risk associated with the compound's properties.
Experimental Workflow: From Bench to Final Disposal
The following diagram outlines the logical flow for managing all waste streams generated from work involving this compound.
Caption: Procedural workflow for the disposal of this compound waste.
Step 1: Initial Waste Segregation
Expertise & Experience: The first and most critical step is immediate segregation at the point of generation. This prevents unintentional and potentially hazardous reactions and simplifies the final disposal process.
-
Solid Waste Stream:
-
What: Unused or expired this compound, contaminated gloves, weigh boats, and filter paper.
-
How: Collect in a dedicated, clearly labeled hazardous solid waste container with a secure lid.
-
-
Liquid Waste Stream:
-
What: Reaction mixtures, solutions, and solvent rinses containing the compound.
-
How: Collect in a dedicated, labeled hazardous liquid waste container. Crucially, segregate chlorinated and non-chlorinated solvents into separate containers to comply with waste disposal contractor requirements. [5]
-
Step 2: Decontamination of Labware
Trustworthiness: A protocol is only trustworthy if it accounts for hidden residues. Contaminated glassware must be thoroughly decontaminated before returning to general use.
-
Detailed Methodology:
-
Triple Rinse: Rinse all contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., methanol or acetone, in which the compound is soluble).
-
Collect Rinsate: This solvent rinsate is now hazardous liquid waste. Decant it into the appropriate (non-chlorinated) liquid waste container.[6]
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water. The initial water rinse should also be collected as aqueous hazardous waste to capture any trace residues.
-
Causality: The triple rinse ensures that the concentration of the chemical on the glassware is reduced to a negligible level. Collecting the rinsate prevents the introduction of the compound into the water system.
Step 3: Neutralization of Aqueous Waste
Authoritative Grounding: The carboxylic acid functional group (propanoic acid) will make aqueous solutions acidic. Neutralization reduces the corrosive hazard of the waste, making it safer to store and handle.
-
Detailed Methodology:
-
Work Environment: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (goggles, lab coat, gloves).[7]
-
Dilution: If the solution is concentrated, dilute it with water in a suitable container.
-
Slow Addition of Base: While stirring, slowly add a weak base such as a 5% sodium bicarbonate solution. A weak base is preferable to a strong base (like NaOH) to control the exothermic reaction and prevent splashing.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips.
-
Target pH: Continue adding base until the pH is between 6.0 and 8.0.
-
Collection: This neutralized aqueous solution must still be collected and disposed of as hazardous chemical waste. Transfer it to the labeled liquid waste container.
-
Step 4: Containerization & Labeling
Trustworthiness: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. An unlabeled container is a dangerous unknown.
-
Container Requirements: Use chemically resistant containers in good condition with secure, leak-proof lids.
-
Labeling Protocol: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:
-
The full chemical name: "Hazardous Waste: Aqueous solution with trace this compound" or "Hazardous Waste: Solid waste contaminated with this compound".
-
All chemical components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant).
-
The date of initial waste accumulation.
-
Step 5: Final Disposal
Authoritative Grounding: The final step is the transfer of custody to professionals. All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Procedure:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Schedule a pickup with your EHS office.
-
The likely final disposition for this type of organic solid and liquid waste is high-temperature incineration, which ensures complete destruction of the compound.
-
By adhering to this comprehensive, causality-driven protocol, you ensure that the lifecycle of this compound in your laboratory is managed safely, responsibly, and in full compliance with regulatory standards.
References
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US); 1995. [Link]
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LookChem. this compound Chemical Properties.[Link]
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U.S. Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (Provides guidance on handling sulfonamide-related solvents). [Link]
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Cole-Parmer. Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. (Details hazards for a similar amino acid derivative). [Link]
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University of Wisconsin–Madison. Chemical Waste Disposal Guidelines.[Link]
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PubChem, National Center for Biotechnology Information. (3R)-3-amino-3-phenylpropanoic acid. (Provides general information on related structures). [Link]
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Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (Discusses general principles of chemical waste from labs). [Link]
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Chemistry LibreTexts. Carboxylic Acids and Derivatives Lab. (Outlines safe handling procedures for carboxylic acids). [Link]
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U.S. Environmental Protection Agency. Determination of Sulfonamide Antibiotics in Wastewater. (Highlights the environmental impact of improper disposal). [Link]
-
University of Minnesota Organic Chemistry. Handling Lab Waste. (Provides a visual guide to general lab waste procedures). [Link]
-
Synerzine. Safety Data Sheet for Propanoic acid, 2-methyl-, 1-phenylethyl ester. (Illustrates disposal considerations for related esters). [Link]
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Navigating the Safe Handling of 3-[(Phenylsulfonyl)amino]propanoic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As scientific advancement continues to unravel the potential of novel chemical entities, ensuring the safety of laboratory personnel remains paramount. This guide provides essential, immediate safety and logistical information for handling 3-[(Phenylsulfonyl)amino]propanoic acid, a compound of interest in various research and development endeavors. By understanding the inherent hazards and implementing robust safety protocols, we can foster a secure and productive research environment. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.
Hazard Assessment: Understanding the Chemical Profile
-
Sulfonamides: This class of compounds can pose risks of hypersensitivity reactions and may cause skin, eye, and respiratory irritation.[1] In some instances, sulfonamides have been associated with more severe adverse effects when used in large doses.[1][2]
-
Carboxylic Acids: The acidic nature of the propanoic acid group suggests that this compound is likely to be a skin and eye irritant.[3] Depending on the concentration and pH, it could potentially cause more severe irritation or burns upon prolonged contact.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of accidental exposure.
Based on this analysis, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table outlines the recommended PPE, which should be worn at all times when handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for general laboratory work.[5] Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes the inhalation of airborne particles.[4][6] |
Diagram: PPE Workflow for Handling this compound
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.
-
Gather Materials: Before starting, ensure all necessary equipment, including weighing paper, spatulas, and reaction vessels, are clean and readily accessible within the fume hood.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
Handling:
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper. Avoid creating dust by handling the material gently.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Work Practices: Keep all containers of the compound sealed when not in use.[7] Avoid direct contact with the skin, eyes, and clothing.[8]
Cleanup:
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing.[9][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Diagram: Emergency Response Flowchart
Caption: A clear, step-by-step guide for responding to different types of chemical exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[11]
Neutralization (for acidic waste solutions): For waste solutions that are acidic due to the presence of this compound, neutralization may be an appropriate step before disposal, depending on institutional and local regulations.
-
Dilution: Dilute the acidic waste with a large volume of water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution while stirring.[12]
-
pH Check: Monitor the pH of the solution and continue adding the base until a neutral pH (between 5.5 and 10.5) is achieved.[13]
-
Disposal: The neutralized solution may be suitable for drain disposal, but always consult your institution's environmental health and safety office and local regulations before proceeding.[13]
Final Disposal:
-
All hazardous waste containers must be collected by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.
By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their scientific work.
References
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Greenbook. (2018, April 24). Safety Data Sheet for a complex of Calcium and carboxylic acids. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]
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University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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DermNet. (n.d.). Personal protective equipment. Retrieved from [Link]
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U.S. Department of Agriculture Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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The Children's Hospital at Montefiore. (n.d.). Eye Injury: First Aid for Chemical Burns. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
